Adrenodoxin
Beschreibung
Eigenschaften
CAS-Nummer |
12687-22-8 |
|---|---|
Molekularformel |
C5H12ClNO2 |
Synonyme |
Adrenodoxin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pivotal Role of Adrenodoxin in Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenodoxin (ADX), a small 2Fe-2S iron-sulfur protein, is a critical component of the mitochondrial steroidogenic electron transport chain. It functions as a mobile electron shuttle, transferring reducing equivalents from NADPH-adrenodoxin reductase (AdR) to mitochondrial cytochrome P450 (CYP) enzymes. This process is fundamental for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. Beyond its canonical role as an electron carrier, emerging evidence highlights an allosteric function for this compound, modulating the substrate binding and catalytic efficiency of its P450 partners. This guide provides an in-depth examination of this compound's function in steroidogenesis, detailing the underlying biochemical mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction to this compound and the Mitochondrial Steroidogenic System
Steroidogenesis is a complex metabolic pathway responsible for the biosynthesis of steroid hormones from cholesterol. The initial and rate-limiting step, the conversion of cholesterol to pregnenolone, is catalyzed by the cytochrome P450 side-chain cleavage enzyme (CYP11A1), also known as P450scc. This and subsequent hydroxylation steps in the synthesis of various steroid hormones are carried out by mitochondrial P450 enzymes. These enzymes require a steady supply of electrons to facilitate their catalytic cycle.
The mitochondrial steroidogenic electron transport chain consists of three key proteins:
-
This compound Reductase (AdR): A flavoprotein that accepts a two-electron hydride ion from NADPH.
-
This compound (ADX): A small, soluble 2Fe-2S iron-sulfur protein that accepts single electrons from AdR.
-
Cytochrome P450 (CYP) enzymes: A superfamily of heme-containing monooxygenases that utilize the electrons to activate molecular oxygen for substrate hydroxylation.
This compound acts as a mobile shuttle, physically interacting with both AdR and the mitochondrial CYPs to facilitate the sequential transfer of two electrons required for each P450 catalytic cycle. In humans, two mitochondrial ferredoxins exist: FDX1 (this compound), which is essential for steroidogenesis, and FDX2, which is involved in heme and Fe/S cluster biosynthesis.
The Electron Transport Pathway in Steroidogenesis
The transfer of electrons from NADPH to the mitochondrial P450 enzymes is a highly regulated and sequential process.
Caption: Electron transport chain for mitochondrial steroidogenesis.
The process unfolds as follows:
-
Reduction of this compound Reductase: AdR, a flavoprotein containing a Flavin Adenine Dinucleotide (FAD) prosthetic group, binds to NADPH and accepts a two-electron hydride ion, becoming reduced (AdR-FADH₂).
-
First Electron Transfer to this compound: The reduced AdR then interacts with oxidized this compound (ADX-Fe³⁺). A single electron is transferred from the FADH₂ of AdR to the 2Fe-2S cluster of this compound, resulting in reduced this compound (ADX-Fe²⁺) and a semiquinone form of the reductase.
-
This compound as a Mobile Shuttle: this compound dissociates from AdR and diffuses through the mitochondrial matrix to a mitochondrial P450 enzyme (e.g., CYP11A1) that has bound its substrate (e.g., cholesterol). Structural studies of the AdR-adrenodoxin complex and the CYP11A1-adrenodoxin complex reveal overlapping binding sites on this compound, supporting a shuttle mechanism rather than the formation of a stable ternary complex. The distance between the FAD of AdR and the 2Fe-2S cluster of this compound in their complex is approximately 10 Å, while the distance between the 2Fe-2S cluster of this compound and the heme iron of CYP11A1 is about 17.4 Å.
-
First Electron Transfer to P450: Reduced this compound binds to the P450 enzyme and transfers its electron to the ferric (Fe³⁺) heme iron of the P450, reducing it to the ferrous (Fe²⁺) state.
-
Oxygen Binding and Second Electron Transfer: Molecular oxygen then binds to the ferrous heme iron. The oxidized this compound dissociates from the P450, returns to AdR to accept another electron, and then delivers this second electron to the P450-substrate-O₂ complex. This second electron transfer is crucial for the cleavage of the O-O bond and the subsequent hydroxylation of the substrate.
Allosteric Regulation of P450 Enzymes by this compound
Beyond its role in electron transfer, this compound has been shown to act as an allosteric modulator of mitochondrial P450 enzymes, influencing their substrate binding affinity and catalytic activity. This non-redox function suggests a more intricate regulatory role for this compound in steroidogenesis.
Binding of this compound to the proximal surface of CYP11B1 and CYP11B2, for instance, induces conformational changes in the active site, which is located on the opposite side of the heme. This allosteric communication leads to:
-
Increased Substrate Affinity: this compound binding has been shown to decrease the dissociation constant (Kd) for substrates, indicating a tighter binding.
-
Enhanced Catalytic Efficiency: The Michaelis-Menten constant (Km) for substrates can also be lowered in the presence of this compound, contributing to a higher catalytic efficiency (kcat/Km).
Studies with CYP11B1 have demonstrated that increasing concentrations of this compound lead to a progressive decrease in the Kd and Km for its substrate, 11-deoxycortisol. Similarly, for CYP11A1, this compound binding facilitates a conformational change that enhances the binding of its substrates, cholesterol, 22R-hydroxycholesterol, and 20R,22R-dihydroxycholesterol.
Quantitative Analysis of this compound Interactions
The interactions between this compound and its redox partners have been characterized by various kinetic and equilibrium parameters. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic and Dissociation Constants for this compound-CYP11B1 Interaction
| This compound:CYP11B1 Ratio | kcat (min⁻¹) | Km (µM) | Kd (µM) |
| 1:1 | ~0.25 | ~74 | 20.8 |
| 10:1 | ~0.7 | ~45 | 12.2 |
| 40:1 | 1.1 | 27.3 | 7.3 |
| This compound-CYP11B1 Fusion + 40x Adx | 1.1 | 16.1 | - |
Data compiled from studies on the effect of varying this compound concentrations on CYP11B1 kinetics.
Table 2: Effect of this compound on CYP11A1 Substrate Binding
| Substrate | This compound Presence | ΔAmax | Kd (µM) |
| Cholesterol | - | 0.011 | - |
| Cholesterol | + (40-fold excess) | 0.035 | - |
| 22R-hydroxycholesterol | - | 0.026 | - |
| 22R-hydroxycholesterol | + (40-fold excess) | 0.034 | - |
| 20R,22R-dihydroxycholesterol | - | 0.065 | - |
| 20R,22R-dihydroxycholesterol | + (40-fold excess) | 0.085 | - |
Data illustrating the increase in maximal absorbance change (ΔAmax), indicating enhanced substrate binding to CYP11A1 in the presence of excess this compound.
Experimental Protocols
The study of this compound's function relies on a variety of biochemical and biophysical techniques. Below are generalized protocols for key experiments.
Protein Expression and Purification
Objective: To obtain pure, active this compound, this compound reductase, and mitochondrial P450 enzymes for in vitro assays.
Methodology:
-
Cloning and Expression: The genes for human this compound, AdR, and the desired P450 are typically cloned into bacterial expression vectors (e.g., pET vectors). These constructs are then transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: The transformed bacteria are grown in a rich medium (e.g., Terrific Broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is grown for a further 18-24 hours at a lower temperature (e.g., 28°C) to enhance protein folding and solubility. For P450 expression, the medium is often supplemented with a heme precursor like δ-aminolevulinic acid.
-
Cell Lysis and Fractionation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is then ultracentrifuged to separate the soluble fraction (containing AdR and this compound) from the membrane fraction (containing the P450).
-
Chromatography: The target proteins are purified from the appropriate fractions using a series of chromatographic steps. This typically includes:
-
Ion-exchange chromatography: (e.g., DEAE-Sepharose) to separate proteins based on charge.
-
Affinity chromatography: (e.g., 2',5'-ADP Sepharose for AdR) to specifically bind the target protein.
-
Size-exclusion chromatography: (e.g., Superdex 75 or 200) as a final polishing step to separate proteins by size and remove aggregates.
-
-
Purity and Concentration Determination: Protein purity is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically using the characteristic absorbance of the prosthetic groups (e.g., the Soret peak for P450s, and the absorbance at 414 nm and 455 nm for this compound's iron-sulfur cluster).
Steady-State Enzyme Kinetics
Objective: To determine the kinetic parameters (Km and kcat) of a P450 enzyme in the presence of its redox partners.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4). The mixture contains the purified P450 enzyme, AdR, and varying concentrations of this compound.
-
Substrate Addition: The reaction is initiated by the addition of the steroid substrate (e.g., 11-deoxycortisol for CYP11B1) at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is started by the addition of NADPH to a final concentration of ~1 mM.
-
Incubation and Termination: The reactions are incubated at a constant temperature (e.g., 37°C) for a specific time, during which the product formation is linear. The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate) to extract the steroids.
-
Product Quantification: The extracted steroids are separated and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax (from which kcat is calculated).
Ligand Binding Assays
Objective: To determine the dissociation constant (Kd) of a substrate or inhibitor for a P450 enzyme and to assess the allosteric effect of this compound.
Methodology:
-
Sample Preparation: A constant concentration of the purified P450 enzyme is incubated with varying concentrations of the ligand (substrate or inhibitor) in a suitable buffer. To investigate the effect of this compound, parallel experiments are performed with the addition of varying molar ratios of this compound to the P450.
-
Spectrophotometric Measurement: The binding of the ligand to the heme iron of the P450 induces a characteristic spectral shift (Type I for substrates, Type II for inhibitors). This change in absorbance is monitored using a dual-beam spectrophotometer.
-
Data Acquisition: The difference in absorbance between the peak and trough of the difference spectrum is recorded for each ligand concentration.
-
Data Analysis: The change in absorbance (ΔA) is plotted against the ligand concentration. The data are then fitted to a suitable binding isotherm (e.g., the Morrison equation for tight binding or a hyperbolic equation) to determine the dissociation constant (Kd) and the maximal absorbance change (ΔAmax).
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound-mediated electron transport and a typical experimental workflow for studying its function.
Caption: this compound-mediated steroidogenesis signaling pathway.
Caption: Experimental workflow for studying this compound function.
Conclusion
This compound is an indispensable component of the mitochondrial steroidogenic machinery, serving not only as a crucial electron carrier but also as an allosteric regulator of P450 enzyme function. A thorough understanding of its mechanism of action, its interactions with redox partners, and its impact on steroid hormone synthesis is vital for researchers in endocrinology, biochemistry, and drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists seeking to investigate the multifaceted role of this compound in health and disease. Future research in this area may focus on the development of novel therapeutic agents that target the interactions within the steroidogenic electron transport chain to modulate steroid hormone production in various pathological conditions.
The Discovery and Pivotal Role of Adrenodoxin in Steroidogenesis
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, function, and experimental analysis of the crucial iron-sulfur protein, adrenodoxin.
Introduction
This compound, a small soluble [2Fe-2S] iron-sulfur protein, is a critical component of the mitochondrial electron transport chain essential for the biosynthesis of steroid hormones.[1] Located in the mitochondrial matrix of steroidogenic tissues, it functions as a mobile electron shuttle, mediating the transfer of electrons from NADPH-adrenodoxin reductase to mitochondrial cytochrome P450 enzymes.[2][3] This electron transfer is a prerequisite for the catalytic activity of these P450 enzymes, which are responsible for key steps in the conversion of cholesterol to various steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. Beyond its canonical role as an electron carrier, emerging evidence suggests that this compound also acts as an allosteric modulator of its redox partners, influencing substrate binding and catalytic efficiency.[4] This in-depth technical guide provides a thorough overview of the discovery of this compound, its biochemical properties, its multifaceted role in cellular processes, and detailed experimental protocols for its study.
Historical Perspective: The Discovery of an Essential Electron Carrier
The journey to understanding the intricate machinery of steroid hormone biosynthesis led to the discovery of a non-heme iron protein in the adrenal cortex. In 1965, T. Kimura and K. Suzuki reported the enzymatic reduction of a "non-heme iron protein" from adrenal mitochondria by reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).[5] This protein was found to be essential for steroid hydroxylation reactions. The following year, the same research group further characterized this protein and named it "this compound," reflecting its origin in the adrenal gland and its role as a redox-active protein.[6] These seminal studies laid the groundwork for decades of research into the structure, function, and regulation of this vital electron carrier.
The Central Role of this compound in Steroidogenesis
This compound plays an indispensable role in the mitochondrial P450 systems, which catalyze critical steps in steroidogenesis. The process begins with the transport of cholesterol into the mitochondria, where it is converted to pregnenolone (B344588) by the cytochrome P450 side-chain cleavage enzyme (P450scc, also known as CYP11A1). This conversion is the rate-limiting step in steroid hormone production and requires three successive monooxygenase reactions, each needing an electron.[7]
The electron transport chain that facilitates this process consists of three proteins:
-
This compound Reductase (AR): A flavoprotein that accepts a two-electron hydride ion from NADPH.[3]
-
This compound (Adx): The [2Fe-2S] iron-sulfur protein that accepts electrons one at a time from this compound reductase.[2]
-
Cytochrome P450 (e.g., CYP11A1, CYP11B1, CYP11B2): The terminal oxidase that utilizes the electrons to activate molecular oxygen for the hydroxylation of the steroid substrate.[1]
This compound acts as a mobile shuttle, physically interacting with both this compound reductase to become reduced and then with the cytochrome P450 to donate the electron.[2] This cycle repeats to deliver the necessary electrons for the multi-step catalytic reactions.
Allosteric Regulation
Beyond its function as a simple electron carrier, this compound has been shown to allosterically modulate the activity of its partner P450 enzymes.[4] Binding of this compound to CYP11A1 and CYP11B2 can induce conformational changes in the enzymes, affecting their substrate binding affinity and catalytic rates.[4] For instance, the presence of this compound can increase the affinity of CYP11A1 for its substrates, 22R-hydroxycholesterol and 20R,22R-dihydroxycholesterol.[4] This dual functionality highlights the intricate regulatory mechanisms governing steroid hormone production.
Quantitative Data
The following tables summarize key quantitative data for bovine this compound and its interacting partners.
| Property | Value | Reference |
| Molecular Weight | ||
| - this compound (rat) | 11.2 kDa (SDS-PAGE) | [8] |
| - this compound Reductase | 51,500 Da (SDS-PAGE) | [9] |
| Redox Potential (E⁰') | -250 ± 2 mV vs. NHE (pH 7.4, 25°C) | [10] |
| Thermodynamic Parameters for Electron Transfer | [10] | |
| - Enthalpy (ΔH⁰) | -13.6 ± 0.7 kcal/mol | [10] |
| - Entropy (ΔS⁰) | -49.6 ± 2.4 eu | [10] |
| Spectroscopic Properties (Oxidized this compound) | [8] | |
| - Absorption Maxima | 320, 414, 455 nm | [8] |
| - A414/A280 Ratio | 0.90 (rat) | [8] |
| Interacting Proteins | Kinetic Parameters | Reference |
| This compound and this compound Reductase | ||
| - Apparent Km for this compound (NADPH-cytochrome c reductase activity) | 16 nM (recombinant bovine) | [11] |
| This compound and Cytochrome P450scc (CYP11A1) | ||
| - Binding Constant (Kd) for Adx binding to P450s | 6-200 nM | [12] |
| This compound and Cytochrome c | ||
| - Second-order rate constant for cytochrome c reduction | 7.8 x 106 M-1s-1 (Tris/Cl, pH 7.5, ionic strength 0.2 M, 29°C) | [13] |
| - Activation Enthalpy (ΔH‡) | 7.7 kcal/mol | [13] |
| - Activation Entropy (ΔS‡) | -1.5 cal/mol·K | [13] |
| CYP11B1 Catalysis with varying this compound Ratios | [14] | |
| - kcat (1:1 CYP11B1:Adx) | 3.1 min-1 | [14] |
| - Km (1:1 CYP11B1:Adx) | 72.8 µM | [14] |
| - kcat (1:10 CYP11B1:Adx) | 3.8 min-1 | [14] |
| - Km (1:10 CYP11B1:Adx) | 43.4 µM | [14] |
| - kcat (1:40 CYP11B1:Adx) | 13 min-1 | [14] |
| - Km (1:40 CYP11B1:Adx) | 27.3 µM | [14] |
Experimental Protocols
Purification of this compound from Bovine Adrenal Glands
This protocol is a generalized procedure based on methods described in the literature.[8][15]
Materials:
-
Bovine adrenal glands
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Mitochondria isolation buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)
-
Sonication buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA
-
DEAE-cellulose column
-
Sephadex G-75 column
-
Spectrophotometer
Procedure:
-
Homogenization: Mince fresh bovine adrenal glands and homogenize in ice-cold homogenization buffer.
-
Mitochondria Isolation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the mitochondria by high-speed centrifugation. Wash the mitochondrial pellet with mitochondria isolation buffer.
-
Extraction: Resuspend the mitochondria in sonication buffer and disrupt by sonication. Centrifuge at high speed to pellet the membrane fraction.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 80%. Stir for 1 hour at 4°C and then centrifuge to collect the precipitate.
-
DEAE-Cellulose Chromatography: Dissolve the pellet in a minimal volume of 10 mM potassium phosphate buffer (pH 7.4) and dialyze against the same buffer. Apply the sample to a DEAE-cellulose column equilibrated with the same buffer. Elute with a linear gradient of NaCl (e.g., 0-0.5 M).
-
Gel Filtration Chromatography: Pool the this compound-containing fractions (identified by their characteristic red color and absorbance spectrum) and concentrate. Apply the concentrated sample to a Sephadex G-75 column equilibrated with 50 mM potassium phosphate buffer (pH 7.4).
-
Purity Assessment: Assess the purity of the final preparation by SDS-PAGE and by measuring the A414/A280 ratio. A ratio of ~0.8-0.9 is indicative of pure this compound.
This compound-Mediated Cytochrome c Reduction Assay
This assay measures the ability of this compound to transfer electrons from this compound reductase to cytochrome c.
Materials:
-
Purified this compound
-
Purified this compound reductase
-
Cytochrome c (from horse heart)
-
NADPH
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, cytochrome c (e.g., 50 µM), and this compound (e.g., 1 µM).
-
Add a catalytic amount of this compound reductase (e.g., 0.1 µM).
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate the initial rate of cytochrome c reduction using the molar extinction coefficient for reduced cytochrome c (Δε550 = 21.1 mM-1cm-1).
Reconstituted CYP11A1 (P450scc) Activity Assay
This assay measures the conversion of a cholesterol substrate to pregnenolone by a reconstituted mitochondrial P450 system.
Materials:
-
Purified CYP11A1
-
Purified this compound
-
Purified this compound reductase
-
Cholesterol or a more soluble analog (e.g., 22R-hydroxycholesterol)
-
NADPH
-
Assay buffer: 50 mM potassium phosphate (pH 7.4), 100 mM KCl, 1 mM EDTA, 0.1% Tween-20
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) or ethyl acetate)
-
HPLC or LC-MS/MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing assay buffer, CYP11A1 (e.g., 0.5 µM), this compound (e.g., 5 µM), and this compound reductase (e.g., 0.5 µM).
-
Add the cholesterol substrate (e.g., 20 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of pregnenolone using HPLC or LC-MS/MS.
Visualizations
Signaling Pathway
Caption: Electron transport chain in mitochondrial steroidogenesis.
Experimental Workflow
Caption: General workflow for this compound purification and activity assay.
Conclusion
The discovery of this compound was a landmark achievement in understanding the molecular basis of steroid hormone biosynthesis. It is now clear that this compound is not merely a passive conduit for electrons but an active participant that also fine-tunes the catalytic activity of its partner enzymes. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in endocrinology, biochemistry, and drug development. A thorough understanding of the structure, function, and regulation of the this compound-mediated electron transport chain is crucial for developing novel therapeutic strategies targeting steroid-related disorders. Future research will likely continue to uncover more subtle aspects of this compound's function and its integration into the broader network of mitochondrial metabolism.
References
- 1. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenal ferredoxin - Wikipedia [en.wikipedia.org]
- 3. This compound reductase - Wikipedia [en.wikipedia.org]
- 4. Redox partner this compound induces substrate binding to steroidogenic cytochrome P450 11B2 and 11A1 by promoting a conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic reduction of non-heme iron protein (this compound) by reduced nicotinamide adenine dinucleotide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: The archetype of vertebrate-type [2Fe–2S] cluster ferredoxins [ouci.dntb.gov.ua]
- 7. This compound-cytochrome P450scc interaction as revealed by EPR spectroscopy: comparison with the putidaredoxin-cytochrome P450cam system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of rat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of this compound reductase from bovine adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction potential and thermodynamic parameters of this compound by the use of an anaerobic thin-layer electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct expression of this compound reductase in Escherichia coli and the functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional interactions of this compound with several human mitochondrial cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction between this compound and cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redox Partner this compound Alters Cytochrome P450 11B1 Ligand Binding and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of this compound reductase, this compound, and cytochrome P-450 from adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core of Adrenodoxin Gene Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenodoxin, encoded by the FDX1 gene, is a small mitochondrial iron-sulfur protein that plays a pivotal role in cellular metabolism. It functions as a crucial electron shuttle, transferring electrons from NADPH-adrenodoxin reductase to mitochondrial cytochrome P450 enzymes. This process is fundamental for the biosynthesis of steroid hormones, bile acids, and vitamin D.[1][2][3] The expression of the FDX1 gene is tightly controlled, primarily in steroidogenic tissues, through a complex interplay of transcription factors and signaling pathways. Understanding the intricacies of FDX1 gene structure and its regulatory mechanisms is paramount for research in endocrinology, metabolic disorders, and for the development of novel therapeutic agents targeting steroidogenic pathways.
This technical guide provides a comprehensive overview of the human FDX1 gene structure, its transcriptional regulation, and detailed protocols for key experimental procedures used in its study.
I. This compound (FDX1) Gene Structure
The human FDX1 gene is located on the long arm of chromosome 11 at position 22.3 (11q22.3).[4][5] The gene spans a significant genomic region and is composed of 5 exons and 4 introns. The table below summarizes the available information on the genomic coordinates of the human FDX1 gene.
| Feature | Genomic Coordinates (GRCh38.p14) |
| Chromosome | 11 |
| Location | 110,429,331 - 110,464,884 |
| Total Length | 35,554 bp |
| Exon Count | 5 |
Data sourced from NCBI Gene Database.[6]
II. Regulation of FDX1 Gene Expression
The transcriptional regulation of the FDX1 gene is a multi-faceted process involving the coordinated action of various transcription factors and signaling cascades. This regulation ensures the tissue-specific and hormonally-controlled expression of this compound, which is critical for maintaining metabolic homeostasis.
A. Key Transcription Factors
Several transcription factors have been identified as key regulators of FDX1 gene expression. These include Steroidogenic Factor 1 (SF-1), c-Jun (a component of the AP-1 complex), and Specificity Protein 1 (SP1).
-
Steroidogenic Factor 1 (SF-1): SF-1, a nuclear receptor encoded by the NR5A1 gene, is a master regulator of steroidogenesis.[7] It binds to a specific consensus sequence (GTCAAGGTCA) in the promoter of target genes.[8] In the mouse Fdx1 promoter, a critical region for SF-1 binding and activation has been identified between -124 and -306 bp upstream of the transcription start site.[4][9] The binding of SF-1 to this region is essential for the basal and hormonally stimulated expression of FDX1.[9]
-
c-Jun (AP-1): The activator protein-1 (AP-1) transcription factor complex, often composed of c-Jun and c-Fos heterodimers, plays a role in a wide range of cellular processes. Two conserved AP-1 binding sites have been located at -764 and -617 bp in the mouse Fdx1 promoter.[4][9] Studies have shown that SF-1 and c-Jun can interact and cooperatively activate the Fdx1 promoter.[4][9]
-
Specificity Protein 1 (SP1): SP1 is another transcription factor implicated in the regulation of the FDX1 gene. A potential SP1 binding site has been predicted in the mouse Fdx1 promoter at the region of -1931/-1922.[1] The interaction of SP1 with the Fdx1 promoter has been confirmed by ChIP-qPCR and EMSA analyses in mouse granulosa cells.[1]
B. Signaling Pathways
The expression of the FDX1 gene is significantly influenced by hormonal signals, primarily through the activation of the cyclic AMP (cAMP) signaling pathway.
cAMP/PKA Signaling Pathway:
Hormones such as Adrenocorticotropic Hormone (ACTH) in the adrenal cortex and Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) in the gonads bind to their respective G-protein coupled receptors on the cell surface.[8][10][11] This binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[8] Elevated cAMP activates Protein Kinase A (PKA), a serine/threonine kinase.[8][11] Activated PKA then phosphorylates a variety of downstream targets, including transcription factors, which in turn modulate the expression of steroidogenic genes like FDX1.[8][12][13][14] The activation of PKA can lead to the phosphorylation and activation of transcription factors such as CREB (cAMP response element-binding protein) and can also influence the activity and interaction of other key regulators like SF-1 and c-Jun.[8]
// Nodes Hormone [label="Hormone (ACTH, FSH, LH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SF1 [label="SF-1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cJUN [label="c-Jun", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SP1 [label="SP1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FDX1_Promoter [label="FDX1 Promoter", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; FDX1_Gene [label="FDX1 Gene Transcription", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Hormone -> GPCR [label="binds"]; GPCR -> AC [label="activates"]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> SF1 [label="phosphorylates/\nactivates"]; PKA -> cJUN [label="phosphorylates/\nactivates"]; SF1 -> FDX1_Promoter [label="binds"]; cJUN -> FDX1_Promoter [label="binds"]; SP1 -> FDX1_Promoter [label="binds"]; FDX1_Promoter -> FDX1_Gene [label="initiates"]; } caption: "Signaling pathway for FDX1 gene regulation."
III. Quantitative Data on FDX1 Gene Expression
The following table summarizes hypothetical quantitative data illustrating the regulation of FDX1 gene expression in response to hormonal stimuli. This data is representative of what could be obtained from quantitative real-time PCR (qPCR) experiments.
| Cell Type | Treatment | Fold Change in FDX1 mRNA (vs. Control) |
| Human Adrenocortical Cells (H295R) | Forskolin (10 µM) | 5.2 ± 0.6 |
| Human Granulosa Cells | FSH (100 ng/mL) | 3.8 ± 0.4 |
| Mouse Leydig Tumor Cells (MA-10) | LH (50 ng/mL) | 4.5 ± 0.5 |
Note: These values are illustrative and based on the known effects of these stimuli on steroidogenic gene expression.[15]
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to study the structure and regulation of the FDX1 gene.
A. Luciferase Reporter Assay for FDX1 Promoter Activity
This assay is used to quantify the activity of the FDX1 promoter and to identify functional regulatory elements.
// Nodes Construct [label="1. Construct Reporter Plasmid\n(FDX1 Promoter + Luciferase Gene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfect [label="2. Transfect into\nSteroidogenic Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treat [label="3. Treat with\nStimuli (e.g., Forskolin)", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse [label="4. Lyse Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="5. Measure Luciferase Activity\n(Luminometer)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Data\n(Fold Change)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Construct -> Transfect; Transfect -> Treat; Treat -> Lyse; Lyse -> Measure; Measure -> Analyze; } caption: "Workflow for FDX1 promoter activity assay."
Protocol:
-
Plasmid Construction:
-
Clone the promoter region of the human FDX1 gene upstream of the firefly luciferase reporter gene in a suitable expression vector (e.g., pGL3-Basic).
-
Generate various deletion constructs of the promoter to pinpoint specific regulatory regions.
-
Create constructs with site-directed mutations in putative transcription factor binding sites.
-
-
Cell Culture and Transfection:
-
Culture a suitable steroidogenic cell line (e.g., H295R, MA-10) in 24-well plates.
-
Co-transfect the cells with the FDX1 promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Cell Treatment:
-
24 hours post-transfection, treat the cells with the desired stimuli (e.g., forskolin, ACTH, FSH) or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in promoter activity relative to the vehicle-treated control.
-
B. Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding
This technique is used to determine whether a specific transcription factor binds to the FDX1 promoter in vivo.
// Nodes Crosslink [label="1. Crosslink Proteins to DNA\n(Formaldehyde)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lyse [label="2. Lyse Cells & Shear Chromatin\n(Sonication)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP [label="3. Immunoprecipitate with\nSpecific Antibody (e.g., anti-SF-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Reverse [label="4. Reverse Crosslinks & Purify DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="5. Quantitative PCR\n(FDX1 Promoter Primers)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Data\n(% Input)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Crosslink -> Lyse; Lyse -> IP; IP -> Reverse; Reverse -> qPCR; qPCR -> Analyze; } caption: "Workflow for ChIP assay of FDX1 promoter."
Protocol:
-
Cross-linking:
-
Treat cultured steroidogenic cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-SF-1) or a control IgG.
-
Precipitate the antibody-protein-DNA complexes using protein A/G-agarose beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes and reverse the cross-links by heating.
-
Treat with proteinase K to digest the proteins and purify the DNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify a specific region of the FDX1 promoter containing the putative transcription factor binding site.
-
Use a standard curve to quantify the amount of immunoprecipitated DNA.
-
-
Data Analysis:
-
Express the amount of immunoprecipitated DNA as a percentage of the total input chromatin.
-
Compare the enrichment of the FDX1 promoter region in the specific antibody immunoprecipitation to the IgG control.
-
V. Conclusion
The this compound gene (FDX1) is a critical component of steroidogenic pathways, and its expression is meticulously regulated at the transcriptional level. This guide has provided a detailed overview of the FDX1 gene structure and the key transcription factors and signaling pathways that govern its expression. The provided experimental protocols offer a practical framework for researchers to investigate the intricate regulatory mechanisms of this vital gene. A thorough understanding of FDX1 regulation is essential for advancing our knowledge of endocrine physiology and for the development of targeted therapies for a range of metabolic and steroid-related disorders. Further research into the precise interplay of regulatory factors and the impact of genetic variations in the FDX1 promoter will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Principles of regulatory information conservation between mouse and human [escholarship.org]
- 3. Site-Directed Mutagenesis [protocols.io]
- 4. Transcription factors SF1 and cJUN cooperate to activate the Fdx1 promoter in MA-10 Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenal ferredoxin - Wikipedia [en.wikipedia.org]
- 6. FDX1 ferredoxin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Principles of regulatory information conservation between mouse and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cAMP/PKA pathway: steroidogenesis of the antral follicular stage. | Semantic Scholar [semanticscholar.org]
- 10. The cAMP/PKA pathway: steroidogenesis of the antral follicular stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PKA and AMPK Signaling Pathways Differentially Regulate Luteal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein kinase-A dependent phosphorylation of transcription enhancer factor-1 represses its DNA-binding activity but enhances its gene activation ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein kinase A-dependent phosphorylation stimulates the transcriptional activity of hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Kinase A-α Directly Phosphorylates FoxO1 in Vascular Endothelial Cells to Regulate Expression of Vascular Cellular Adhesion Molecule-1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Forskolin on Body Weight, Glucose Metabolism and Adipocyte Size of Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Post-Translational Modifications of Adrenodoxin: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenodoxin (ADX), a pivotal [2Fe-2S] iron-sulfur protein, is an essential electron carrier in mitochondrial steroidogenic pathways. Its function is intricately regulated by post-translational modifications (PTMs), which modulate its stability, protein-protein interactions, and overall activity. This technical guide provides a comprehensive overview of the known and potential PTMs of this compound, with a primary focus on phosphorylation. We delve into the signaling pathways governing these modifications, present quantitative data in structured formats, and provide detailed experimental protocols for their investigation. This document aims to serve as a core resource for researchers studying this compound and its role in health and disease, as well as for professionals in drug development targeting steroidogenic pathways.
Introduction to this compound and its Function
This compound is a small, soluble protein located in the mitochondrial matrix.[1] It functions as a mobile electron shuttle, transferring electrons from this compound reductase (ADR) to mitochondrial cytochrome P450 enzymes.[1] This electron transfer is crucial for the biosynthesis of steroid hormones, vitamin D metabolism, and bile acid synthesis.[2] The interaction of this compound with its redox partners is a tightly regulated process, and post-translational modifications have emerged as a key mechanism for this regulation.[3][4]
Phosphorylation of this compound
Phosphorylation is the most extensively studied post-translational modification of this compound. Two key kinases have been identified to phosphorylate this compound: cAMP-dependent protein kinase (PKA) and Protein Kinase CK2.
Phosphorylation by cAMP-Dependent Protein Kinase (PKA)
Purified bovine this compound is selectively phosphorylated by the catalytic subunit of cAMP-dependent protein kinase.[4] This phosphorylation event has significant implications for this compound's function and stability.
| Parameter | Value | Reference |
| Phosphorylation Stoichiometry | 1 mol of phosphate (B84403) per mol of this compound | [4] |
| Apparent Km of this compound for PKA | 55 µM | [4] |
| Vmax of Phosphorylation | 0.3 pmol 32P incorporated min-1 mg this compound-1 | [4] |
| Phosphorylation Site | Serine-88 (Ser-88) | [4] |
| Effect on Km for Cytochrome P450scc | ~2-fold decrease | [4] |
| Effect on Km for 11β-hydroxylase (CYP11B1) | ~2-fold decrease | [4] |
The phosphorylation of this compound by PKA is a potential point of regulation by hormonal signals that act through cyclic AMP (cAMP), such as adrenocorticotropic hormone (ACTH) in the adrenal cortex.[4]
Phosphorylation by Protein Kinase CK2
Bovine this compound is also a substrate for Protein Kinase CK2, a constitutively active serine/threonine kinase.[3][5] This phosphorylation event also modulates the interaction of this compound with its redox partners.
| Parameter | Value | Reference |
| Phosphorylation Site | Threonine-71 (Thr-71) | [3][5] |
| Effect on CYP11A1 (P450scc) Activity | Increased product formation | [3][5] |
| Effect on CYP11B1 Activity | No significant alteration | [3][5] |
| Effect on Redox Potential | No significant change | [3][5] |
| Effect on Iron-Sulfur Cluster Symmetry | No significant change | [3][5] |
| Effect on Overall Backbone Structure | No significant change | [3][5] |
Protein Kinase CK2 is typically constitutively active and its regulation is complex. Its phosphorylation of this compound at Thr-71 appears to specifically enhance the interaction with CYP11A1.
Other Potential Post-Translational Modifications
While phosphorylation is well-documented, other PTMs of this compound are less characterized. However, based on studies of other mitochondrial proteins and some preliminary findings, acetylation, ubiquitination, and glycosylation are potential modifications that could regulate this compound function.
Acetylation
Acetylation of lysine (B10760008) residues is a widespread PTM in mitochondria that can regulate enzyme activity. While direct evidence for this compound acetylation and its functional consequences is limited, the use of acetylated cytochrome c as a mechanistic probe in studies of the steroidogenic electron transport chain suggests that acetylation can influence the interactions within this system.[6]
Ubiquitination
Ubiquitination is a key regulator of protein stability and is involved in mitochondrial quality control.[7][8] Damaged or misfolded mitochondrial outer membrane proteins can be ubiquitinated and targeted for degradation by the proteasome.[9][10] Whether this compound, a soluble matrix protein, undergoes ubiquitination remains to be determined.
Glycosylation
Glycosylation of mitochondrial proteins is an emerging area of research.[11][12][13][14][15] While historically considered a modification primarily occurring in the endoplasmic reticulum and Golgi apparatus, evidence suggests that mitochondrial proteins can be glycosylated, which may affect their function and localization.[13] There is currently no direct evidence of this compound glycosylation.
Experimental Protocols
This section provides detailed methodologies for the investigation of this compound PTMs.
Protein Purification
Purification of this compound and its redox partners is a prerequisite for in vitro PTM studies.
-
Source: Bovine adrenal cortex or recombinant expression in E. coli.[16][17][18][19][20][21]
-
Method:
-
Homogenize tissue or lyse bacterial cells.
-
Perform differential centrifugation to isolate mitochondria (for native protein).
-
Solubilize mitochondrial proteins or bacterial lysate.
-
Purify via a series of chromatography steps, typically including ion exchange (e.g., DEAE-cellulose), size exclusion (e.g., Sephadex), and affinity chromatography (e.g., hydroxylapatite).[17][18]
-
Assess purity by SDS-PAGE and concentration by spectrophotometry.
-
In Vitro Phosphorylation Assay
This protocol is adapted from studies on PKA and CK2-mediated phosphorylation of this compound.[3][4][22][23]
-
Materials:
-
Purified this compound
-
Purified PKA catalytic subunit or CK2 holoenzyme
-
[γ-32P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE reagents
-
Autoradiography film or phosphorimager
-
-
Procedure:
-
Set up the reaction mixture containing kinase buffer, purified this compound (e.g., 1-10 µM), and the respective kinase.
-
Initiate the reaction by adding [γ-32P]ATP (e.g., 100 µM, with a specific activity of ~500 cpm/pmol).
-
Incubate at 30°C for a specified time course (e.g., 0-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to detect phosphorylated this compound.
-
Quantify the incorporated radioactivity by scintillation counting of excised gel bands.
-
Identification of Phosphorylation Sites by Mass Spectrometry
This is a general workflow for identifying PTM sites.[24][25][26][27][28]
Site-Directed Mutagenesis
This technique is used to confirm the functional role of identified PTM sites by mutating the modified residue.[16][29][30][31][32]
-
Principle: Introduce point mutations into the this compound gene (e.g., Ser to Ala to prevent phosphorylation, or Ser to Glu to mimic phosphorylation).
-
General Steps:
-
Design primers containing the desired mutation.
-
Perform PCR using a high-fidelity polymerase with the this compound expression plasmid as a template.
-
Digest the parental, methylated template DNA with DpnI.
-
Transform the mutated plasmid into E. coli.
-
Sequence the plasmid to confirm the mutation.
-
Express and purify the mutant this compound protein for functional characterization.
-
In Vitro Steroid Hydroxylation Assay
This assay is used to determine the functional consequences of this compound PTMs on steroidogenesis.[33][34][35][36][37][38]
-
Components:
-
Purified this compound (wild-type and modified/mutant)
-
Purified this compound reductase
-
Purified cytochrome P450 (e.g., CYP11A1 or CYP11B1)
-
NADPH
-
Steroid substrate (e.g., cholesterol or 11-deoxycortisol)
-
Reaction buffer
-
-
Procedure:
-
Reconstitute the three-component system by incubating this compound, this compound reductase, and cytochrome P450 in the reaction buffer.
-
Add the steroid substrate.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C.
-
Stop the reaction and extract the steroids.
-
Analyze the product formation by HPLC or GC-MS.
-
General Protocol for Detecting Acetylation
This protocol can be adapted to investigate the acetylation of this compound.[39][40][41][42]
-
Method: Immunoprecipitation followed by Western blotting.
-
Procedure:
-
Lyse cells or tissues and prepare mitochondrial extracts.
-
Incubate the extract with an anti-acetyl-lysine antibody conjugated to beads to immunoprecipitate acetylated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-adrenodoxin antibody to determine if this compound was among the acetylated proteins.
-
General Protocol for Detecting Ubiquitination
This protocol can be adapted to investigate the ubiquitination of this compound.[7][8][9][10][43]
-
Method: Similar to the acetylation detection protocol, but using an anti-ubiquitin antibody for immunoprecipitation.
-
Considerations: The addition of a proteasome inhibitor (e.g., MG132) to cell cultures prior to lysis can help to stabilize ubiquitinated proteins that are targeted for degradation.
General Protocol for Detecting Glycosylation
This protocol can be adapted to investigate the glycosylation of this compound.[11][12][13][14][15]
-
Method: Lectin blotting.
-
Procedure:
-
Run mitochondrial protein extracts on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane.
-
Incubate with a panel of biotinylated lectins that recognize specific carbohydrate structures.
-
Wash the membrane and incubate with streptavidin-HRP.
-
Detect the signal using a chemiluminescent substrate. A positive signal with a specific lectin at the molecular weight of this compound would suggest potential glycosylation.
-
Conclusion
The post-translational modification of this compound, particularly through phosphorylation by PKA and CK2, is a critical mechanism for regulating steroid hormone biosynthesis. These modifications fine-tune the interaction of this compound with its cytochrome P450 partners, thereby modulating the efficiency of electron transfer. While phosphorylation is the best-understood PTM of this compound, the potential for regulation by other modifications such as acetylation, ubiquitination, and glycosylation presents exciting avenues for future research. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complex regulatory landscape of this compound and its implications for human health and disease. A deeper understanding of these PTMs may unveil novel therapeutic targets for a range of endocrine disorders.
References
- 1. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a versatile ferredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphorylation of bovine this compound. Structural study and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of bovine this compound by protein kinase CK2 affects the interaction with its redox partner cytochrome P450scc (CYP11A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroidogenic electron transport by this compound reductase and this compound. Use of acetylated cytochrome c as a mechanistic probe of electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ubiquitination regulation of mitochondrial homeostasis: a new sight for the treatment of gastrointestinal tumors [frontiersin.org]
- 8. Ubiquitin-dependent mitochondrial protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitination and receptor-mediated mitophagy converge to eliminate oxidation-damaged mitochondria during hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mitochondrial Quality Control Governed by Ubiquitin [frontiersin.org]
- 11. Mitochondrial Preparation from Microglia for Glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alterations in mitochondrial protein glycosylation in myocardial ischaemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Expression of bovine this compound in E. coli and site-directed mutagenesis of /2 Fe-2S/ cluster ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification and characterization of this compound reductase from bovine adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification and crystallization of NADPH-adrenodoxin reductase from bovine adrenocortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification of this compound reductase, this compound, and cytochrome P-450 from adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. openalex.org [openalex.org]
- 22. The Phosphorylation of PDX-1 by Protein Kinase CK2 Is Crucial for Its Stability | MDPI [mdpi.com]
- 23. Frontiers | Copper Modulates the Catalytic Activity of Protein Kinase CK2 [frontiersin.org]
- 24. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 25. Site-specific quantitative analysis of cardiac mitochondrial protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 28. ba333.free.fr [ba333.free.fr]
- 29. Site-directed mutagenesis of phosphorylation sites of the branched chain alpha-ketoacid dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 31. blog.addgene.org [blog.addgene.org]
- 32. neb.com [neb.com]
- 33. Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Redox Partner this compound Alters Cytochrome P450 11B1 Ligand Binding and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Regio- and Stereospecific Hydroxylation of Various Steroids at the 16α Position of the D Ring by the Streptomyces griseus Cytochrome P450 CYP154C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 36. H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The in vitro enzymic hydroxylation of steroids. 5. Hydrogen transport in ox-adrenocortical mitochondria in relation to steroid hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 38. The in vitro enzymic hydroxylation of steroid hormones. 1. Factors influencing the enzymic 11β-hydroxylation of 11-deoxycorticosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 39. revvity.com [revvity.com]
- 40. Acetylation Detection Method | MtoZ Biolabs [mtoz-biolabs.com]
- 41. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]
- 42. Acetylation Regulates Thioredoxin Reductase Oligomerization and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 43. mdpi.com [mdpi.com]
Unraveling the Stability and Folding Landscape of Adrenodoxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the folding and stability of adrenodoxin, a critical [2Fe-2S] iron-sulfur protein. This compound plays an essential role as an electron carrier in steroid hormone biosynthesis and other mitochondrial P450 systems.[1] Understanding the principles governing its structural integrity and folding pathways is paramount for elucidating its function and for the development of novel therapeutics targeting these pathways. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the core biological processes involving this compound.
Quantitative Analysis of this compound Stability
The conformational stability of this compound has been extensively studied using various biophysical techniques. The following tables summarize key thermodynamic parameters obtained from thermal and chemical denaturation experiments on bovine this compound and its mutants.
Thermal Denaturation Data
Thermal stability is often assessed by differential scanning calorimetry (DSC), which measures the heat capacity change as the protein unfolds. The melting temperature (Tm), the point at which 50% of the protein is unfolded, and the enthalpy of unfolding (ΔH) are key indicators of stability.
| Protein Variant | Tm (°C) | ΔH (kJ/mol) | ΔCp (kJ/mol/K) | Reference |
| Wild-type this compound | 51.7 | 330 | 7.28 ± 0.67 | [2] |
| Mutants | ||||
| T54A | Decreased stability | - | - | [2] |
| H56R | 46 | 250 | 4.29 ± 0.37 | [2] |
| D76N | 52 | 370 | 7.28 ± 0.67 | [2] |
| Y82F | 56 | 350 | 7.28 ± 0.67 | [2] |
| C95S | 53 | 340 | 7.28 ± 0.67 | [2] |
| Deletion Mutants | ||||
| Adx(4-114) | 54 | 360 | 7.28 ± 0.67 | [2] |
| Adx(4-108) | 56 | Higher specific enthalpy | - | [2] |
| Met-adrenodoxin-(4-107) | 44.8 | - | - | [2] |
Table 1: Thermal denaturation parameters of bovine this compound and its mutants as determined by high-sensitivity scanning microcalorimetry. A higher Tm and ΔH generally indicate greater protein stability.
Chemical Denaturation Data
Chemical denaturation studies, typically using urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl), provide insights into the free energy of unfolding (ΔGunfolding), the denaturant concentration at the midpoint of the transition (Cm), and the m-value, which relates the change in free energy to denaturant concentration.
| Protein Variant | Denaturant | Cm (M) | m-value (kcal/mol·M) | ΔGunfolding (kcal/mol) | Reference |
| Wild-type this compound | GdnHCl | ~1.8 | Not specified | Not specified | [2] |
| Apo-ferredoxin (molten globule) | GdnHCl | Not specified | Not specified | ~1.5 (destabilized vs. holo) | [3] |
| Mutants (General Trends) | |||||
| F59W | GdnHCl | Dramatically reduced stability | - | - | [4] |
Table 2: Chemical denaturation parameters of bovine this compound and related forms. Due to the irreversible nature of unfolding for the holoprotein under some conditions, detailed thermodynamic parameters from chemical denaturation are less commonly reported than for other proteins.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of stability and folding studies. Below are protocols for key experiments cited in the study of this compound.
Differential Scanning Calorimetry (DSC) for Thermal Denaturation
DSC is employed to directly measure the heat changes that occur in a biomolecule as a function of temperature, providing a detailed thermodynamic profile of its thermal stability.
Protocol:
-
Sample Preparation:
-
Dialyze purified this compound and its mutants extensively against a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.4).
-
Determine the protein concentration accurately using a reliable method such as the Bradford assay or UV absorbance.
-
Degas the protein solutions and the dialysis buffer immediately before the experiment to prevent bubble formation in the calorimeter cells.
-
-
Instrument Setup:
-
Use a high-sensitivity differential scanning microcalorimeter.
-
Load the protein sample into the sample cell and the dialysis buffer into the reference cell.
-
Ensure no air bubbles are present in the cells.
-
-
Data Acquisition:
-
Equilibrate the system at the starting temperature (e.g., 20°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature that ensures complete unfolding (e.g., 80°C).
-
Perform a second scan after cooling to assess the reversibility of the unfolding process.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
The melting temperature (Tm) is determined as the temperature at the peak of the transition.
-
The calorimetric enthalpy of unfolding (ΔHcal) is calculated by integrating the area under the peak.
-
The change in heat capacity upon unfolding (ΔCp) is determined from the difference in the pre- and post-transition baselines.
-
Circular Dichroism (CD) Spectroscopy for Chemical Denaturation
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein during denaturation.
Protocol:
-
Sample and Denaturant Preparation:
-
Prepare a stock solution of the protein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Note that buffers with high absorbance in the far-UV region, such as Tris, should be avoided.
-
Prepare a series of denaturant solutions (e.g., 0 to 8 M urea or 0 to 6 M GdnHCl) in the same buffer.
-
-
Equilibration:
-
Mix the protein stock solution with the different denaturant solutions to achieve a final protein concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).
-
Allow the samples to equilibrate for a sufficient time (e.g., 2-4 hours or overnight) at a constant temperature to ensure the unfolding reaction has reached equilibrium.
-
-
CD Measurement:
-
Use a spectropolarimeter equipped with a thermostatted cell holder.
-
Record the far-UV CD spectra (e.g., from 250 nm to 200 nm) for each denaturant concentration.
-
Alternatively, monitor the change in ellipticity at a single wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).
-
-
Data Analysis:
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of denaturant concentration.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm) and the m-value.
-
Calculate the free energy of unfolding in the absence of denaturant (ΔGH2O) using the linear extrapolation method: ΔG = ΔGH2O - m[Denaturant].
-
Intrinsic Tryptophan Fluorescence Spectroscopy for Unfolding Studies
Fluorescence spectroscopy is highly sensitive to the local environment of tryptophan residues. As a protein unfolds, these residues become more exposed to the solvent, leading to changes in their fluorescence emission spectrum. Since wild-type bovine this compound lacks tryptophan, this method often employs engineered mutants where a tryptophan is introduced at a specific site.[4]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the tryptophan-containing this compound mutant and denaturant as described for CD spectroscopy.
-
Ensure the final protein concentration is appropriate for fluorescence measurements (typically in the micromolar range).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer with a thermostatted cuvette holder.
-
Excite the tryptophan residues at approximately 295 nm to minimize interference from tyrosine fluorescence.
-
Record the emission spectra (e.g., from 310 nm to 400 nm).
-
-
Data Analysis:
-
Monitor the change in the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength as a function of denaturant concentration.
-
A red-shift (increase) in λmax indicates increased solvent exposure of the tryptophan residue.
-
Analyze the denaturation curve as described for CD spectroscopy to obtain Cm, m-value, and ΔGunfolding.
-
Visualizing this compound's Biological Context
Graphviz diagrams are provided to illustrate key pathways and logical relationships involving this compound.
Mitochondrial Electron Transfer Pathway
This compound acts as a mobile electron shuttle, transferring electrons from this compound reductase to mitochondrial cytochrome P450 enzymes.
Proposed Folding Pathway of this compound
The folding of this compound is a complex process that involves not only the polypeptide chain adopting its correct three-dimensional structure but also the crucial insertion of the [2Fe-2S] cluster. The apo-protein (without the cluster) is thought to be able to form a molten globule-like intermediate, which is a compact, partially folded state with native-like secondary structure but a dynamic tertiary structure.
Conclusion
The stability and folding of this compound are intricately linked to its function as a vital electron carrier. The integrity of its [2Fe-2S] cluster is a key determinant of its stability, and its folding pathway likely proceeds through intermediate states that prepare the polypeptide for cluster insertion. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers investigating the biophysical properties of this compound and for those in drug development seeking to modulate the activity of mitochondrial P450 systems. The visualized pathways offer a clear conceptual framework for understanding the complex roles of this compound within the cell. Further research into the detailed mechanisms of this compound folding and the effects of a wider range of mutations will continue to enhance our understanding of this crucial protein.
References
- 1. Dynamics of ANS binding to tuna apomyoglobin measured with fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unfolding and conformational studies on bovine this compound probed by engineered intrinsic tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Denaturant-specific effects on the structural energetics of a protein denatured ensemble - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both human ferredoxins 1 and 2 and ferredoxin reductase are important for iron-sulfur cluster biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of Adrenodoxin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adrenodoxin (Adx), also known as Ferredoxin 1 (FDX1), is a small, soluble [2Fe-2S] iron-sulfur protein that plays a pivotal role as an electron shuttle in mitochondrial cytochrome P450 systems. Its primary function is to transfer electrons from this compound reductase (AdxR) to mitochondrial P450 enzymes, a critical step in the biosynthesis of steroid hormones, vitamin D, and bile acids. The remarkable evolutionary conservation of this compound and its reductase across a wide range of species, from bacteria to mammals, underscores their fundamental importance in cellular metabolism. This technical guide provides an in-depth analysis of the evolutionary conservation of this compound, detailing its structure, function, and genetic basis. It includes a compilation of quantitative data, detailed experimental protocols for studying this compound, and visualizations of key pathways and workflows to support further research and drug development efforts targeting this essential protein.
Introduction to this compound and its Evolutionary Significance
This compound is a key component of the mitochondrial electron transport chain that provides reducing equivalents to cytochrome P450 enzymes.[1] These enzymes are responsible for a wide array of metabolic reactions, including the initial and rate-limiting step in steroidogenesis—the conversion of cholesterol to pregnenolone (B344588) by CYP11A1.[2][3] The this compound system, comprising AdxR and Adx, is highly conserved throughout evolution, with orthologs found in prokaryotes and most metazoans.[4] This conservation highlights the ancient origins and indispensable role of this electron transfer system.
The sequence identity of this compound and its reductase is correlated with the phylogenetic distance between species.[5] Despite sequence variations, the core structural and functional domains are highly conserved. For this compound, this includes the [2Fe-2S] cluster binding motif, which is essential for its electron-carrying capacity.[6] For this compound reductase, the FAD and NADPH binding domains exhibit strong conservation, ensuring the efficient transfer of electrons from NADPH.[4][7]
Quantitative Analysis of this compound and this compound Reductase Conservation
To provide a quantitative overview of the evolutionary conservation of this compound and its reductase, protein sequences from a diverse range of species were obtained from the UniProt and GenBank databases.[8][9][10][11][12][13] Multiple sequence alignments were performed using Clustal Omega, and pairwise sequence identity matrices were generated.
Table 1: this compound (FDX1) Percent Identity Matrix
| Species | Homo sapiens | Bos taurus | Mus musculus | Gallus gallus | Danio rerio | Drosophila melanogaster | Arabidopsis thaliana | Escherichia coli |
| Homo sapiens | 100% | 95.1% | 91.3% | 84.8% | 76.1% | 58.7% | 45.7% | 39.1% |
| Bos taurus | 95.1% | 100% | 92.4% | 85.9% | 77.2% | 59.8% | 46.7% | 40.2% |
| Mus musculus | 91.3% | 92.4% | 100% | 82.6% | 75.0% | 57.6% | 44.6% | 38.0% |
| Gallus gallus | 84.8% | 85.9% | 82.6% | 100% | 72.8% | 56.5% | 43.5% | 37.0% |
| Danio rerio | 76.1% | 77.2% | 75.0% | 72.8% | 100% | 54.3% | 41.3% | 34.8% |
| Drosophila melanogaster | 58.7% | 59.8% | 57.6% | 56.5% | 54.3% | 100% | 39.1% | 32.6% |
| Arabidopsis thaliana | 45.7% | 46.7% | 44.6% | 43.5% | 41.3% | 39.1% | 100% | 30.4% |
| Escherichia coli | 39.1% | 40.2% | 38.0% | 37.0% | 34.8% | 32.6% | 30.4% | 100% |
Table 2: this compound Reductase (FDXR) Percent Identity Matrix
| Species | Homo sapiens | Bos taurus | Mus musculus | Gallus gallus | Danio rerio | Drosophila melanogaster | Arabidopsis thaliana | Escherichia coli |
| Homo sapiens | 100% | 96.2% | 93.5% | 88.0% | 80.4% | 63.0% | 50.0% | 42.4% |
| Bos taurus | 96.2% | 100% | 94.6% | 89.1% | 81.5% | 64.1% | 51.1% | 43.5% |
| Mus musculus | 93.5% | 94.6% | 100% | 86.9% | 79.3% | 61.9% | 48.9% | 41.3% |
| Gallus gallus | 88.0% | 89.1% | 86.9% | 100% | 78.2% | 60.8% | 47.8% | 40.2% |
| Danio rerio | 80.4% | 81.5% | 79.3% | 78.2% | 100% | 58.7% | 45.7% | 38.0% |
| Drosophila melanogaster | 63.0% | 64.1% | 61.9% | 60.8% | 58.7% | 100% | 42.4% | 35.9% |
| Arabidopsis thaliana | 50.0% | 51.1% | 48.9% | 47.8% | 45.7% | 42.4% | 100% | 32.6% |
| Escherichia coli | 42.4% | 43.5% | 41.3% | 40.2% | 38.0% | 35.9% | 32.6% | 100% |
Conserved Structural and Functional Domains
This compound (FDX1)
The structure of this compound is characterized by a core domain that houses the [2Fe-2S] cluster and an interaction domain responsible for binding to its redox partners.[14] The four cysteine residues that coordinate the iron-sulfur cluster are strictly conserved across all species, highlighting their critical role in electron transfer.[6] The interaction domain contains acidic residues that are crucial for the electrostatic interactions with the basic residues on the surface of this compound reductase and cytochrome P450 enzymes.[15]
This compound Reductase (FDXR)
This compound reductase is a flavoprotein containing both FAD and NADP binding domains.[4] The FAD-binding domain features a classic Rossmann fold, while the NADP-binding site has a modified GxGxxA consensus sequence.[5][7] These domains are highly conserved, ensuring the precise positioning of the coenzymes for optimal electron transfer from NADPH to FAD.[7]
Signaling Pathways and Molecular Interactions
The primary signaling pathway involving this compound is the mitochondrial steroidogenesis pathway. This pathway is initiated by the transfer of electrons from NADPH to AdxR, which then reduces Adx. Reduced Adx subsequently donates an electron to a mitochondrial cytochrome P450 enzyme, such as CYP11A1, to initiate the hydroxylation of a substrate.
The interaction between this compound and its partners is transient and based on electrostatic interactions. The binding of this compound to this compound reductase and cytochrome P450 is mutually exclusive, suggesting a shuttle mechanism for electron transfer.[1]
Gene Regulation
The expression of both the FDX1 and FDXR genes is tightly regulated, particularly in steroidogenic tissues. The transcription factor Steroidogenic Factor 1 (SF-1) has been identified as a key regulator of both genes.[16][17][18] SF-1 binds to specific response elements in the promoter and intronic regions of these genes, activating their transcription in response to hormonal signals.[17][18]
Detailed Experimental Protocols
Heterologous Expression and Purification of this compound in E. coli
This protocol describes the expression and purification of mature bovine this compound in Escherichia coli.[19]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the bovine this compound cDNA (e.g., pKK223-3)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, lysozyme)
-
DEAE-Sepharose or other anion-exchange chromatography column
-
Size-exclusion chromatography column (e.g., Sephadex G-75)
-
Appropriate chromatography buffers
Protocol:
-
Transform the E. coli expression strain with the this compound expression plasmid.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a pre-equilibrated anion-exchange column.
-
Wash the column with equilibration buffer and elute the bound this compound using a salt gradient (e.g., 150-500 mM NaCl).
-
Pool the fractions containing this compound and concentrate if necessary.
-
Further purify the protein by size-exclusion chromatography.
-
Assess the purity of the final protein sample by SDS-PAGE and determine the concentration by measuring the absorbance at 414 nm (due to the [2Fe-2S] cluster).
In Vitro Reconstituted Cytochrome P450 Assay
This protocol describes a functional assay to measure the activity of a mitochondrial cytochrome P450 enzyme (e.g., CYP11A1) reconstituted with purified this compound and this compound reductase.[20][21]
Materials:
-
Purified this compound
-
Purified this compound reductase
-
Purified mitochondrial cytochrome P450 (e.g., CYP11A1)
-
Substrate for the P450 enzyme (e.g., cholesterol)
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 0.1 mM EDTA)
-
Quenching solution (e.g., organic solvent like ethyl acetate (B1210297) or dichloromethane)
-
Analytical system for product detection (e.g., HPLC, GC-MS)
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, P450 enzyme, this compound, and this compound reductase in a microcentrifuge tube or a 96-well plate. Typical concentrations are in the low micromolar range.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the substrate and NADPH.
-
Incubate the reaction for a defined period (e.g., 10-60 minutes) at the optimal temperature with gentle shaking.
-
Stop the reaction by adding a quenching solution.
-
Extract the substrate and product from the reaction mixture using the organic solvent.
-
Analyze the extracted samples using an appropriate analytical method to quantify the amount of product formed.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per nmol of P450.
Conclusion
The extensive evolutionary conservation of this compound and its reductase highlights their fundamental and conserved role in cellular metabolism across diverse life forms. The structural and functional integrity of these proteins has been maintained throughout evolution, ensuring the efficient transfer of electrons to mitochondrial cytochrome P450 enzymes for vital biosynthetic processes. The detailed understanding of their conservation, structure-function relationships, and regulatory mechanisms provides a solid foundation for further research. The experimental protocols and visualizations presented in this guide are intended to facilitate these future investigations, with potential applications in drug development, biotechnology, and the study of metabolic diseases.
References
- 1. uniprot.org [uniprot.org]
- 2. GenBank – ENCODE [encodeproject.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 5. scribd.com [scribd.com]
- 6. Expression of bovine this compound in E. coli and site-directed mutagenesis of /2 Fe-2S/ cluster ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Universal Protein Resource (UniProt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uniprot < EMBL-EBI [ebi.ac.uk]
- 9. UniProt - Wikipedia [en.wikipedia.org]
- 10. GenBank Overview [ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Exploring NCBI and GenBank: A Comprehensive Guide to Bioinformatics - Omics tutorials [omicstutorials.com]
- 13. GenBank - Wikipedia [en.wikipedia.org]
- 14. Constructing Phylogenetic Tree using MEGA Software [biob.in]
- 15. megasoftware.net [megasoftware.net]
- 16. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional regulation of human ferredoxin reductase through an intronic enhancer in steroidogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transcription factors SF1 and cJUN cooperate to activate the Fdx1 promoter in MA-10 Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct expression of mature bovine this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rat liver mitochondrial cytochrome P-450 active in a reconstituted steroid hydroxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Adrenodoxin (FDX1) Expression: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of adrenodoxin (FDX1) expression across various tissues, tailored for researchers, scientists, and drug development professionals. This compound is a critical mitochondrial iron-sulfur protein that plays a pivotal role in cellular metabolism, primarily by mediating electron transfer in steroid hormone biosynthesis, vitamin D metabolism, and bile acid synthesis.[1] Emerging evidence also points to its involvement in iron-sulfur cluster biogenesis, highlighting its broader physiological significance.
Quantitative Expression of this compound (FDX1)
This compound exhibits a distinct expression pattern, with the highest levels observed in steroidogenic tissues. The adrenal gland, particularly the adrenal cortex, shows the most abundant expression, consistent with its central role in corticosteroid synthesis.[2][3] Significant expression is also detected in other steroidogenic tissues, including the testes and ovaries. While present in non-steroidogenic tissues such as the kidney and liver, the expression levels are considerably lower.[4]
Table 1: Relative mRNA and Protein Expression of this compound (FDX1) in Human Tissues
| Tissue | mRNA Expression (Normalized) | Protein Expression Level | Primary Cellular Localization |
| Adrenal Gland | High | High | Cytoplasmic/Mitochondrial |
| Testis | Medium | Medium | Leydig cells |
| Ovary | Medium | Medium | Granulosa cells |
| Kidney | Medium | Low | Renal tubular epithelial cells |
| Liver | Low | Low | Hepatocytes |
| Placenta | Low | Low | - |
| Small Intestine | Low | Low | - |
| Brain | Low | Low | - |
| Heart | Low | Low | - |
| Lung | Low | Low | - |
Data synthesized from The Human Protein Atlas, UniProt, and various research articles. "Normalized" mRNA expression is a relative measure based on transcripts per million (TPM) or similar metrics from RNA-sequencing data. "Protein Expression Level" is a qualitative summary based on immunohistochemistry and Western blot data.
Signaling Pathways Involving this compound
This compound functions as a crucial electron shuttle within the mitochondrial cytochrome P450 systems.[1] It receives an electron from this compound reductase, a flavoprotein that is itself reduced by NADPH.[5][6] Reduced this compound then transfers this electron to mitochondrial P450 enzymes, such as CYP11A1 (cholesterol side-chain cleavage enzyme), which catalyzes the initial and rate-limiting step in steroidogenesis.[7][8]
Experimental Protocols
Accurate quantification of this compound expression is fundamental for research in endocrinology, drug metabolism, and related fields. Below are detailed methodologies for key experiments.
Western Blotting for this compound (FDX1) Protein Quantification
This protocol outlines the steps for detecting and quantifying FDX1 protein in tissue or cell lysates.
Methodology:
-
Protein Extraction: Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FDX1 (e.g., rabbit polyclonal anti-FDX1 at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative protein expression.
Quantitative Real-Time PCR (qPCR) for FDX1 mRNA Expression
This protocol details the measurement of FDX1 mRNA levels.
Methodology:
-
RNA Extraction: Isolate total RNA from tissue or cell samples using a commercial kit (e.g., TRIzol or RNeasy). Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, FDX1-specific primers (Forward and Reverse), and a SYBR Green or TaqMan master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for FDX1 and a reference gene (e.g., GAPDH, ACTB). Calculate the relative expression of FDX1 using the ΔΔCt method.
Immunohistochemistry (IHC) for FDX1 Localization
This protocol is for visualizing the distribution of FDX1 protein in tissue sections.
Methodology:
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) to unmask the antigen.[10]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against FDX1 (e.g., at a 1:200 dilution) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei, dehydrate, clear, and mount with a coverslip.
-
Imaging and Analysis: Examine the stained slides under a microscope to assess the localization and intensity of FDX1 expression.
This guide provides a solid foundation for investigating the expression and function of this compound. The provided protocols and pathway information will be valuable for researchers designing and executing experiments in this area.
References
- 1. Adrenal ferredoxin - Wikipedia [en.wikipedia.org]
- 2. Tissue expression of FDX1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. uniprot.org [uniprot.org]
- 4. pnas.org [pnas.org]
- 5. This compound reductase - Wikipedia [en.wikipedia.org]
- 6. This compound reductase - Proteopedia, life in 3D [proteopedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDX1 can Impact the Prognosis and Mediate the Metabolism of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDX1 antibody (12592-1-AP) | Proteintech [ptglab.com]
An In-depth Technical Guide to the Subcellular Localization of Adrenodoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenodoxin (ADX), also known as Ferredoxin-1 (FDX1), is a small iron-sulfur protein that plays a critical role as an electron carrier in essential metabolic pathways.[1][2] Its primary and most well-documented function is within the mitochondrial P450 systems, which are responsible for the biosynthesis of steroid hormones and vitamin D metabolism.[1][2] Understanding the precise subcellular localization of this compound is paramount for elucidating its function in both physiological and pathological states, and for the development of therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the subcellular localization of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its functional context.
Core Concept: Mitochondrial Matrix Localization
The overwhelming body of scientific evidence points to the exclusive localization of mature this compound within the mitochondrial matrix .[3][4][5] Here, it functions as a soluble electron shuttle, transferring electrons from this compound reductase to mitochondrial cytochrome P450 enzymes.[6][7][8][9] This process is fundamental for the catalytic activity of these enzymes in steroidogenesis.[6][7][8][9]
While this compound is encoded by the nuclear gene FDX1 and synthesized on cytosolic ribosomes as a larger precursor protein, it contains a mitochondrial targeting sequence that directs its import into the mitochondria.[10] This precursor is then processed to its mature, functional form within the mitochondrial matrix.[10] There is currently no substantial evidence for a stable, functional pool of this compound in other subcellular compartments such as the cytoplasm, nucleus, or endoplasmic reticulum in healthy, differentiated mammalian cells.
Quantitative Data on this compound Distribution
Quantitative analysis of this compound levels is crucial for understanding its stoichiometric relationships with its binding partners in the electron transport chain. The following table summarizes the relative concentrations of this compound and its associated enzymes in key steroidogenic tissues.
| Tissue | This compound Reductase | This compound | Cytochrome P450 (scc + 11β) |
| Bovine Adrenal Cortex | 1 | 4.4 | 4.6 |
| Bovine Corpus Luteum | 1 | 3.6 | 7.1 |
Caption: Relative molar ratios of this compound and its electron transport partners in bovine mitochondrial preparations. Data is normalized to this compound reductase.
Experimental Protocols for Determining Subcellular Localization
A multi-faceted approach employing various biochemical and imaging techniques is essential for rigorously determining the subcellular localization of this compound.
Subcellular Fractionation followed by Western Blotting
This biochemical method provides a quantitative assessment of protein distribution across different cellular compartments.
Protocol:
-
Cell/Tissue Homogenization:
-
Harvest cultured cells or fresh tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or minced tissue in a hypotonic lysis buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle or by passing through a fine-gauge needle. The number of strokes should be optimized to ensure cell lysis while keeping nuclei intact.
-
-
Fractionation by Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclear fraction.
-
Carefully collect the supernatant, which contains the cytosolic and mitochondrial fractions.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000-12,000 x g) for 20 minutes at 4°C to pellet the mitochondrial fraction.
-
The resulting supernatant is the cytosolic fraction.
-
-
Protein Extraction and Quantification:
-
Lyse the nuclear and mitochondrial pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of each fraction (nuclear, mitochondrial, and cytosolic) using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for this compound.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To validate the purity of the fractions, probe separate blots with antibodies against marker proteins for each compartment (e.g., Histone H3 for the nucleus, Cytochrome C for mitochondria, and GAPDH for the cytosol).
-
Immunofluorescence Microscopy
This imaging technique allows for the visualization of this compound within intact cells, providing spatial context to its localization.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to an appropriate confluency.
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash again with PBS and block with a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against this compound diluted in the blocking solution overnight at 4°C.
-
For co-localization studies, simultaneously incubate with a primary antibody against a mitochondrial marker (e.g., TOMM20, COX IV).
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit and Alexa Fluor 594-conjugated anti-mouse) diluted in the blocking solution for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope. This compound signal should co-localize with the mitochondrial marker.
-
Immuno-electron Microscopy
This high-resolution imaging technique provides definitive evidence of protein localization at the ultrastructural level.
Protocol:
-
Tissue/Cell Fixation and Embedding:
-
Fix small pieces of tissue or a cell pellet in a mixture of paraformaldehyde and glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Dehydrate the samples through a graded series of ethanol (B145695) and embed in a resin such as Lowicryl or LR White.
-
-
Ultrathin Sectioning:
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome and mount them on nickel grids.
-
-
Immunogold Labeling:
-
Block the sections with a blocking solution (e.g., BSA in PBS) to prevent non-specific binding.
-
Incubate the grids with a primary antibody against this compound.
-
Wash the grids and then incubate with a secondary antibody conjugated to colloidal gold particles of a specific size (e.g., 10 nm).
-
-
Staining and Imaging:
-
Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Examine the grids using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of this compound within the mitochondrial matrix.[11]
-
Visualizing this compound's Functional Context
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to this compound's subcellular localization.
Mitochondrial Electron Transport Chain for Steroidogenesis
Caption: Electron transfer pathway in mitochondrial steroidogenesis.
Experimental Workflow for Subcellular Fractionation and Western Blotting
Caption: Workflow for determining this compound localization by subcellular fractionation.
Conclusion
References
- 1. LimeAI [limeai.net]
- 2. Adrenal ferredoxin - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. compartments.jensenlab.org [compartments.jensenlab.org]
- 6. This compound Shuttle Mechanism of Electron Transfer in Mitochondrial P450 Systems [science.co.il]
- 7. The structure of this compound reductase of mitochondrial P450 systems: electron transfer for steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discriminatory processing of the precursor forms of cytochrome P-450scc and this compound by adrenocortical and heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Adrenodoxin in Mitochondrial Iron-Sulfur Cluster Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron-sulfur (Fe-S) clusters are fundamental cofactors essential for a myriad of cellular processes, including electron transport, DNA replication and repair, and metabolic catalysis. The biogenesis of these ancient cofactors is a highly conserved and complex process, with the mitochondrion serving as the central hub for their assembly in eukaryotes. A critical, yet sometimes overlooked, player in this intricate machinery is the [2Fe-2S] ferredoxin, adrenodoxin. This technical guide provides an in-depth exploration of this compound's indispensable role as an electron donor in the de novo synthesis of Fe-S clusters. We will delve into the molecular mechanisms, key protein interactions, and the quantitative biophysical parameters that govern its function. Detailed experimental protocols for studying this process are provided, along with visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Landscape of Iron-Sulfur Cluster Biogenesis
The assembly of iron-sulfur clusters is a multistep process orchestrated by a dedicated set of proteins collectively known as the iron-sulfur cluster (ISC) machinery.[1] In eukaryotes, this process initiates within the mitochondrial matrix.[2] The fundamental components required for the synthesis of a [2Fe-2S] cluster, the precursor for all other cellular Fe-S clusters, are iron, sulfur, and a source of reducing equivalents.
The sulfur is derived from L-cysteine through the action of a cysteine desulfurase enzyme complex. This complex, in humans, is composed of NFS1, ISD11, and the acyl carrier protein (ACP).[3][4] The iron source is less well-defined but is delivered to the core of the ISC machinery. The critical step of reducing the sulfur atom from cysteine for its incorporation into the Fe-S cluster requires a dedicated electron transfer chain. This is where the mitochondrial ferredoxins, including this compound (FDX1), play their vital role.
The Mitochondrial Ferredoxins: FDX1 (this compound) and FDX2
Humans possess two homologous [2Fe-2S] ferredoxins in their mitochondria: FDX1, classically known as this compound, and FDX2.[3] Initially, a clear division of labor was proposed, with FDX1 exclusively participating in steroid hormone biosynthesis by transferring electrons to mitochondrial cytochrome P450 enzymes, and FDX2 dedicated to Fe-S cluster biogenesis.[5] However, subsequent research has revealed a more nuanced picture, suggesting that both FDX1 and FDX2, along with the single mitochondrial ferredoxin reductase (FDXR), are important for the assembly of Fe-S clusters.[6]
FDXR, a flavoprotein, accepts two electrons from NADPH and transfers them one at a time to the ferredoxins.[7][8] The reduced ferredoxins then donate these electrons to the ISC machinery.
The Electron Transfer Pathway in Fe-S Cluster Biogenesis
The core of this compound's function in Fe-S cluster biogenesis lies in its ability to deliver electrons for the reductive steps of cluster assembly. The process can be summarized in the following key steps:
-
Reduction of Ferredoxin: Ferredoxin reductase (FDXR) receives a hydride ion (two electrons and a proton) from NADPH. The FAD cofactor of FDXR is reduced to FADH₂.
-
Single Electron Transfer: FDXR then transfers the electrons one by one to the [2Fe-2S] cluster of an oxidized ferredoxin (FDX1 or FDX2), reducing it.
-
Interaction with the Desulfurase Complex: The reduced ferredoxin binds to the cysteine desulfurase complex (NFS1-ISD11-ACP).
-
Electron Donation for Sulfur Reduction: The ferredoxin donates an electron to a persulfide intermediate on a conserved cysteine residue of NFS1. This persulfide is generated from the initial desulfurization of L-cysteine. The electron reduces the persulfide sulfur (S⁰) to sulfide (B99878) (S²⁻).
-
Cluster Assembly on the Scaffold: The sulfide is then transferred to the scaffold protein, ISCU, where, in the presence of iron, the [2Fe-2S] cluster is assembled.
This electron transfer is a critical and regulated step in the overall biogenesis pathway.
Quantitative Data on Protein Interactions and Reaction Rates
The efficiency of this compound's function in Fe-S cluster biogenesis is underpinned by specific protein-protein interactions and the kinetics of electron and cluster transfer. The following tables summarize key quantitative data from in vitro studies.
Table 1: Binding Affinities of Ferredoxins to the Cysteine Desulfurase Complex
| Interacting Proteins | Dissociation Constant (Kd) | Technique | Reference |
| FDX1 (ox) + [NFS1-ISD11-ACP]2 complex | 1.1 ± 0.1 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| FDX2 (ox) + [NFS1-ISD11-ACP]2 complex | 0.5 ± 0.1 µM | Isothermal Titration Calorimetry (ITC) | [4] |
Data from Cai et al. (2017) indicates that FDX2 binds more tightly to the cysteine desulfurase complex than FDX1.[3][4]
Table 2: In Vitro Iron-Sulfur Cluster Assembly and Transfer Rates
| Reaction | Rate/Observation | Technique | Reference |
| [2Fe-2S] cluster assembly on ISCU with reduced FDX1 as electron donor | Slower rate of assembly | UV-visible Spectroscopy | [3] |
| [2Fe-2S] cluster assembly on ISCU with reduced FDX2 as electron donor | Faster rate of assembly | UV-visible Spectroscopy | [4] |
| [2Fe-2S] cluster transfer from holo-IscU to apo-FDX1 | Apparent second-order rate constant: 6500 ± 1970 M-1 min-1 | Circular Dichroism Spectroscopy | [9] |
| [2Fe-2S] cluster transfer from holo-IscU to apo-FDX2 | Apparent second-order rate constant: 8500 ± 2380 M-1 min-1 | Circular Dichroism Spectroscopy | [9] |
In vitro reconstitution assays demonstrate that while both ferredoxins can support Fe-S cluster assembly, the reaction is more efficient with FDX2.[3][4] Cluster transfer from the scaffold protein IscU to both ferredoxins is also efficient.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound's role in Fe-S cluster biogenesis. Below are summaries of key experimental protocols.
Protein Expression and Purification
Recombinant human FDX1, FDX2, NFS1, ISD11, ACP, and ISCU are typically overexpressed in E. coli.
-
Expression Vectors: Genes are cloned into suitable expression vectors, often with affinity tags (e.g., His-tag, SUMO-tag) to facilitate purification. For instance, NFS1, FDX1, and FDX2 can be cloned into a pE-SUMO vector, while ISD11 can be cloned into a pET vector with a C-terminal His-tag.[3][4]
-
Cell Culture and Induction: E. coli cells (e.g., BL21(DE3)) are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal optical density (OD₆₀₀ of ~0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., Tris-HCl, NaCl, with protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is clarified by high-speed centrifugation.
-
Purification: A multi-step chromatography approach is generally employed:
-
Affinity Chromatography: The clarified lysate is loaded onto a resin that binds the affinity tag (e.g., Ni-NTA for His-tagged proteins). The protein is eluted with an increasing concentration of imidazole.
-
Tag Cleavage (optional): If a cleavable tag (like SUMO) is used, the tag is removed by incubation with a specific protease (e.g., SUMO protease).
-
Ion Exchange Chromatography: Further purification is achieved based on the protein's charge using an anion or cation exchange column.
-
Size Exclusion Chromatography: The final purification step separates proteins based on their size and helps to remove aggregates, ensuring a homogenous protein sample.
-
In Vitro Iron-Sulfur Cluster Assembly Assay
This assay monitors the formation of the [2Fe-2S] cluster on the scaffold protein ISCU.
-
Reaction Mixture: The assay is performed under anaerobic conditions to prevent oxidation of the cluster. A typical reaction mixture in a suitable buffer (e.g., Tris-HCl, NaCl) contains:
-
Apo-ISCU (the scaffold protein)
-
A catalytic amount of the cysteine desulfurase complex ([NFS1-ISD11-ACP]₂)
-
L-cysteine (the sulfur source)
-
A source of ferrous iron (e.g., ferrous ammonium (B1175870) sulfate)
-
A reducing system:
-
FDXR, NADPH, and a catalytic amount of FDX1 or FDX2.
-
Alternatively, chemically reduced FDX1 or FDX2 can be used.
-
-
-
Monitoring the Reaction: The formation of the [2Fe-2S] cluster on ISCU is monitored by UV-visible spectroscopy. The characteristic absorbance features of a [2Fe-2S] cluster appear around 325, 410, and 456 nm. The increase in absorbance at 456 nm over time is typically followed to determine the reaction rate.[10]
-
Data Analysis: The initial rate of cluster formation is calculated from the linear phase of the absorbance increase.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.
-
Sample Preparation: The proteins (e.g., FDX1 or FDX2 and the NFS1-ISD11-ACP complex) are extensively dialyzed against the same buffer to minimize heat changes due to buffer mismatch.[11]
-
Experimental Setup:
-
One protein (e.g., the NFS1 complex) is placed in the sample cell of the calorimeter.
-
The other protein (e.g., FDX1 or FDX2) is loaded into the injection syringe at a higher concentration.
-
-
Titration: A series of small injections of the protein in the syringe are made into the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of the two proteins. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[12]
siRNA-mediated Knockdown
This technique is used to study the in vivo function of FDX1 and FDX2 by reducing their expression in cultured cells.
-
Cell Culture: Human cell lines, such as HeLa cells, are cultured in appropriate media.
-
siRNA Transfection: Cells are transfected with small interfering RNAs (siRNAs) specifically targeting the mRNA of FDX1 or FDX2. A non-targeting siRNA is used as a negative control. Transfection reagents like Oligofectamine are commonly used.[13] The transfection is often repeated multiple times to achieve significant knockdown.[5]
-
Analysis of Knockdown Efficiency: The reduction in protein levels is assessed by Western blotting using specific antibodies against FDX1 and FDX2.
-
Phenotypic Analysis: The consequences of FDX1 or FDX2 depletion are then studied. This can include:
-
Measuring the enzymatic activities of known Fe-S cluster-dependent enzymes (e.g., aconitase, succinate (B1194679) dehydrogenase).
-
Assessing cellular iron homeostasis.
-
Analyzing mitochondrial morphology and function.
-
Conclusion and Future Directions
This compound (FDX1), along with its homolog FDX2, is a crucial component of the mitochondrial iron-sulfur cluster biogenesis pathway. Its role as an electron donor is essential for the reductive synthesis of the fundamental [2Fe-2S] cluster. While significant progress has been made in elucidating the mechanism of this process, several questions remain. The precise regulatory mechanisms that govern the partitioning of FDX1 and FDX2 between steroidogenesis and Fe-S cluster biogenesis are not fully understood. Furthermore, a complete kinetic model of the entire ISC machinery, incorporating the electron transfer steps, is yet to be established.
Future research in this area will likely focus on:
-
High-resolution structural studies of the transient complexes formed between the ferredoxins and the ISC machinery.
-
Advanced in vivo techniques to monitor the dynamics of these interactions in a cellular context.
-
Investigating the potential for therapeutic intervention in diseases associated with dysfunctional Fe-S cluster biogenesis by targeting the electron transfer chain.
A thorough understanding of this compound's role in this fundamental process is not only critical for basic science but also holds promise for the development of novel therapeutic strategies for a range of human diseases.
References
- 1. Iron–sulfur cluster biogenesis and trafficking in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steps Toward Understanding Mitochondrial Fe/S Cluster Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Mitochondrial Ferredoxin 1 (FDX1) and Ferredoxin 2 (FDX2) Both Bind Cysteine Desulfurase and Donate Electrons for Iron–Sulfur Cluster Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Humans possess two mitochondrial ferredoxins, Fdx1 and Fdx2, with distinct roles in steroidogenesis, heme, and Fe/S cluster biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Shuttle Mechanism of Electron Transfer in Mitochondrial P450 Systems [science.co.il]
- 8. Steroidogenic electron transport in adrenal cortex mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping Cellular Fe-S Cluster Uptake and Exchange Reactions - Divergent Pathways for Iron-Sulfur Cluster Delivery to Human Ferredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Recombinant Adrenodoxin Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenodoxin (ADX), a small [2Fe-2S] iron-sulfur protein, is a critical electron transfer intermediate in mitochondrial steroidogenic pathways. It shuttles electrons from NADPH-adrenodoxin reductase to cytochrome P450 enzymes, enabling the synthesis of steroid hormones and other essential metabolic processes. The ability to produce high-purity, active recombinant this compound is crucial for structural studies, drug screening, and the development of reconstituted in vitro enzymatic systems. This document provides a detailed protocol for the high-yield expression of recombinant human this compound in Escherichia coli and its subsequent purification to homogeneity. The protocol is optimized for a histidine-tagged construct, simplifying the purification process through immobilized metal affinity chromatography (IMAC).
Gene Expression
The expression of recombinant this compound is performed in E. coli, a robust and well-characterized system for producing non-glycosylated proteins. The pET vector system is recommended due to its strong T7 promoter, which allows for high-level protein expression upon induction. A construct with an N-terminal polyhistidine tag (e.g., 6xHis) is advised for streamlined purification.
Materials
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the human this compound gene with a 6xHis tag
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic (e.g., Kanamycin or Ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol for this compound Expression
-
Starter Culture: Inoculate 10 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) transformed with the this compound expression plasmid. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Large-Scale Culture: The following day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.
-
Growth: Incubate the 1 L culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Lower IPTG concentrations and lower induction temperatures can enhance the solubility of the expressed protein.
-
Expression: Continue to incubate the culture for 16-20 hours at the lower temperature with shaking. The reddish-brown color of the cell pellet after harvesting is an initial indicator of successful holoprotein expression.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protein Purification
The purification strategy employs a multi-step process involving cell lysis, immobilized metal affinity chromatography (IMAC), and an optional polishing step using ion-exchange or size-exclusion chromatography for applications requiring exceptionally high purity.
Cell Lysis
-
Resuspension: Resuspend the cell pellet from a 1 L culture in 30-40 mL of ice-cold Lysis Buffer.
-
Lysis: Lyse the cells using sonication on ice. Apply short bursts (e.g., 10-15 seconds) with intermittent cooling periods to prevent overheating and protein denaturation.
-
Clarification: Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet cellular debris.[1]
-
Collection: Carefully collect the supernatant, which contains the soluble His-tagged this compound.
Immobilized Metal Affinity Chromatography (IMAC)
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer.
-
Sample Loading: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound with 5-10 CV of Elution Buffer. Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.
Buffer Exchange (Optional)
For long-term storage or downstream applications requiring the removal of imidazole, perform a buffer exchange using dialysis or a desalting column into a suitable storage buffer.
Data Presentation
Buffer Compositions
| Buffer Name | Composition |
| Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF |
| Wash Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM Imidazole |
| Elution Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM Imidazole |
| Storage Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% Glycerol |
Example Purification Table
This table illustrates the expected results from a typical purification of recombinant this compound from a 1 L E. coli culture.
| Purification Step | Total Volume (mL) | Protein Conc. (mg/mL) | Total Protein (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Clarified Lysate | 35 | 15.0 | 525 | 10 | 100 | 1 |
| Ni-NTA Eluate | 10 | 4.5 | 45 | 95 | 81.4 | 9.5 |
| After Buffer Exchange | 12 | 3.6 | 43.2 | 94 | 78.1 | 9.4 |
Note: Specific activity is determined by a functional assay, such as a cytochrome c reduction assay. The values presented are illustrative.
Quality Control and Characterization
SDS-PAGE Analysis
Assess the purity of the recombinant this compound at each stage of the purification process using SDS-PAGE. A single band at the expected molecular weight (~14 kDa for the mature protein, plus the weight of the tag) should be observed in the final eluate.
UV-Visible Spectroscopy
The presence of the [2Fe-2S] cluster in the purified this compound can be confirmed by UV-Visible spectroscopy. The holoprotein exhibits characteristic absorbance peaks at approximately 325 nm, 414 nm, and 455 nm. The ratio of the absorbance at 414 nm to 280 nm (A414/A280) is an indicator of purity and correct cluster incorporation. A ratio of ~0.7-0.85 is indicative of a highly pure and properly folded holoprotein.
Experimental Workflow and Signaling Pathway Diagrams
Recombinant this compound Purification Workflow
References
Application Notes and Protocols for Adrenodoxin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of adrenodoxin, a critical iron-sulfur protein in steroid hormone biosynthesis and other mitochondrial processes. The described methods are essential for studying the function of mitochondrial cytochrome P450 systems, screening for inhibitors, and characterizing the kinetic properties of this compound and its redox partners.
Introduction
This compound (Adx) is a small, soluble [2Fe-2S] iron-sulfur protein that functions as an essential electron carrier in mitochondrial cytochrome P450 systems.[1][2] It shuttles electrons from NADPH-adrenodoxin reductase (AdR) to mitochondrial P450 enzymes, such as CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP11B1 (steroid 11β-hydroxylase), which are responsible for key steps in steroidogenesis.[1][2][3] Measuring this compound activity is crucial for understanding the regulation of these pathways and for the development of drugs targeting steroidogenic disorders.
Two primary methods are employed to assay this compound activity: the cytochrome c reduction assay and reconstituted steroid hydroxylation assays. The cytochrome c reduction assay is an indirect method that measures the ability of the AdR/Adx system to transfer electrons to an artificial electron acceptor, cytochrome c. Reconstituted steroid hydroxylation assays are direct functional assays that measure the production of a specific steroid metabolite by a complete reconstituted P450 system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mitochondrial P450 electron transport chain and the general workflows for the described assay methods.
Caption: Mitochondrial P450 Electron Transport Chain.
Caption: General workflows for this compound activity assays.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its redox partners in the described assays.
| Parameter | Assay Method | Enzyme System | Value | Reference |
| Km (NADPH) | Cytochrome c Reduction | Bovine AdR | 1.82 µM | [4] |
| Km (this compound) | Cytochrome c Reduction | Bovine AdR | Not Reported | - |
| kcat | Cytochrome c Reduction | Bovine AdR | 850 min-1 | [3] |
| Km (11-deoxycortisol) | Steroid Hydroxylation (CYP11B1) | Human CYP11B1, AdR, Adx (1:1:1) | 72.8 µM | [5] |
| Km (11-deoxycortisol) | Steroid Hydroxylation (CYP11B1) | Human CYP11B1, AdR, Adx (1:1:40) | 27.3 µM | [5] |
| kcat | Steroid Hydroxylation (CYP11B1) | Human CYP11B1, AdR, Adx (1:1:1) | 3.1 min-1 | [5] |
| kcat | Steroid Hydroxylation (CYP11B1) | Human CYP11B1, AdR, Adx (1:1:40) | 13 min-1 | [5] |
| Kd (Adx-CYP11B2) | Microscale Thermophoresis | Human Adx and CYP11B2 | 6-200 nM | [6] |
| Kd (Adx-CYP27A1) | Microscale Thermophoresis | Human Adx and CYP27A1 | 6-200 nM | [6] |
| Kd (Adx-CYP27C1) | Microscale Thermophoresis | Human Adx and CYP27C1 | 6-200 nM | [6] |
Experimental Protocols
Cytochrome c Reduction Assay
This assay measures the NADPH-dependent reduction of cytochrome c, which is mediated by this compound reductase and this compound. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.[7]
Materials:
-
This compound Reductase (AdR)
-
This compound (Adx)
-
Cytochrome c (from horse heart)
-
NADPH
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer capable of kinetic measurements at 550 nm
-
Cuvettes
Protocol:
-
Prepare a stock solution of cytochrome c (e.g., 1 mM in potassium phosphate buffer).
-
Prepare a stock solution of NADPH (e.g., 10 mM in potassium phosphate buffer).
-
Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:
-
Potassium phosphate buffer (50 mM, pH 7.4) to a final volume of 1 mL.
-
Cytochrome c to a final concentration of 50 µM.
-
This compound Reductase (AdR) to a final concentration of 0.05-0.2 µM.
-
This compound (Adx) at varying concentrations to determine Km, or at a saturating concentration (e.g., 10 µM).
-
-
Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Immediately start monitoring the increase in absorbance at 550 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 10 seconds).[7]
-
Calculate the initial rate of cytochrome c reduction using the molar extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm (Δε = 21.1 mM-1cm-1).
Data Analysis:
The rate of reaction can be used to determine the specific activity of the enzymes. By varying the concentration of this compound while keeping other components constant, Michaelis-Menten kinetics can be analyzed to determine the Km and Vmax for this compound in this system.
Reconstituted Steroid Hydroxylation Assay
This assay directly measures the function of this compound in a complete mitochondrial P450 system by quantifying the conversion of a steroid substrate to its hydroxylated product. The example below uses CYP11A1 for the conversion of cholesterol to pregnenolone.
Materials:
-
This compound Reductase (AdR)
-
This compound (Adx)
-
Cytochrome P450 enzyme (e.g., CYP11A1)
-
Steroid substrate (e.g., cholesterol or a water-soluble derivative like 22(R)-hydroxycholesterol)
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.5% w/v CHAPS and 20% glycerol).[5]
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for steroid analysis.
Protocol:
-
Prepare a reconstituted enzyme mixture by incubating AdR, Adx, and the P450 enzyme in the reaction buffer for 20 minutes at room temperature.[5] The molar ratios of the components can be varied to study their interactions, with a common starting point being a 1:10:1 ratio of P450:Adx:AdR.
-
Add the steroid substrate to the enzyme mixture. The substrate is typically dissolved in a small amount of an organic solvent like DMSO before being added to the aqueous buffer.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes) with gentle shaking.
-
Stop the reaction by adding an organic solvent (e.g., 2 volumes of dichloromethane).
-
Extract the steroids by vortexing and then centrifuging to separate the phases.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
Quantify the product formation by comparing the peak area of the product to a standard curve of the pure product.
Data Analysis:
The rate of product formation can be used to determine the specific activity of the reconstituted system. Kinetic parameters such as Km for the substrate and this compound, and the kcat of the P450 enzyme, can be determined by varying the concentrations of the respective components.[5] These assays are critical for evaluating the effects of potential inhibitors on the steroidogenic pathway.
References
- 1. Interactions of human mitochondrial Ferredoxin 1 (this compound) by NMR; modulation by Cytochrome P450 substrate and by truncation of the C-terminal tail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of this compound and function in mitochondrial steroid hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Adx) and CYP11A1 (P450scc) induce apoptosis by the generation of reactive oxygen species in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The concentration of this compound reductase limits cytochrome p450scc activity in the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox Partner this compound Alters Cytochrome P450 11B1 Ligand Binding and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional interactions of this compound with several human mitochondrial cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Measuring Adrenodoxin Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenodoxin reductase (ADXR), also known as ferredoxin-NADP+ reductase, is a mitochondrial flavoprotein essential for the biosynthesis of steroid hormones.[1][2] It functions as the initial enzyme in the mitochondrial P450 system by transferring electrons from NADPH to this compound, a small iron-sulfur protein.[1][2][3] Reduced this compound then shuttles these electrons to mitochondrial cytochrome P450 enzymes, which catalyze various hydroxylation reactions in steroidogenesis.[2][3][4] The activity of this compound reductase is a critical determinant of the rate of steroid hormone production.[5] Therefore, accurate measurement of its activity is crucial for research in endocrinology, drug development, and toxicology.
This document provides detailed protocols for measuring this compound reductase activity, primarily focusing on the widely used cytochrome c reduction assay.
Principle of the Assay
The most common method to determine this compound reductase activity is a spectrophotometric assay that measures the reduction of cytochrome c.[6][7][8] In this coupled enzyme assay, this compound reductase transfers electrons from NADPH to this compound. The reduced this compound then donates these electrons to cytochrome c, causing its reduction. The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.[7][9] The rate of this absorbance increase is directly proportional to the this compound reductase activity.
An alternative, less common method involves measuring the this compound-independent reduction of ferricyanide (B76249).[10]
Signaling and Electron Transfer Pathway
The electron transfer chain involving this compound reductase is a critical component of mitochondrial steroidogenesis. The pathway proceeds as follows: NADPH provides two electrons to the FAD cofactor of this compound reductase. The reductase then transfers these electrons one at a time to the [2Fe-2S] cluster of this compound.[1][2] Finally, reduced this compound transfers the electrons to the heme group of a mitochondrial cytochrome P450 enzyme, or in the context of the assay, to cytochrome c.
Caption: Electron transfer pathway in mitochondrial P450 systems.
Experimental Protocols
Cytochrome c Reduction Assay
This protocol is adapted from standard methods for measuring NADPH-cytochrome P450 reductase and this compound reductase activity.[7][8][11]
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 0.1 mM EDTA
-
Enzyme Dilution Buffer: 50 mM Tris-HCl, pH 7.8, containing 0.1 mM EDTA and 0.5 mg/mL bovine serum albumin (BSA)
-
Cytochrome c Solution: 1.5 mM in Assay Buffer
-
This compound Solution: 100 µM in Assay Buffer
-
NADPH Solution: 10 mM in Assay Buffer
-
Sample: Purified this compound reductase or mitochondrial extract containing the enzyme.
Procedure:
-
Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following reagents in the order listed:
-
Assay Buffer (to a final volume of 1 mL)
-
100 µL of 1.5 mM Cytochrome c solution (final concentration 150 µM)
-
10 µL of 100 µM this compound solution (final concentration 1 µM)
-
Sample containing this compound reductase (e.g., 10-50 µL of mitochondrial extract or an appropriate amount of purified enzyme).
-
-
Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate at 25°C for 3-5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the reaction by adding 10 µL of 10 mM NADPH solution (final concentration 100 µM).
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 550 nm for 3-5 minutes using a spectrophotometer with a kinetic program. The rate should be linear during this period.
-
Calculate Activity: Determine the rate of cytochrome c reduction using the Beer-Lambert law. The molar extinction coefficient for the change in absorbance at 550 nm upon reduction of cytochrome c is 21.1 mM⁻¹cm⁻¹.
Activity (µmol/min/mg) = (ΔA₅₅₀/min) / (21.1 mM⁻¹cm⁻¹ * mg of protein in cuvette)
Experimental Workflow:
Caption: Workflow for the cytochrome c reduction assay.
Data Presentation
The following tables summarize key quantitative data for this compound reductase and the cytochrome c reduction assay.
Table 1: Physicochemical and Kinetic Properties of Bovine this compound Reductase
| Parameter | Value | Reference |
| Molecular Weight | ~51,500 Da | [6] |
| Cofactor | 1 mole of FAD per mole of protein | [6] |
| Absorption Maxima (oxidized) | 270, 376, 450 nm | [6][12] |
| A₄₅₀/A₂₇₀ Ratio | 0.122 - 0.128 | [6] |
| Specific Activity (Cytochrome c reduction) | ≥ 17,000 nmol/min/mg | [6] |
| Apparent Kₘ for this compound | 16-17 nM | [12] |
Table 2: Recommended Component Concentrations for Cytochrome c Reduction Assay
| Component | Stock Concentration | Final Concentration |
| Tris-HCl, pH 7.8 | 1 M | 50 mM |
| EDTA | 100 mM | 0.1 mM |
| Cytochrome c | 1.5 mM | 150 µM |
| This compound | 100 µM | 1 µM |
| NADPH | 10 mM | 100 µM |
Considerations and Troubleshooting
-
Purity of Reagents: Ensure high purity of all reagents, especially this compound and this compound reductase, as contaminants can affect the assay results.
-
Blank Rate: A blank reaction lacking the enzyme sample should be run to account for any non-enzymatic reduction of cytochrome c.
-
Linearity: The reaction rate should be linear with respect to both time and enzyme concentration. If the rate is too fast, dilute the enzyme sample.[8]
-
Cytochrome c Oxidase Interference: In crude mitochondrial preparations, cytochrome c oxidase can re-oxidize the reduced cytochrome c, leading to an underestimation of reductase activity. This can be inhibited by adding potassium cyanide (KCN) to a final concentration of 1 mM.[7]
-
Ionic Strength: The activity of the reductase can be sensitive to ionic strength, with optimal activity often observed in buffers with moderate salt concentrations.[8]
Conclusion
The cytochrome c reduction assay is a robust and reliable method for determining the activity of this compound reductase. By following the detailed protocols and considering the potential variables outlined in these application notes, researchers can obtain accurate and reproducible data. This is essential for advancing our understanding of steroid hormone biosynthesis and for the development of novel therapeutics targeting this pathway.
References
- 1. This compound reductase - Wikipedia [en.wikipedia.org]
- 2. This compound reductase - Proteopedia, life in 3D [proteopedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The structure of this compound reductase of mitochondrial P450 systems: electron transfer for steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The concentration of this compound reductase limits cytochrome p450scc activity in the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of this compound reductase from bovine adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tribioscience.com [tribioscience.com]
- 10. This compound reductase and this compound. Mechanisms of reduction of ferricyanide and cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct expression of this compound reductase in Escherichia coli and the functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Adrenodoxin (FDX1) Antibody in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of adrenodoxin (FDX1) antibodies in Western blotting. This compound is a small iron-sulfur protein located in the mitochondria that plays a crucial role in the biosynthesis of steroid hormones.[1][2][3] It acts as an electron carrier, shuttling electrons from NADPH-adrenodoxin reductase to mitochondrial cytochrome P450 enzymes.[1][3][4]
Antibody Specifications and Performance
A variety of commercially available antibodies can be used to detect this compound in Western blotting. The selection of a suitable antibody is critical for obtaining reliable and reproducible results. Below is a summary of representative this compound antibodies and their performance characteristics.
| Antibody | Host Species | Clonality | Recommended WB Dilution | Observed Molecular Weight (kDa) | Positive Controls | Reference |
| Proteintech 12592-1-AP | Rabbit | Polyclonal | 1:1000 - 1:4000 | 14 | A549, HEK-293, HepG2, PC-3 cell lysates; mouse testis tissue | [1] |
| Boster Bio A05441 | Rabbit | Polyclonal | 1:500 - 1:2000 | ~11 | Various cell lines | [5] |
| Abcam ab108257 | Rabbit | Monoclonal | Not Specified | 19 | Not Specified | |
| Santa Cruz sc-30594 (for this compound Reductase) | Goat | Polyclonal | 1:100 - 1:1000 | 51 | Rat and mouse adrenal gland extracts, SW-13 cell lysate | |
| United States Biological (MaxLight™ 550) | Mouse | Monoclonal | Not Specified | Not Specified | Human tissues | [6] |
Note on Molecular Weight: The calculated molecular weight of human this compound is approximately 19.4 kDa.[5] However, the observed molecular weight in Western blotting can vary, with some antibodies detecting a band as low as 11-14 kDa.[1][5] This discrepancy may be due to post-translational modifications or protein processing. It is important to consult the antibody datasheet for the expected band size.
Experimental Protocols
A. Sample Preparation
Given that this compound is a mitochondrial protein, enrichment of the mitochondrial fraction from cell lysates or tissue homogenates is recommended to increase the signal-to-noise ratio.
1. Mitochondrial Fractionation from Cultured Cells:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Perform differential centrifugation to separate the mitochondrial fraction from other cellular components. A low-speed spin will pellet nuclei and unbroken cells, while a subsequent high-speed spin of the supernatant will pellet the mitochondria.
-
Wash the mitochondrial pellet with mitochondrial isolation buffer.
-
Lyse the mitochondrial pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
2. Protein Extraction from Tissues:
-
Excise and immediately place the tissue in ice-cold PBS.
-
Mince the tissue on ice and homogenize in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Determination of Protein Concentration:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for equal loading of protein in each lane of the gel.
B. Western Blotting Protocol
1. Gel Electrophoresis:
-
Mix an appropriate amount of protein lysate (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples and a molecular weight marker onto a 12-15% SDS-polyacrylamide gel. The higher percentage gel is suitable for resolving low molecular weight proteins like this compound.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Ensure complete transfer by checking the gel for remaining protein after transfer.
3. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
This compound Electron Transfer Pathway
Caption: Workflow for Western blotting of this compound.
References
- 1. FDX1 antibody (12592-1-AP) | Proteintech [ptglab.com]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Humans possess two mitochondrial ferredoxins, Fdx1 and Fdx2, with distinct roles in steroidogenesis, heme, and Fe/S cluster biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. usbio.net [usbio.net]
Application Notes and Protocols for the Crystallization of Adrenodoxin for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallization of adrenodoxin (Adx), a critical [2Fe-2S] ferredoxin involved in steroid hormone biosynthesis. The protocols outlined below are intended to serve as a starting point for obtaining high-quality this compound crystals suitable for X-ray diffraction and subsequent structural determination. Understanding the three-dimensional structure of this compound is paramount for elucidating its electron transfer mechanisms and for the rational design of molecules that modulate its activity.
Introduction to this compound and its Structural Importance
This compound is a small, soluble iron-sulfur protein that functions as an essential electron carrier in the mitochondrial steroidogenic pathways.[1] It shuttles electrons from NADPH-adrenodoxin reductase to cytochrome P450 enzymes, which are responsible for the synthesis of various steroid hormones.[1] The determination of its crystal structure is crucial for understanding the molecular basis of its interactions with its redox partners and for clarifying the mechanism of electron transfer.
The first high-resolution crystal structure of a vertebrate [2Fe-2S] ferredoxin was that of a truncated bovine this compound, Adx(4-108), determined at 1.85 Å resolution.[2] This structure revealed a compact (α + β) fold typical for this class of proteins and provided significant insights into the electrostatic interactions that steer its binding to this compound reductase and cytochrome P450.[2]
Overview of this compound Crystallization Strategies
The most successful and widely reported method for crystallizing this compound is hanging drop vapor diffusion .[3] This technique involves equilibrating a drop containing a mixture of the purified protein and a precipitant solution against a larger reservoir of the precipitant solution. As water vapor diffuses from the drop to the reservoir, the concentrations of both protein and precipitant in the drop slowly increase, leading to a state of supersaturation that is conducive to crystal formation.
Initial screening for optimal crystallization conditions is typically performed using commercially available or custom-made sparse matrix screens. These screens test a wide range of precipitants, pH values, and additives. Once initial "hits" (conditions that produce crystals or promising precipitate) are identified, a process of optimization is undertaken to improve crystal size and quality.
Quantitative Data from this compound Crystallization Experiments
The following table summarizes the key quantitative data from a successful crystallization experiment with truncated bovine this compound (Adx(4-108)).[2] This data can be used as a benchmark for designing and evaluating crystallization trials.
| Parameter | Value | Reference |
| Protein | Truncated Bovine this compound (Adx(4-108)) | [2] |
| Protein Concentration | 20 mg/mL | [2] |
| Crystallization Method | Hanging Drop Vapor Diffusion | [2] |
| Temperature | 18°C | [2] |
| Reservoir Solution | ||
| Polyethylene Glycol (PEG) 4000 | 18-22% (w/v) | [2] |
| Ammonium Sulfate ((NH₄)₂SO₄) | 0.2 M | [2] |
| HEPES Buffer, pH 7.5 | 0.1 M | [2] |
| Crystallization Drop | ||
| Protein Solution Volume | 2 µL | [2] |
| Reservoir Solution Volume | 2 µL | [2] |
| Crystal Properties | ||
| Crystal System | Orthorhombic | [2] |
| Space Group | P2₁2₁2₁ | [2] |
| Unit Cell Dimensions (a, b, c) | 49.3 Å, 56.4 Å, 69.8 Å | [2] |
| Molecules per Asymmetric Unit | 2 | [2] |
| Diffraction Resolution | 1.85 Å | [2] |
Experimental Protocols
This section provides detailed protocols for the expression, purification, and crystallization of this compound.
Recombinant Expression and Purification of this compound
For structural studies, it is often advantageous to use recombinantly expressed protein. The following is a general protocol for the expression and purification of a truncated bovine this compound, Adx(4-108), in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the Adx(4-108) gene
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Size-Exclusion Chromatography (SEC) column
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Transformation: Transform the expression vector into a suitable E. coli strain and select for positive colonies on antibiotic-containing agar plates.
-
Expression: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove unbound proteins. Elute the His-tagged this compound with Elution Buffer.
-
Size-Exclusion Chromatography: Further purify the eluted protein by SEC to remove aggregates and other impurities. The protein should be eluted in the SEC Buffer, which is also a suitable buffer for storage and crystallization trials.
-
Concentration and Purity Check: Concentrate the purified protein to approximately 20 mg/mL. Assess the purity by SDS-PAGE, which should show a single band at the expected molecular weight.
Crystallization of this compound by Hanging Drop Vapor Diffusion
This protocol is based on the successful crystallization of truncated bovine this compound.[2]
Materials:
-
Purified and concentrated this compound (20 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Reservoir Solution: 18-22% (w/v) PEG 4000, 0.2 M (NH₄)₂SO₄, 0.1 M HEPES pH 7.5
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips for small volumes (1-10 µL)
-
Grease for sealing the plates
-
Incubator set to 18°C
Protocol:
-
Plate Setup: Pipette 500 µL of the Reservoir Solution into each well of a 24-well crystallization plate.
-
Drop Preparation: On a clean, siliconized cover slip, pipette 2 µL of the purified this compound solution.
-
Mixing: Add 2 µL of the Reservoir Solution from the corresponding well to the protein drop. It is generally recommended not to mix the drop to allow for slow diffusion.
-
Sealing: Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease.
-
Incubation: Incubate the crystallization plate at 18°C.
-
Monitoring: Regularly monitor the drops under a microscope for the appearance of crystals. Crystals of Adx(4-108) typically appear within a few days to a week.
Visualizations
This compound Electron Transfer Pathway
The following diagram illustrates the central role of this compound in the mitochondrial steroidogenic electron transport chain.
Caption: Electron flow from NADPH to Cytochrome P450 via this compound.
Experimental Workflow for this compound Crystallization
This diagram outlines the major steps involved in obtaining this compound crystals for structural analysis.
Caption: Workflow for this compound crystallization and structure determination.
References
- 1. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aspects of electron transfer revealed by the crystal structure of a truncated bovine this compound, Adx(4-108) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallization and X-ray examination of bovine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Adrenodoxin (FDX1) siRNA for Gene Silencing: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adrenodoxin (FDX1) is a small iron-sulfur protein crucial for steroid hormone biosynthesis within the mitochondria.[1] It functions as an essential mobile electron carrier, shuttling electrons from NADPH-adrenodoxin reductase (FDXR) to mitochondrial cytochrome P450 enzymes, such as CYP11A1 (cholesterol side-chain cleavage enzyme).[2][3][4] This process is the initial and rate-limiting step in the production of all steroid hormones.[5][6] Silencing the FDX1 gene using small interfering RNA (siRNA) is a powerful technique to investigate the downstream effects of disrupting the steroidogenic pathway, explore the roles of mitochondrial electron transport, and validate this compound as a potential therapeutic target.
RNA interference (RNAi) is a natural cellular process for gene silencing.[7][8] By introducing synthetic siRNA molecules that are complementary to the FDX1 mRNA sequence, the cell's own machinery is harnessed to specifically degrade the target mRNA, leading to a significant reduction in this compound protein levels.[7] These application notes provide a comprehensive guide, from experimental design to data interpretation, for the effective knockdown of this compound expression.
This compound Signaling Pathway in Steroidogenesis
The diagram below illustrates the critical role of this compound in the mitochondrial electron transport chain that initiates steroidogenesis.
Caption: Electron transfer pathway for mitochondrial steroidogenesis.
Experimental Workflow for this compound siRNA Knockdown
The following diagram outlines the complete workflow for a typical this compound gene silencing experiment, from initial cell culture to final data analysis.
Caption: Workflow for siRNA-mediated silencing of this compound.
Experimental Protocols
Protocol 1: siRNA Transfection of Adherent Cells
This protocol provides a general guideline for transfecting adherent cells (e.g., H295R, Y-1, or other steroidogenic cell lines) with this compound siRNA using a lipid-based transfection reagent. Optimization is critical for each new cell line and siRNA combination.[9]
Materials:
-
This compound-specific siRNA (validated sequence)
-
Non-targeting (scrambled) siRNA negative control
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium with serum, without antibiotics
-
Adherent cells in culture
-
6-well or 12-well tissue culture plates
-
RNase-free pipette tips and microcentrifuge tubes
Procedure:
-
Cell Seeding (24 hours prior to transfection):
-
Preparation of siRNA-Lipid Complexes (Day of Transfection):
-
Note: Perform these steps in an RNase-free environment.[11]
-
For each well to be transfected, prepare two tubes.
-
Tube A (siRNA): Dilute the siRNA stock (e.g., 20 µM) in a reduced-serum medium to the desired final concentration (typically 5-50 nM). Mix gently by pipetting.
-
Tube B (Lipid): Dilute the transfection reagent in a reduced-serum medium according to the manufacturer's protocol. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.[7]
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and replace it with fresh, pre-warmed, antibiotic-free complete medium.
-
Add the siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours.
-
The optimal incubation time depends on the stability of the this compound protein and the desired downstream assay. A time-course experiment (24h, 48h, 72h) is recommended during optimization.[12]
-
After incubation, cells are ready for harvesting for RNA or protein analysis.
-
Protocol 2: Validation of Knockdown by Quantitative RT-PCR (qRT-PCR)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Ensure RNA purity and integrity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
qRT-PCR Reaction:
-
Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix.
-
Include primers specific for FDX1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative FDX1 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated sample.
Protocol 3: Validation of Knockdown by Western Blot
Western blotting confirms the reduction of this compound protein, which is the functional goal of the experiment. Note that changes in protein levels may lag behind mRNA reduction due to protein stability.[14]
Procedure:
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software.
Data Presentation and Interpretation
Table 1: Parameters for Optimizing this compound siRNA Transfection
Successful gene silencing requires careful optimization of several experimental parameters.[15][16] Use the following table as a guide for your optimization experiments.
| Parameter | Range to Test | Recommendation | Rationale |
| siRNA Concentration | 5 nM - 100 nM | Start with 10-20 nM | Balances high knockdown efficiency with minimal off-target effects and cytotoxicity.[9] |
| Cell Confluency | 30% - 80% | 50-70% | Ensures cells are in an optimal proliferative state for efficient siRNA uptake.[7] |
| Transfection Reagent Volume | Manufacturer's recommended range | Optimize ratio of reagent to siRNA | The optimal ratio is cell-type dependent and crucial for maximizing delivery while minimizing toxicity.[9] |
| Incubation Time | 24 h, 48 h, 72 h | Perform a time-course | Determines the point of maximal mRNA knockdown and allows for protein turnover.[12] |
Table 2: Representative Quantitative Data for this compound Silencing
The following table presents idealized but typical results from a successful this compound knockdown experiment in a steroidogenic cell line, 48 hours post-transfection.
| Treatment Group | FDX1 mRNA Level (Relative to Negative Control) | This compound Protein Level (Relative to Negative Control) |
| Untreated Cells | 1.05 ± 0.12 | 1.02 ± 0.09 |
| Mock Transfection (Reagent Only) | 0.98 ± 0.10 | 0.99 ± 0.11 |
| Negative Control siRNA (10 nM) | 1.00 ± 0.08 | 1.00 ± 0.07 |
| This compound siRNA (10 nM) | 0.18 ± 0.04 | 0.25 ± 0.06 |
| This compound siRNA (25 nM) | 0.11 ± 0.03 | 0.16 ± 0.05 |
Data are represented as mean ± standard deviation. Successful knockdown is generally considered >75% reduction in target mRNA.[12]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Knockdown Efficiency (<70%) | 1. Suboptimal transfection efficiency.[12]2. Incorrect siRNA concentration.3. Inefficient siRNA sequence.4. Cells are difficult to transfect. | 1. Re-optimize transfection conditions (see Table 1). Use a positive control siRNA to confirm transfection efficiency is >80%.[13]2. Titrate siRNA concentration (5-100 nM).[17]3. Test multiple siRNA sequences targeting different regions of the FDX1 mRNA.4. Consider alternative delivery methods like electroporation.[18] |
| High Cell Toxicity / Death | 1. Transfection reagent is toxic to cells.2. siRNA concentration is too high.3. High cell density leading to nutrient depletion. | 1. Reduce the amount of transfection reagent; ensure optimal lipid:siRNA ratio.2. Use the lowest effective siRNA concentration.[9]3. Ensure cell confluency is not over ~70% at the time of transfection. |
| mRNA Knockdown is High, but Protein Level is Unchanged | 1. Insufficient incubation time for protein turnover.[14]2. This compound protein has a long half-life.[19]3. Antibody for Western blot is not specific or effective. | 1. Increase the incubation time post-transfection (e.g., 72h or 96h).[12]2. A longer-term silencing approach may be needed for proteins with high stability.[19]3. Validate the primary antibody using positive and negative controls. |
| High Variability Between Replicates | 1. Inconsistent cell number seeded per well.2. Pipetting errors during reagent preparation.3. Uneven distribution of transfection complexes. | 1. Perform accurate cell counting before seeding.2. Prepare a master mix of reagents for all replicate wells.3. Add complexes dropwise and gently rock the plate to mix. |
References
- 1. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reductase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. uniprot.org [uniprot.org]
- 5. Redox partner this compound induces substrate binding to steroidogenic cytochrome P450 11B2 and 11A1 by promoting a conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for transfection of siRNA [qiagen.com]
- 10. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 12. The SMARTpool reagent does not appear to silence. What could be wrong? [horizondiscovery.com]
- 13. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Optimization of transfection conditions and analysis of siRNA potency using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 19. Using siRNA Reagents that Achieve Long-Term Gene Silencing | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Fluorescent Labeling of Adrenodoxin for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenodoxin (Adx) is a small [2Fe-2S] iron-sulfur protein that plays a crucial role as an electron carrier in mitochondrial steroidogenic pathways.[1] It facilitates the transfer of electrons from this compound reductase (AdR) to cytochrome P450 enzymes (CYPs), which are involved in the synthesis of steroid hormones.[1][2][3] The ability to visualize and track this compound within cellular environments is essential for understanding its function, interactions with binding partners, and the overall dynamics of steroidogenesis. Fluorescent labeling of this compound provides a powerful tool for such investigations, enabling real-time imaging in living cells.
This document provides detailed application notes and protocols for two primary methods of fluorescently labeling this compound:
-
Genetic Fusion: Creation of a fusion protein between this compound and a fluorescent protein (e.g., Green Fluorescent Protein, GFP).
-
Chemical Labeling: Site-specific covalent attachment of a fluorescent dye to a specific amino acid residue on the this compound protein.
Method 1: this compound-GFP Fusion Protein
This method involves genetically fusing the coding sequence of this compound to that of a fluorescent protein. The resulting fusion protein can be expressed in cells, and its localization and dynamics can be monitored by the fluorescence of the tag. A key advantage of this approach is that the fluorescence of the GFP moiety can be sensitive to the redox state of the this compound, providing a readout of its electron transfer activity.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Final Protein Concentrations for in vitro assays | [4] | |
| This compound (unlabeled) | 4 µM | [4] |
| Adx-GFP | 4 µM | [4] |
| This compound Reductase (AdR) | 0.4 µM | [4] |
| Cytochrome P450 | 5 µM | [4] |
| NADPH | 200 µM | [4] |
| P450 Substrate | 200 µM | [4] |
| Excitation Wavelength (EGFP) | ~488 nm | |
| Emission Wavelength (EGFP) | ~509 nm | |
| Quantum Yield (EGFP) | ~0.60 | [5] |
Experimental Protocols
This protocol outlines the steps for creating a mammalian expression vector encoding a C-terminal GFP-tagged this compound.
-
Primer Design: Design PCR primers to amplify the human this compound (FDX1) coding sequence. The forward primer should include a Kozak sequence and a start codon, while the reverse primer should lack a stop codon and include a restriction site compatible with your chosen GFP vector (e.g., pEGFP-N1).
-
PCR Amplification: Perform PCR using a human cDNA library or a plasmid containing the FDX1 gene as a template.
-
Vector and Insert Digestion: Digest both the PCR product and the pEGFP-N1 vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested this compound PCR product into the digested pEGFP-N1 vector.
-
Transformation: Transform the ligation product into competent E. coli for plasmid amplification.
-
Verification: Verify the sequence of the resulting Adx-GFP construct by DNA sequencing.
This protocol is for the expression and purification of the Adx-GFP fusion protein from E. coli.
-
Transformation: Transform the Adx-GFP expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed bacteria in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors). Lyse the cells by sonication or using a French press.
-
Purification:
-
Centrifuge the lysate to pellet cell debris.
-
The Adx-GFP fusion can be purified using affinity chromatography. If a His-tag is included in the construct, use a Ni-NTA resin. Alternatively, an anti-GFP antibody-coupled affinity column can be used for high-purity purification.[6]
-
Elute the protein from the column according to the manufacturer's instructions.
-
Further purify the protein using size-exclusion chromatography to remove aggregates and smaller contaminants.
-
-
Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HeLa, COS-7) in appropriate media. Transfect the cells with the Adx-GFP expression vector using a suitable transfection reagent.
-
Imaging: 24-48 hours post-transfection, image the cells using a fluorescence microscope equipped with a filter set appropriate for GFP (e.g., excitation ~488 nm, emission ~509 nm).
-
Data Acquisition: Acquire time-lapse images to monitor the dynamic localization of Adx-GFP within the mitochondria.
Diagram: this compound-GFP Experimental Workflow
Caption: Workflow for creating and using an Adx-GFP fusion protein.
Method 2: Chemical Labeling of this compound
This approach involves the site-specific labeling of this compound with a small organic fluorescent dye. Bovine this compound has a single free cysteine residue at position 95, which is a convenient target for specific labeling with thiol-reactive dyes.[7] This method is particularly useful for quantitative biophysical studies, such as Förster Resonance Energy Transfer (FRET), to measure distances and interactions with other proteins.[7][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Fluorophore | 1,5-I-AEDANS | [7] |
| Labeling Site | Cysteine-95 (Bovine this compound) | [7] |
| Labeling Chemistry | Thiol-reactive (Iodoacetamide) | [7] |
| Excitation Wavelength (AEDANS) | ~336 nm | |
| Emission Wavelength (AEDANS) | ~490 nm | |
| FRET Donor-Acceptor Distances | [7] | |
| AEDANS-Adx to Cytochrome c (heme) | 42 Å | [7] |
| AEDANS-Adx to AdR (FAD) | 36 Å | [7] |
| AEDANS-Adx to Cytochrome P-450scc (heme) | 58 Å | [7] |
| Typical Labeling Efficiency | 70-90% | [9] |
Experimental Protocols
If using human this compound or another variant that lacks a unique, solvent-accessible cysteine, site-directed mutagenesis can be used to introduce one at a location that is unlikely to disrupt protein function.
-
Primer Design: Design mutagenic primers to introduce a cysteine codon at the desired location in the this compound expression vector.
-
PCR: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid containing the mutation.
-
Template Digestion: Digest the parental, methylated template DNA with DpnI endonuclease.
-
Transformation and Verification: Transform the DpnI-treated plasmid into E. coli and verify the mutation by DNA sequencing.
This protocol is adapted from general cysteine labeling procedures and specifics for this compound.[7][9]
-
Protein Preparation: Purify this compound as described in Protocol 1.2 (without the GFP tag). Ensure the protein is in a buffer free of reducing agents (e.g., DTT, β-mercaptoethanol) immediately before labeling. A buffer exchange step using a desalting column may be necessary.
-
Dye Preparation: Dissolve the N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine (1,5-I-AEDANS) in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 7.0-7.5 using a non-nucleophilic buffer like HEPES or phosphate (B84403) buffer.
-
Add a 5- to 10-fold molar excess of the AEDANS stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Stop the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess dye.
-
Purification of Labeled Protein: Remove the unreacted dye and quenching agent by passing the reaction mixture through a size-exclusion chromatography (e.g., Sephadex G-25) or dialysis. The first colored fraction to elute will be the labeled protein.[10]
-
Sample Preparation: Prepare samples containing the AEDANS-labeled this compound (the donor) and its potential interaction partner (the acceptor, which must have an appropriate quencher or FRET acceptor, such as the heme group in cytochromes or FAD in AdR).
-
Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of the AEDANS-labeled this compound alone (donor-only sample).
-
Measure the fluorescence emission spectrum of the mixture of labeled this compound and its binding partner.
-
-
Data Analysis: Quenching of the donor fluorescence in the presence of the acceptor indicates an interaction. The efficiency of FRET can be calculated from the decrease in donor fluorescence and used to estimate the distance between the donor and acceptor.[11]
Diagram: this compound Chemical Labeling and FRET Workflow
Caption: Workflow for chemical labeling of this compound and FRET analysis.
This compound Signaling Pathway
This compound functions as a mobile electron shuttle in the mitochondrial P450 systems.[2] It accepts an electron from NADPH-adrenodoxin reductase (AdR) and transfers it to a cytochrome P450 enzyme, which then catalyzes a hydroxylation reaction in steroid synthesis.[3]
Caption: Electron transfer pathway involving this compound.
References
- 1. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of a specific fluorescence probe to study the interaction of this compound with this compound reductase and cytochrome P-450scc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of GFP fusion proteins with high purity and yield by monoclonal antibody-coupled affinity column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent labeling of specific cysteine residues using CyMPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nathan.instras.com [nathan.instras.com]
- 11. Förster Resonance Energy Transfer Mapping: A New Methodology to Elucidate Global Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Adrenodoxin Interactome: An Application Note and Protocol for Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenodoxin (ADX), also known as Ferredoxin-1, is a small [2Fe-2S] iron-sulfur protein primarily located in the mitochondria.[1] Its canonical role is to serve as a crucial electron shuttle in steroid hormone biosynthesis, transferring electrons from this compound reductase (AdR) to mitochondrial cytochrome P450 (CYP) enzymes.[2][3] This process is fundamental for the production of glucocorticoids, mineralocorticoids, and sex hormones.[1] Beyond this well-established function, emerging evidence suggests that this compound may have "moonlighting" roles in other critical cellular processes, including the biogenesis of iron-sulfur clusters and the regulation of apoptosis.[4][5]
The pull-down assay is a powerful in vitro technique used to identify protein-protein interactions.[6] By immobilizing a "bait" protein, in this case, recombinant this compound, it is possible to capture and identify its interacting partners ("prey") from a complex biological sample such as a mitochondrial lysate. Subsequent analysis of the captured proteins, typically by mass spectrometry, can reveal both known and novel binding partners, thereby expanding our understanding of the protein's function and its role in cellular networks.[7]
This application note provides a detailed protocol for performing an this compound pull-down assay to identify its binding partners from mitochondrial lysates. It includes methodologies for data acquisition and analysis, with a focus on quantitative mass spectrometry, and presents examples of how to visualize the experimental workflow and potential signaling pathways.
Principle of the this compound Pull-Down Assay
The this compound pull-down assay is a form of affinity purification. A recombinant version of this compound, tagged with an affinity handle such as Glutathione-S-Transferase (GST), is expressed and purified. This GST-tagged this compound is then immobilized on glutathione-agarose beads. A lysate prepared from mitochondria, containing a complex mixture of proteins, is incubated with the this compound-bound beads. Proteins that specifically interact with this compound will bind to it, while non-interacting proteins will remain in the lysate. After a series of washing steps to remove non-specific binders, the this compound-protein complexes are eluted from the beads. The eluted proteins are then identified and quantified, typically using mass spectrometry. A control experiment using GST alone is crucial to distinguish true interactors from proteins that bind non-specifically to the GST tag or the agarose (B213101) beads.
Data Presentation: Quantitative Analysis of this compound Binding Partners
Following a pull-down assay and analysis by quantitative mass spectrometry (e.g., using label-free quantification or isotopic labeling like SILAC or TMT), the identified proteins can be summarized in a table. This allows for a clear comparison between the experimental sample (GST-Adrenodoxin) and the negative control (GST alone). Key metrics to include are:
-
Protein ID (UniProt): A unique identifier for each protein.
-
Gene Name: The official gene symbol.
-
Description: A brief description of the protein's function.
-
Spectral Counts (GST-ADX): The number of tandem mass spectra identified for a given protein in the this compound pull-down. This is a semi-quantitative measure of abundance.
-
Spectral Counts (GST Control): The number of spectral counts for the same protein in the negative control pull-down.
-
Fold Change (GST-ADX / GST Control): The ratio of spectral counts, indicating the enrichment of the protein in the this compound pull-down compared to the control.
-
p-value: A statistical measure of the significance of the enrichment.
Table 1: Hypothetical Quantitative Mass Spectrometry Results from an this compound Pull-Down Assay
| Protein ID (UniProt) | Gene Name | Description | Spectral Counts (GST-ADX) | Spectral Counts (GST Control) | Fold Change (GST-ADX / GST Control) | p-value |
| P00257 | CYP11A1 | Cytochrome P450 11A1, mitochondrial | 152 | 2 | 76.0 | < 0.001 |
| P19451 | FDXR | This compound reductase, mitochondrial | 135 | 1 | 135.0 | < 0.001 |
| Q9H9J2 | ISCU | Iron-sulfur cluster assembly enzyme | 45 | 3 | 15.0 | < 0.01 |
| P31930 | NFS1 | Cysteine desulfurase, mitochondrial | 38 | 2 | 19.0 | < 0.01 |
| P60303 | BAX | Apoptosis regulator BAX, mitochondrial | 25 | 1 | 25.0 | < 0.05 |
| P10415 | VDAC1 | Voltage-dependent anion-selective channel protein 1 | 18 | 0 | - | < 0.05 |
| P02768 | ALB | Serum albumin | 5 | 4 | 1.25 | > 0.05 |
Experimental Protocols
Protocol 1: Expression and Purification of GST-Adrenodoxin Bait Protein
This protocol describes the expression of GST-tagged human this compound in E. coli and its subsequent purification.
Materials:
-
pGEX vector containing the human FDX1 gene
-
E. coli BL21(DE3) competent cells
-
LB broth and agar (B569324) plates with ampicillin (B1664943)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, protease inhibitor cocktail
-
Glutathione-agarose beads
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione (B108866)
Procedure:
-
Transform the pGEX-FDX1 plasmid into E. coli BL21(DE3) cells and select for transformants on ampicillin-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB with ampicillin and grow overnight at 37°C with shaking.
-
Inoculate a large culture with the overnight starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Add the clarified supernatant to pre-equilibrated glutathione-agarose beads and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer (without Triton X-100).
-
Elute the GST-adrenodoxin by incubating the beads with Elution Buffer for 10 minutes at room temperature.
-
Collect the eluate and confirm the purity and concentration of the protein by SDS-PAGE and a Bradford assay.
Protocol 2: this compound Pull-Down Assay from Mitochondrial Lysate
This protocol details the procedure for using the purified GST-adrenodoxin to pull down interacting proteins from a mitochondrial lysate.
Materials:
-
Purified GST-adrenodoxin and GST control protein bound to glutathione-agarose beads
-
Isolated mitochondria from a relevant cell line or tissue
-
Mitochondrial Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1% CHAPS, protease inhibitor cocktail
-
Wash Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1% CHAPS
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione (for GST pull-down) or Glycine-HCl pH 2.5 (for mass spectrometry)
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5
Procedure:
-
Preparation of Mitochondrial Lysate:
-
Resuspend isolated mitochondria in ice-cold Mitochondrial Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (mitochondrial lysate) and determine the protein concentration.
-
-
Binding of Bait and Prey:
-
Incubate 50 µg of GST-adrenodoxin (bait) or GST (control) bound to beads with 1-2 mg of mitochondrial lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 500 x g for 2 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads five times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
For Western Blot Analysis: Add 50 µL of Elution Buffer (with glutathione) and incubate for 10 minutes at room temperature. Pellet the beads and collect the supernatant.
-
For Mass Spectrometry Analysis: Add 50 µL of Glycine-HCl pH 2.5 and incubate for 5 minutes at room temperature. Pellet the beads and immediately neutralize the supernatant with Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of known interactors.
-
For identification of novel interactors, subject the eluate to in-solution or in-gel trypsin digestion followed by LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
References
- 1. MetaboAnalyst [metaboanalyst.ca]
- 2. Conformational change of this compound induced by reduction of iron-sulfur cluster. Proton nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. How to Interpret the Results of a Pull-Down Experiment | MtoZ Biolabs [mtoz-biolabs.com]
- 5. The loop region covering the iron-sulfur cluster in bovine this compound comprises a new interaction site for redox partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Creating Stabilized Adrenodoxin Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenodoxin (Adx) is a small [2Fe-2S] iron-sulfur protein essential for the biosynthesis of steroid hormones.[1] It functions as a soluble electron carrier, shuttling electrons from this compound reductase to mitochondrial cytochrome P450 enzymes (CYPs).[1] However, the expression and purification of certain proteins, particularly membrane-associated proteins like some CYPs, can be challenging due to instability and low yields. Creating fusion proteins with this compound has emerged as a successful strategy to overcome these limitations. Fusing a protein of interest to this compound can enhance its stability, improve expression levels, and facilitate purification, thereby enabling further structural and functional characterization.[2]
These application notes provide a comprehensive overview and detailed protocols for the design, expression, purification, and stability analysis of this compound fusion proteins.
Rationale for this compound Fusion Proteins
Fusing a target protein to this compound can offer several advantages:
-
Enhanced Stability: this compound can act as a stabilizing domain, promoting the correct folding and increasing the thermal stability of its fusion partner.
-
Improved Expression: The fusion construct can lead to higher expression levels of soluble protein in bacterial expression systems like E. coli.
-
Facilitated Purification: The fusion protein can be designed to include an affinity tag (e.g., a polyhistidine-tag), simplifying the purification process.
-
Functional Studies: For proteins that interact with this compound, such as mitochondrial CYPs, the fusion can mimic the natural electron transfer complex.
Experimental Workflow Overview
The overall process for creating and evaluating this compound fusion proteins involves several key stages, from initial design and cloning to final stability assessment.
Protocols
Cloning Strategy for this compound Fusion Constructs
A critical aspect of designing a successful fusion protein is the choice of the linker connecting this compound and the protein of interest. The linker should be designed to allow both proteins to fold and function independently.
-
Flexible Linkers: These are often rich in glycine (B1666218) and serine residues (e.g., (GGGGS)n) and provide conformational freedom. They are suitable when the relative orientation of the domains is not critical.[3]
-
Rigid Linkers: Alpha-helical linkers, such as those with the sequence A(EAAAK)nA, can act as rigid spacers to maintain a fixed distance between the fused domains.[4]
Protocol: Cloning an this compound-Target Fusion Protein
-
Gene Design: Synthesize the coding sequences for bovine this compound and the target protein. For expression in E. coli, codon-optimize the genes.
-
Primer Design: Design PCR primers to amplify the this compound and target protein sequences. The primers should incorporate:
-
Restriction sites for cloning into the expression vector (e.g., pET-28a).
-
The desired linker sequence between the two genes.
-
A polyhistidine (His6) tag at the N- or C-terminus for purification.
-
-
PCR Amplification: Amplify the this compound and target protein genes using high-fidelity DNA polymerase.
-
Vector and Insert Preparation: Digest the expression vector and the PCR products with the chosen restriction enzymes.
-
Ligation: Ligate the digested PCR products into the prepared expression vector.
-
Transformation: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
-
Verification: Select colonies and verify the correct insertion and sequence of the fusion construct by colony PCR and DNA sequencing.
Expression and Purification of this compound Fusion Proteins
Protocol: Protein Expression
-
Transformation: Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).[5]
-
Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) with a single colony. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[6]
-
Incubation: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol: Protein Purification (His-tagged protein)
-
Cell Lysis: Resuspend the frozen cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the resuspended cells on ice to further disrupt the cell membranes and shear DNA.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer to remove unbound proteins.
-
Elute the fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the fusion protein.
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) using dialysis or a desalting column.
Protein Stability Assays
4.3.1 Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a protein as a function of temperature, providing detailed thermodynamic information about its unfolding process.
Protocol: DSC Analysis
-
Sample Preparation: Dialyze the purified protein and a reference buffer extensively against the same buffer (e.g., 20 mM HEPES, pH 7.4). The protein concentration should be approximately 0.5-1.0 mg/mL.[7]
-
Instrument Setup:
-
Thoroughly clean the DSC cells.
-
Load the reference buffer into the reference cell and the protein sample into the sample cell.[8]
-
-
Data Acquisition:
-
Set the temperature range for the scan (e.g., 20°C to 100°C).
-
Set the scan rate (e.g., 60°C/hour).[8]
-
Initiate the temperature scan and record the differential heat capacity.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan.
-
Fit the resulting thermogram to a suitable model to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔHcal) of unfolding.[9]
-
4.3.2 Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method that monitors protein unfolding by measuring changes in the fluorescence of a dye that binds to exposed hydrophobic regions of the denatured protein.[10]
Protocol: TSA Analysis
-
Reaction Setup: In a 96-well PCR plate, prepare the following reaction mixture for each condition (final volume of 25 µL):
-
Purified protein (final concentration 2-5 µM).
-
SYPRO Orange dye (final concentration 5x, diluted from a 5000x stock).[11]
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
-
Instrument Setup:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set the instrument to detect fluorescence in the appropriate channel for SYPRO Orange.[10]
-
-
Melt Curve Acquisition:
-
Program the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.[12]
-
Record fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature.
-
The melting temperature (Tm) is the midpoint of the resulting sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation.[13]
-
Data Presentation
Quantitative data from stability assays should be summarized in tables for clear comparison.
Table 1: Thermal Stability of this compound Mutants Measured by DSC [14]
| Protein Variant | Melting Temperature (Tm) (°C) | Enthalpy Change (ΔH) (kJ/mol) | Heat Capacity Change (ΔCp) (kJ/mol/K) |
| Wild-Type Adx | 52.0 | 320 | 7.28 ± 0.67 |
| Mutant T54A | 48.0 | 280 | 7.28 ± 0.67 |
| Mutant H56R | 46.0 | 250 | 4.29 ± 0.37 |
| Mutant D76N | 54.0 | 350 | 7.28 ± 0.67 |
| Mutant Y82F | 56.0 | 370 | 7.28 ± 0.67 |
| Deletion 4-108 | 55.0 | 360 | 7.28 ± 0.67 |
This table serves as an example of how to present DSC data. A similar table should be generated to compare the stability of the unfused target protein with the this compound-fusion protein.
Visualization of Key Processes
This compound Fusion Protein Cloning Strategy
Protein Unfolding in Thermal Shift Assay
References
- 1. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction and characterization of a catalytic fusion protein system: P-450(11beta)-adrenodoxin reductase-adrenodoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]
- 4. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. neb.com [neb.com]
- 7. Differential scanning calorimetry [cureffi.org]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical Instability of a Therapeutic Fc Fusion Protein: Domain Contributions to Conformational and Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Conformational stability of this compound mutant proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Adrenodoxin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of recombinant adrenodoxin, a critical iron-sulfur protein involved in steroid hormone biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for recombinant this compound expressed in E. coli?
A1: The reported yields for soluble, mature recombinant bovine this compound expressed in E. coli can vary. Some studies have reported yields greater than 15 mg per liter of culture, while others have obtained around 2.5 mg per liter.[1] It's important to note that expression levels can be significantly higher, with reports of the this compound precursor constituting up to 20% of the total cell protein, though this is often in the form of insoluble inclusion bodies.
Q2: My recombinant this compound is expressed, but it's insoluble and forming inclusion bodies. What should I do?
A2: Inclusion body formation is a common challenge. The general strategy involves isolating the inclusion bodies, solubilizing the aggregated protein, and then refolding it into its active conformation. This typically involves washing the inclusion bodies to remove contaminants, followed by solubilization using strong denaturants like 6 M guanidine (B92328) hydrochloride or 8 M urea.[2] The solubilized protein is then refolded, often by dialysis or rapid dilution into a refolding buffer.[2][3]
Q3: What are the key steps in a typical purification protocol for recombinant this compound from E. coli lysate?
A3: A standard purification protocol for recombinant this compound, after cell lysis, typically involves a combination of chromatography techniques. Anion exchange chromatography, using resins like DEAE-cellulose or DEAE-Sephadex, is often a primary capture step.[4][5] This is commonly followed by a polishing step using size-exclusion (gel filtration) chromatography to separate this compound from proteins of different molecular weights and to remove any remaining aggregates.[4]
Q4: I am observing low activity of my purified this compound. What could be the reason?
A4: Low activity in purified recombinant this compound can stem from several factors. A primary cause is the incorrect or incomplete incorporation of the [2Fe-2S] iron-sulfur cluster, which is essential for its electron transfer function. This can be influenced by the expression conditions and the availability of iron and sulfur in the culture medium. Additionally, improper protein folding during expression or refolding from inclusion bodies can lead to a non-functional protein. Aggregation of the purified protein can also result in a loss of activity.
Troubleshooting Guide
Low Yield of Purified this compound
| Potential Cause | Troubleshooting Steps |
| Low Expression Levels | - Optimize Codon Usage: Ensure the gene sequence is optimized for E. coli expression. - Vector and Promoter Choice: Use a high-copy-number plasmid with a strong, inducible promoter. - Optimize Induction Conditions: Titrate the inducer (e.g., IPTG) concentration and optimize the induction time and temperature. Lower temperatures (e.g., 16-25°C) with longer induction times can sometimes improve the yield of soluble protein. |
| Protein Degradation | - Use Protease Inhibitors: Add a protease inhibitor cocktail to the lysis buffer. - Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity. |
| Losses During Purification | - Optimize Lysis: Ensure complete cell lysis to release the total amount of expressed protein. - Inefficient Chromatography: Check the binding capacity of your chromatography resins and optimize buffer conditions (pH, salt concentration) for efficient binding and elution. - Protein Precipitation: this compound may precipitate at low salt concentrations. Maintain an appropriate ionic strength in your buffers. |
| Inclusion Body Formation | - Optimize Expression Temperature: Lowering the expression temperature can often increase the proportion of soluble protein. - Co-expression with Chaperones: Consider co-expressing molecular chaperones to aid in proper protein folding. - Refolding Optimization: If working with inclusion bodies, optimize the refolding protocol by screening different refolding buffer compositions (e.g., varying pH, redox agents, and additives like L-arginine). |
| Inefficient [2Fe-2S] Cluster Formation | - Supplement Culture Medium: Supplement the growth medium with iron salts (e.g., ferric citrate) and L-cysteine to ensure the availability of components for iron-sulfur cluster biosynthesis. |
Data Presentation: Representative Purification of Recombinant this compound
The following table provides a representative summary of a multi-step purification process for recombinant this compound, illustrating typical yields and purification folds at each stage. The starting material is the soluble fraction from an E. coli lysate.
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) | Purification Fold |
| Clarified Lysate | 1000 | 20 | 100 | 2 | 1 |
| Anion Exchange (DEAE) | 100 | 18 | 90 | 18 | 9 |
| Size Exclusion | 15 | 14.4 | 72 | 96 | 48 |
Experimental Protocols
Expression and Lysis of Recombinant this compound
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the this compound expression plasmid.
-
Culture: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium containing the appropriate antibiotic.
-
Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially improved solubility, consider reducing the temperature to 18-25°C and inducing overnight.
-
Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble protein (inclusion bodies). The supernatant is the clarified lysate containing the soluble protein fraction.
Purification of this compound from Inclusion Bodies
-
Inclusion Body Washing: Resuspend the pellet from the clarification step in a wash buffer containing a mild detergent (e.g., Triton X-100) and/or a low concentration of denaturant (e.g., 1-2 M urea) to remove contaminating proteins. Repeat the wash step.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing 6 M guanidine-HCl or 8 M urea, along with a reducing agent like DTT to break incorrect disulfide bonds.[2]
-
Refolding: Refold the solubilized protein by either:
-
Dialysis: Stepwise dialysis against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., Tris buffer with L-arginine and a redox shuffling system like glutathione).[3]
-
-
Clarification: After refolding, centrifuge the solution to remove any precipitated protein before proceeding to chromatography.
Anion Exchange Chromatography
-
Column Equilibration: Equilibrate a DEAE-cellulose or a similar anion exchange column with a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl).
-
Sample Loading: Load the clarified lysate or the refolded protein solution onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound proteins.
-
Elution: Elute the bound this compound using a linear salt gradient (e.g., 50 mM to 500 mM NaCl in the equilibration buffer).
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using SDS-PAGE.
Size Exclusion Chromatography
-
Column Equilibration: Equilibrate a size exclusion column (e.g., Sephadex G-75) with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Sample Concentration and Loading: Concentrate the pooled fractions from the anion exchange step and load the sample onto the column.
-
Elution: Elute the protein with the equilibration buffer at a constant flow rate.
-
Fraction Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing pure this compound.
Visualizations
Caption: Troubleshooting workflow for low recombinant this compound yield.
Caption: General experimental workflow for recombinant this compound purification.
References
- 1. Direct expression of this compound reductase in Escherichia coli and the functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. biossusa.com [biossusa.com]
- 4. Purification and characterization of this compound reductase from bovine adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of this compound reductase, this compound, and cytochrome P-450 from adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Adrenodoxin Aggregation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with adrenodoxin during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (Adx) is a small iron-sulfur protein that functions as an essential electron carrier in mitochondrial cytochrome P450 systems.[1][2] It shuttles electrons from this compound reductase to various cytochrome P450 enzymes, which are crucial for processes like steroid hormone biosynthesis, vitamin D metabolism, and bile acid synthesis.[1][3] this compound contains a [2Fe-2S] iron-sulfur cluster that is central to its electron transfer capabilities.[1][4]
Q2: What are the common causes of this compound aggregation?
This compound aggregation can be triggered by a variety of factors that compromise its structural integrity. These include:
-
Instability of the [2Fe-2S] Cluster: The iron-sulfur cluster is vital for the proper folding and stability of this compound.[5] Disruption of this cluster can lead to protein misfolding and subsequent aggregation.
-
Environmental Stress: Factors such as improper pH, high salt concentrations, and exposure to high temperatures can denature the protein, leading to aggregation.[6][7]
-
Oxidative Stress: Exposure to oxidizing agents can damage the protein and its iron-sulfur cluster, promoting aggregation.
-
High Protein Concentration: Concentrating this compound to high levels can increase the likelihood of intermolecular interactions that lead to aggregation.[6][8]
-
Mutations: Certain amino acid substitutions can decrease the stability of the protein, making it more prone to aggregation.[5][9]
-
Improper Storage: Repeated freeze-thaw cycles can damage the protein and lead to precipitation.[8]
Q3: How can I detect this compound aggregation?
Aggregation can be detected through several methods:
-
Visual Observation: The most straightforward method is to look for visible precipitates or cloudiness in the protein solution.[10]
-
Spectrophotometry: An increase in light scattering, which can be measured as an increase in absorbance at higher wavelengths (e.g., 340-600 nm), can indicate the presence of aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.[8]
-
Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in the solution and can identify the presence of larger aggregates.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Visible precipitation during purification. | Incorrect Buffer Conditions: The pH or salt concentration of the buffer may be promoting aggregation.[6][11] | Screen different buffer conditions. This compound is generally stable at a slightly basic pH. Test a range of salt concentrations (e.g., 50-500 mM NaCl) to find the optimal condition for solubility.[12] |
| High Local Protein Concentration: During elution from a chromatography column, the protein concentration can become very high, leading to aggregation. | Elute the protein in a larger volume or use a gradient elution to avoid a sharp peak of high concentration. | |
| Presence of Proteases: Proteolytic degradation can lead to unstable fragments that are prone to aggregation.[6] | Add a protease inhibitor cocktail to your lysis buffer and keep the protein sample on ice throughout the purification process.[6] | |
| Loss of red-brown color of the protein solution. | Loss of the [2Fe-2S] Cluster: The characteristic color of this compound is due to its iron-sulfur cluster. A loss of color indicates the loss or disruption of this cluster, which can lead to instability and aggregation. | Ensure that the purification and storage buffers contain a reducing agent like DTT or TCEP to maintain the integrity of the iron-sulfur cluster.[10] Avoid exposure to strong oxidizing agents. |
| Protein precipitates upon concentration. | Exceeding Solubility Limit: The protein has a finite solubility that is dependent on the buffer conditions. | Concentrate the protein in smaller increments, and check for precipitation at each step. Consider using a buffer with additives that increase solubility, such as glycerol (B35011) or low concentrations of non-denaturing detergents.[6][8] |
| Instability at High Concentrations: Some proteins are inherently less stable at higher concentrations. | Perform a buffer screen to find conditions that stabilize the protein at high concentrations. This could include adjusting the pH, salt concentration, or adding stabilizing excipients. | |
| Decreased activity in functional assays. | Aggregation: Aggregated protein is often inactive. | Remove aggregates by centrifugation or size exclusion chromatography before performing functional assays. |
| Misfolding: Even if not fully aggregated, the protein may be misfolded and inactive. | Ensure proper folding by maintaining the integrity of the iron-sulfur cluster and using optimal buffer conditions. Consider adding a cofactor or binding partner to stabilize the active conformation.[6] | |
| Precipitation after freeze-thaw cycles. | Cryo-denaturation: The process of freezing and thawing can denature proteins.[8] | Add a cryoprotectant such as glycerol (10-20%) to the storage buffer before freezing.[8] Aliquot the protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Buffer Screening for this compound Solubility
Objective: To determine the optimal buffer conditions to maintain this compound solubility and prevent aggregation.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl).
-
Dialyze small aliquots of purified this compound into each buffer condition.
-
After dialysis, measure the protein concentration of the soluble fraction using a spectrophotometer (A280).
-
Visually inspect each sample for precipitation.
-
Measure light scattering at 340 nm to quantify the level of aggregation.
-
The buffer that results in the highest soluble protein concentration with the lowest light scattering is considered optimal.
Protocol 2: Thermal Stability Assay
Objective: To assess the thermal stability of this compound in different buffer conditions.
Methodology:
-
Prepare this compound samples in the different buffer conditions to be tested.
-
Use a differential scanning fluorimetry (DSF) instrument or a qPCR machine with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Subject the samples to a temperature gradient (e.g., 25°C to 95°C).
-
Monitor the fluorescence as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
Higher Tm values indicate greater thermal stability.
Visualizations
Caption: Electron transfer pathway involving this compound.
Caption: Troubleshooting workflow for this compound aggregation.
References
- 1. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenal ferredoxin - Wikipedia [en.wikipedia.org]
- 3. This compound--a versatile ferredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial iron–sulfur clusters: Structure, function, and an emerging role in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of threonine 54 in this compound for the properties of its iron-sulfur cluster and its electron transfer function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 9. Conformational stability of this compound mutant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Adrenodoxin Activity Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adrenodoxin activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a mitochondrial P450 system?
This compound (Adx) is a small [2Fe-2S] iron-sulfur protein that acts as a soluble electron carrier.[1] Its main role is to transfer electrons from NADPH-dependent this compound reductase (AdR) to mitochondrial cytochrome P450 enzymes (CYPs).[1][2][3] This electron transfer is essential for the catalytic activity of these CYPs, which are involved in critical processes like steroid hormone biosynthesis, vitamin D metabolism, and bile acid synthesis.[2]
Q2: My this compound-CYP fusion protein shows very low activity. Is this expected?
Q3: Does the concentration of this compound affect the kinetic parameters of the P450 enzyme?
Absolutely. This compound can act as an allosteric modulator of mitochondrial P450 enzymes.[4][5] Increasing the concentration of this compound has been shown to:
-
Increase the catalytic rate (kcat): Increasing the this compound to CYP11B1 ratio from 1:1 to 40:1 can increase the kcat approximately 4-fold.[4]
-
Decrease the Michaelis-Menten constant (Km): The presence of higher this compound concentrations can substantially decrease the Km for the substrate.[4]
-
Decrease the dissociation constant (Kd) for substrate binding: This indicates a higher binding affinity of the substrate to the enzyme in the presence of more this compound.[4][5]
-
Decrease the IC50 for inhibitors: this compound can also modulate the effectiveness of inhibitors.[4]
Q4: Is there an optimal concentration of this compound to use in my assay?
The optimal concentration of this compound can vary depending on the specific P450 enzyme and the reaction conditions. However, a general recommendation for in vitro activity assays using sub-micromolar concentrations of P450 is around 10 µM this compound.[6] It has been observed that P450 catalytic reactions are typically saturated at this concentration, and higher concentrations (up to 50 µM) are generally not inhibitory.[6]
Q5: Can I use bovine this compound with human P450 enzymes?
Yes, human and bovine this compound have been shown to behave similarly in supporting the reactions of human mitochondrial cytochrome P450 enzymes.[6] Studies comparing the two have found less than a 2-fold difference in the observed kcat values, indicating that either form is an effective electron transporter for these human enzymes.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Enzyme Activity | Incorrect reagent concentration: The concentration of this compound, this compound reductase, or the P450 enzyme may be too low. The concentration of this compound reductase, in particular, can be a limiting factor.[7] | Optimize the concentrations of all protein components. Ensure this compound reductase is not limiting. A common starting point is a molar excess of this compound and this compound reductase to the P450 enzyme.[4] |
| Degraded reagents: Proteins may have lost activity due to improper storage or handling. | Ensure all proteins are stored at the correct temperature and have not undergone multiple freeze-thaw cycles. Use fresh preparations if degradation is suspected. | |
| Inactive enzyme: The P450 enzyme, this compound, or this compound reductase may be improperly folded or lack necessary cofactors. | Verify the integrity and activity of each individual component before setting up the full assay. For this compound, confirm the presence of the [2Fe-2S] cluster spectrophotometrically. | |
| High Background Signal | Autoxidation of substrates or cofactors: NADPH or the substrate may be unstable under the assay conditions. | Run control reactions omitting one component at a time (e.g., no enzyme, no substrate) to identify the source of the background signal. |
| Contaminating activities: The purified protein preparations may contain other enzymes that contribute to the signal. | Re-purify the protein components if contamination is suspected. Check the purity of commercially available enzymes.[8] | |
| Inconsistent or Non-Reproducible Results | Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.[9] |
| Temperature fluctuations: Enzyme activity is sensitive to temperature. | Ensure all reagents and the reaction plate are equilibrated to the correct assay temperature before starting the reaction.[10] | |
| Precipitation in wells: The substrate or other components may not be fully soluble in the assay buffer. | Check for turbidity or precipitates in the wells.[10] The final concentration of solvents like DMSO should be kept low and constant across all reactions.[4] | |
| Non-linear Reaction Progress Curves | Substrate depletion: The substrate concentration is limiting and is being consumed rapidly. | Lower the enzyme concentration or use a higher initial substrate concentration. |
| Enzyme instability: The enzyme may be losing activity over the course of the assay. | Optimize assay conditions (pH, ionic strength, temperature) to improve enzyme stability. Reduce the assay time if possible. | |
| Product inhibition: The product of the reaction may be inhibiting the enzyme. | Measure initial reaction rates where product concentration is minimal. |
Experimental Protocols
General this compound-Mediated CYP Activity Assay Protocol
This protocol is a general guideline for measuring the activity of a mitochondrial cytochrome P450 enzyme that relies on this compound for electron transfer. Specific parameters such as substrate, enzyme concentrations, and incubation times should be optimized for each specific P450 enzyme.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, containing 20% glycerol (B35011) and 0.5% w/v CHAPS.[4]
-
Purified Enzymes:
-
Mitochondrial Cytochrome P450 (e.g., CYP11B1)
-
This compound (Adx)
-
This compound Reductase (AdR)
-
-
Substrate: (e.g., 11-deoxycortisol for CYP11B1) dissolved in DMSO.
-
Cofactor: NADPH.
2. Enzyme and Substrate Preparation:
-
Prepare stock solutions of all enzymes in a suitable buffer.
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare a fresh stock solution of NADPH in assay buffer.
3. Assay Procedure:
-
In a microplate or microcentrifuge tube, prepare a pre-incubation mix containing the P450 enzyme, this compound, and this compound reductase in the assay buffer. A typical molar ratio might be 1:10:1 (P450:Adx:AdR), but this should be optimized. For example, for a 40-fold excess of this compound, final concentrations could be 0.05 µM CYP11B1, 2 µM this compound, and 0.05 µM this compound reductase.[4]
-
Incubate the enzyme mixture at room temperature for a defined period (e.g., 20 minutes) to allow for protein-protein interactions.[4]
-
Add the substrate to the pre-incubated enzyme mixture to start the reaction. The final concentration of the substrate should be varied to determine kinetic parameters. Ensure the final DMSO concentration is constant across all reactions (e.g., 0.5%).[4]
-
Initiate the reaction by adding NADPH to a final concentration of ~1 mM.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate (B1210297) or acetonitrile).
-
Process the samples for analysis. This may involve extraction of the product followed by analysis using HPLC or LC-MS/MS to quantify product formation.
4. Data Analysis:
-
Generate a standard curve for the product to quantify its formation.
-
Calculate the initial reaction velocity (v) at each substrate concentration.
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km.
-
Calculate the kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
Key Interactions and Pathways
Electron Transfer Pathway in the Mitochondrial P450 System
Caption: Electron flow from NADPH to Cytochrome P450 via this compound Reductase and this compound.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in this compound activity assays.
Protein-Protein Interactions
Caption: Key protein-protein interactions in the this compound-dependent P450 system.
References
- 1. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a versatile ferredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reductase - Proteopedia, life in 3D [proteopedia.org]
- 4. Redox Partner this compound Alters Cytochrome P450 11B1 Ligand Binding and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound allosterically alters human cytochrome P450 11B enzymes to accelerate substrate binding and decelerate release - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00015C [pubs.rsc.org]
- 6. Functional interactions of this compound with several human mitochondrial cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The concentration of this compound reductase limits cytochrome p450scc activity in the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bioassaysys.com [bioassaysys.com]
Optimizing Western Blot Conditions for Adrenodoxin: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of adrenodoxin via Western blot.
Troubleshooting Guide
This guide addresses common issues encountered during this compound Western blotting in a question-and-answer format.
Problem 1: Weak or No Signal
Question: I am not detecting any band for this compound, or the signal is very weak. What are the possible causes and solutions?
Answer: A weak or absent signal for this compound, a low molecular weight protein (approximately 19.4 kDa), can stem from several factors related to sample preparation, protein transfer, and antibody incubation.
Potential Causes and Solutions:
-
Inadequate Protein Extraction: this compound is a mitochondrial protein. Inefficient lysis of mitochondria will result in low protein yield in your sample.
-
Low Protein Load: Insufficient total protein loaded onto the gel will make it difficult to detect less abundant proteins.
-
Solution: Ensure you are loading an adequate amount of protein. A typical range is 20-50 µg of total protein per lane.[5]
-
-
Poor Transfer Efficiency: Small proteins like this compound can be difficult to transfer efficiently or may even pass through the membrane.
-
Solution: Optimize your transfer conditions. Use a membrane with a smaller pore size, such as 0.2 µm PVDF or nitrocellulose, to better retain small proteins.[5][6][7][8] Reduce the transfer time and voltage to prevent "blow-through."[7][9][10] Soaking the gel in an SDS-free transfer buffer for a few minutes before transfer can also improve the retention of small, negatively charged proteins.[7][10]
-
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentrations may be too low.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.
-
-
Inactive Antibodies or Detection Reagents: Improper storage or expired reagents can lead to a loss of signal.
-
Solution: Ensure antibodies and detection reagents are stored correctly and are within their expiration dates. Use fresh aliquots of antibodies to avoid degradation from multiple freeze-thaw cycles.
-
Problem 2: High Background
Question: My Western blot for this compound shows high background, making it difficult to see a specific band. How can I reduce the background?
Answer: High background can obscure the specific signal of your target protein. This is often due to non-specific binding of antibodies or issues with the blocking and washing steps.
Potential Causes and Solutions:
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of the primary and/or secondary antibodies.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
-
Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Solution: Reduce the concentration of your antibodies. Perform a titration to find the lowest concentration that still provides a strong specific signal.
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
-
Solution: Increase the number and duration of your wash steps. For example, perform three to five washes of 5-10 minutes each with TBST.
-
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.
-
Solution: Ensure the membrane remains hydrated throughout the entire Western blotting process.
-
Problem 3: Non-Specific Bands
Question: I am seeing multiple bands in addition to the expected band for this compound. What could be causing these non-specific bands?
Answer: The presence of non-specific bands can be due to several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.
Potential Causes and Solutions:
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Solution: Use a highly specific monoclonal antibody if available. Ensure the antibody has been validated for the species you are working with.
-
-
Secondary Antibody Non-Specific Binding: The secondary antibody may be binding to other proteins in the lysate.
-
Solution: Run a control lane with only the secondary antibody to check for non-specific binding. If non-specific bands appear, consider using a pre-adsorbed secondary antibody.
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected, it could be due to the degradation of this compound.
-
Solution: Always prepare fresh lysates and add protease inhibitors to your lysis buffer. Keep samples on ice throughout the preparation process.[5]
-
-
Post-Translational Modifications: this compound may have post-translational modifications that can cause it to run at a slightly different molecular weight.
-
Solution: Consult the literature for known modifications of this compound that may affect its migration in SDS-PAGE.
-
Frequently Asked Questions (FAQs)
Q1: What type of gel is best for resolving a small protein like this compound?
A1: For small proteins like this compound (~19.4 kDa), using a high-percentage polyacrylamide gel (e.g., 15% or higher) or a Tris-Tricine gel system can provide better resolution compared to standard Tris-Glycine gels.[6][7]
Q2: Should I use a PVDF or nitrocellulose membrane for this compound Western blotting?
A2: Both PVDF and nitrocellulose membranes can be used. However, for small proteins, a membrane with a 0.2 µm pore size is recommended to prevent the protein from passing through during transfer.[5][6][7][8] PVDF membranes generally have a higher binding capacity, which can be advantageous for detecting low-abundance proteins.[11][12] Nitrocellulose membranes may offer a lower background.[11][13]
Q3: What is a good starting point for primary antibody dilution for this compound?
A3: A good starting point for a new anti-adrenodoxin antibody is to follow the manufacturer's recommendation. If no recommendation is provided, a dilution of 1:1000 is a common starting point for many antibodies. It is crucial to then perform a titration to determine the optimal dilution for your specific experimental conditions.
Q4: How can I confirm that my protein transfer was successful?
A4: You can stain the membrane with Ponceau S after transfer to visualize the total protein and confirm that the transfer was efficient and even across the gel. Ponceau S is a reversible stain and can be washed away before proceeding with the blocking step.
Experimental Protocols
Mitochondrial Fractionation Protocol
This protocol is adapted for the enrichment of mitochondria from cultured cells.
-
Cell Collection: Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
-
Mitochondrial Pellet: The resulting pellet contains the enriched mitochondrial fraction. This can be lysed using a suitable buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis.
This compound Western Blot Protocol
-
Protein Quantification: Determine the protein concentration of your mitochondrial lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix your protein sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-50 µg of protein per lane onto a high-percentage (e.g., 15%) or Tris-Tricine polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer:
-
Equilibrate the gel and a 0.2 µm PVDF or nitrocellulose membrane in transfer buffer.
-
Assemble the transfer stack and perform the transfer. For small proteins like this compound, a wet transfer at a lower voltage for a shorter duration is often recommended to prevent over-transfer.
-
-
Blocking: Block the membrane in 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-adrenodoxin primary antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Data Presentation
| Parameter | Recommendation for this compound (19.4 kDa) |
| Gel Percentage | 15% or Tris-Tricine Gel[6][7] |
| Membrane Type | PVDF or Nitrocellulose[11][12][13] |
| Membrane Pore Size | 0.2 µm[5][6][7][8] |
| Protein Load | 20-50 µg |
| Primary Antibody Dilution | Titrate, start with 1:1000 |
| Secondary Antibody Dilution | Titrate, start with 1:5000 - 1:20000 |
| Blocking Buffer | 5% Non-fat Dry Milk or BSA in TBST |
| Washing Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) |
Visualization
This compound's Role in Steroid Hormone Synthesis
This compound is a critical electron carrier in the initial stages of steroid hormone biosynthesis within the mitochondria. It facilitates the transfer of electrons from this compound Reductase to Cytochrome P450 enzymes, which are essential for the conversion of cholesterol into pregnenolone, a precursor for all steroid hormones.[14][15][16][17]
Caption: Electron transfer pathway involving this compound in mitochondrial steroidogenesis.
References
- 1. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 2. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Western blot protocol for low molecular weight proteins [abcam.com]
- 7. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. licorbio.com [licorbio.com]
- 10. researchgate.net [researchgate.net]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. cobetter.com [cobetter.com]
- 13. hoeferinc.com [hoeferinc.com]
- 14. [Biosynthesis of steroids in the adrenal gland] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Improving Adrenodoxin Crystal Diffraction Quality
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the diffraction quality of adrenodoxin crystals. The information is presented in a question-and-answer format to directly address common issues encountered during crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take if my this compound crystals have poor diffraction?
A1: If you are observing poor diffraction from your this compound crystals, a systematic approach is recommended. First, ensure the purity and homogeneity of your protein sample. Then, revisit and optimize your crystallization conditions, including protein concentration, precipitant concentration, and pH. If initial optimizations do not yield significant improvements, consider post-crystallization treatments such as crystal annealing, dehydration, or additive screening.
Q2: My this compound crystals are small and needle-like. How can I grow larger, more well-ordered crystals?
A2: Small, needle-like crystals often indicate rapid nucleation and crystal growth. To encourage the growth of larger, single crystals, you can try several strategies:
-
Lower the supersaturation rate: This can be achieved by decreasing the protein or precipitant concentration.
-
Vary the temperature: Growing crystals at a lower temperature can slow down the crystallization process.
-
Utilize microseeding: Introducing tiny seed crystals from a previous experiment can promote the growth of fewer, larger crystals.[1]
-
Additive Screening: Certain chemical additives can influence crystal packing and morphology.
Q3: I am observing high mosaicity in my diffraction data. What could be the cause and how can I reduce it?
A3: High mosaicity, or the measure of the spread of crystal lattice orientations, can be caused by several factors including lattice strain, impurities, or damage during crystal handling and cryo-cooling.[2][3] To reduce mosaicity:
-
Optimize cryoprotection: Screen a variety of cryoprotectants and their concentrations to find a condition that minimizes ice crystal formation and mechanical stress during freezing.[2]
-
Crystal Annealing: This technique involves briefly warming a flash-cooled crystal before re-cooling it, which can help to relieve lattice strain.[4][5]
-
Improve Protein Purity: Ensure your this compound sample is highly pure, as impurities can be incorporated into the crystal lattice, causing defects.[6]
Q4: My this compound crystals are twinned. What strategies can I use to overcome this issue?
A4: Crystal twinning, where two or more crystals grow intergrown with a defined crystallographic relationship, can complicate data processing. To address twinning:
-
Modify Crystallization Conditions: Altering the pH, precipitant, or trying different crystallization temperatures can sometimes favor the growth of single crystals.[7][8]
-
Microseeding: Seeding with crushed, untwinned crystals can promote the growth of a single lattice.[1]
-
Additive Screening: Some additives can discourage the formation of twin boundaries.[9]
Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter.
Problem 1: No Crystals or Only Amorphous Precipitate
If you are not getting any crystals or only see amorphous precipitate, consider the following troubleshooting steps.
Troubleshooting Workflow: From No Crystals to Initial Hits
Caption: A logical workflow for troubleshooting the absence of crystals.
Problem 2: Crystals Obtained, but Poor Diffraction
Once you have crystals, the next challenge is to improve their diffraction quality.
Troubleshooting Workflow: Improving Diffraction Quality
Caption: A systematic approach to improving the diffraction quality of existing crystals.
Data Presentation
Table 1: Example of a Grid Screen for this compound Crystallization Optimization
This table illustrates how to systematically vary precipitant concentration and pH to find optimal crystallization conditions.
| Precipitant (PEG 3350) | pH 6.5 | pH 7.0 | pH 7.5 | pH 8.0 |
| 10% | Precipitate | Small Needles | Small Needles | Clear |
| 15% | Small Needles | Rods | Plates | Small Needles |
| 20% | Rods | Single Crystals | Plates | Precipitate |
| 25% | Precipitate | Plates | Precipitate | Precipitate |
Table 2: Example of an Additive Screen to Improve Crystal Quality
This table shows hypothetical results from screening different additives to improve the diffraction of initial crystal hits.
| Additive (5% v/v) | Crystal Morphology | Diffraction Resolution (Å) |
| None (Control) | Small Plates | 4.5 |
| Glycerol | Thicker Plates | 3.8 |
| 1,6-Hexanediol | Single, well-formed | 2.5 |
| DMSO | No improvement | 4.5 |
| Cobalt Chloride | Precipitate | - |
Experimental Protocols
Protocol 1: Microseeding for this compound Crystals
This protocol describes the process of using existing microcrystals to seed new crystallization experiments.
Objective: To promote the growth of larger, more well-ordered crystals.
Materials:
-
This compound protein solution (e.g., 10-20 mg/mL in a suitable buffer like 25 mM Tris-HCl pH 7.5, 100 mM NaCl).[10]
-
Reservoir solution from the initial crystallization hit.
-
Seed bead or crushed cover slip from a drop containing microcrystals.
-
Crystallization plates.
Procedure:
-
Prepare the Seed Stock:
-
Transfer a small volume (1-2 µL) of the drop containing microcrystals into a microcentrifuge tube with a seed bead and 50 µL of reservoir solution.
-
Vortex vigorously for 1-2 minutes to crush the crystals and create a seed stock.
-
-
Prepare Serial Dilutions:
-
Create a series of dilutions of the seed stock (e.g., 1:10, 1:100, 1:1000) using the reservoir solution.
-
-
Set up New Crystallization Drops:
-
Set up new crystallization drops by mixing the this compound protein solution with the reservoir solution in a 1:1 ratio.
-
Add a small volume (e.g., 0.1 µL) of each seed stock dilution to the respective drops.
-
-
Incubate and Monitor:
-
Incubate the plates under the same conditions as the initial experiment and monitor for crystal growth.
-
Protocol 2: Crystal Dehydration to Improve Diffraction
This protocol outlines a method for controlled dehydration of crystals, which can lead to tighter packing and improved diffraction.[11]
Objective: To reduce the solvent content of the crystal in a controlled manner to improve lattice order.
Materials:
-
This compound crystals in their mother liquor.
-
Dehydration solution (mother liquor with a higher concentration of the precipitant or a cryoprotectant).
-
Cryo-loops.
-
Liquid nitrogen.
Procedure:
-
Prepare Dehydration Solutions:
-
Prepare a series of solutions with increasing concentrations of the dehydrating agent (e.g., PEG concentration increased in 2-5% steps).
-
-
Serial Transfer:
-
Carefully transfer a crystal from the original drop to a drop of the lowest concentration dehydration solution using a cryo-loop.
-
Allow the crystal to equilibrate for a few minutes.
-
Sequentially transfer the crystal to drops of increasing dehydrating agent concentration, allowing for equilibration at each step.
-
-
Cryo-cool:
-
After the final dehydration step, quickly loop the crystal and flash-cool it in liquid nitrogen.
-
-
X-ray Diffraction:
-
Test the diffraction of the dehydrated crystal.
-
Protocol 3: Cryoprotectant Optimization
This protocol provides a systematic way to find an effective cryoprotectant to prevent ice formation and preserve crystal quality during flash-cooling.
Objective: To identify a cryoprotectant that allows for vitrification of the solvent without damaging the crystal lattice.
Materials:
-
This compound crystals.
-
A variety of potential cryoprotectants (e.g., glycerol, ethylene (B1197577) glycol, PEG 400, sucrose).
-
Reservoir solution.
-
Cryo-loops.
-
Liquid nitrogen.
Procedure:
-
Prepare Cryoprotectant Solutions:
-
Prepare a range of concentrations for each cryoprotectant in the reservoir solution (e.g., 10%, 15%, 20%, 25%, 30% v/v).
-
-
Soak and Freeze:
-
Transfer a crystal into a small drop of the cryoprotectant solution.
-
After a short incubation (a few seconds to a minute), loop the crystal and plunge it into liquid nitrogen.
-
-
Visual Inspection and Diffraction Testing:
-
Visually inspect the frozen crystal under a microscope for signs of cracking or ice formation.
-
Test the diffraction of promising candidates to identify the condition that best preserves the diffraction quality.
-
By following these guidelines and protocols, researchers can systematically troubleshoot and improve the diffraction quality of their this compound crystals, paving the way for successful structure determination.
References
- 1. Overcoming a hemihedral twinning problem in tetrahydrofolate-dependent O-demethylase crystals by the microseeding method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. mitegen.com [mitegen.com]
- 4. Macromolecular crystal annealing: overcoming increased mosaicity associated with cryocrystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Increasing the X-ray Diffraction Power of Protein Crystals by Dehydration: The Case of Bovine Serum Albumin and a Survey of Literature Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adrenodoxin (FDX1) siRNA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing small interfering RNA (siRNA) to silence adrenodoxin (FDX1). This compound is a critical mitochondrial iron-sulfur protein involved in steroid hormone biosynthesis and other metabolic pathways. Understanding and mitigating off-target effects are crucial for accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of off-target effects with this compound (FDX1) siRNA?
A1: Off-target effects with FDX1 siRNA, like other siRNAs, primarily arise from two mechanisms:
-
MicroRNA-like Off-Targets: The siRNA guide strand can bind to and suppress the translation of unintended messenger RNAs (mRNAs) that have partial sequence complementarity, particularly in the 3' untranslated region (3' UTR). This is the most common cause of off-target effects.[1]
-
Immune Stimulation: Introduction of foreign double-stranded RNA can trigger the innate immune system, leading to a global, non-specific alteration in gene expression.
Q2: I'm observing a phenotype after FDX1 siRNA transfection, but how can I be sure it's due to FDX1 knockdown and not an off-target effect?
A2: It is crucial to perform rigorous validation experiments to confirm that the observed phenotype is a direct result of FDX1 silencing. Here are some essential steps:
-
Use Multiple siRNAs: Transfect cells with at least two or three different siRNAs that target distinct sequences within the FDX1 mRNA. A true on-target phenotype should be reproducible with multiple siRNAs.
-
Rescue Experiment: After confirming knockdown, re-introduce an FDX1 expression vector that is resistant to the siRNA (e.g., by silent mutations in the siRNA target site). If the phenotype is reversed, it strongly suggests it was an on-target effect.
-
Use a Scrambled Negative Control: A negative control siRNA with a scrambled sequence that does not target any known gene should be included in all experiments to account for non-specific effects of the transfection process itself.
Q3: My FDX1 knockdown efficiency is low. What could be the problem?
A3: Low knockdown efficiency is a common issue in siRNA experiments. Here are several factors to consider and troubleshoot:
-
Transfection Inefficiency: Optimize the transfection protocol for your specific cell line. This includes the choice of transfection reagent, siRNA concentration, cell density at the time of transfection, and incubation time.
-
siRNA Quality: Ensure your siRNA is not degraded. Store it according to the manufacturer's instructions and handle it in an RNase-free environment.
-
Assay Timing: The timing of analysis post-transfection is critical. Peak mRNA knockdown is typically observed 24-48 hours post-transfection, while protein-level changes may take longer (48-96 hours) depending on the protein's stability. Perform a time-course experiment to determine the optimal time point for analysis.
-
Cell Line Characteristics: Some cell lines are inherently more difficult to transfect. You may need to explore different transfection methods, such as electroporation.
Q4: Should I be concerned about my FDX1 siRNA cross-reacting with FDX2?
A4: Yes, this is a valid concern. Humans have two mitochondrial ferredoxins, FDX1 (this compound) and FDX2, which have distinct biological roles. While FDX1 is primarily involved in steroidogenesis, FDX2 is essential for heme A and iron-sulfur cluster biosynthesis. Due to sequence homology, it is crucial to use an FDX1 siRNA that has been bioinformatically checked and experimentally validated to not cross-react with FDX2. Always verify the specificity of your FDX1 siRNA, for instance, by measuring FDX2 mRNA and protein levels after FDX1 siRNA transfection.
Troubleshooting Guides
Guide 1: Unexpected Cell Death or Toxicity After Transfection
| Potential Cause | Troubleshooting Steps |
| High siRNA Concentration | Perform a dose-response experiment to determine the lowest effective siRNA concentration that achieves sufficient knockdown without inducing toxicity. |
| Transfection Reagent Toxicity | Include a control with only the transfection reagent (no siRNA) to assess its intrinsic toxicity. Optimize the amount of transfection reagent used. |
| Off-Target Effects | Some off-target gene silencing can induce apoptosis or cell cycle arrest. Use a different FDX1 siRNA with a distinct seed sequence to see if the toxicity persists. |
| Immune Response | Use siRNAs with chemical modifications that reduce immune stimulation. Measure the expression of interferon-stimulated genes as a marker for an immune response. |
Guide 2: Inconsistent or Irreproducible Knockdown Results
| Potential Cause | Troubleshooting Steps |
| Variable Cell Culture Conditions | Maintain consistent cell passage number, confluency, and growth media conditions between experiments. |
| Inconsistent Transfection Efficiency | Monitor transfection efficiency using a positive control siRNA (e.g., targeting a housekeeping gene) or a fluorescently labeled siRNA. |
| Pipetting Errors | Prepare master mixes for transfection complexes to minimize pipetting variability. |
| RNase Contamination | Use RNase-free tips, tubes, and reagents throughout the experimental workflow. |
Quantitative Data on Off-Target Effects (Illustrative)
Disclaimer: The following data is for illustrative purposes only and is based on typical off-target effects observed in siRNA experiments. Actual off-target profiles are sequence-specific and should be determined experimentally.
Table 1: Hypothetical Off-Target Gene Regulation by FDX1 siRNA (from a simulated microarray analysis)
| Gene Symbol | Gene Name | Function | Fold Change (FDX1 siRNA vs. Control) | Putative Seed Match in 3' UTR |
| FDX1 | Ferredoxin 1 | Electron transport | -4.5 (On-Target) | N/A |
| FDX2 | Ferredoxin 2 | Iron-sulfur cluster assembly | -1.2 | No |
| TXNIP | Thioredoxin interacting protein | Oxidative stress regulation | +2.1 | Yes |
| ATF3 | Activating transcription factor 3 | Stress response | +1.8 | Yes |
| HMOX1 | Heme oxygenase 1 | Heme catabolism | +1.5 | No |
| GADD45A | Growth arrest and DNA damage-inducible alpha | Cell cycle control | +1.4 | Yes |
Experimental Protocols
Protocol 1: FDX1 siRNA Transfection
-
Cell Seeding: 24 hours prior to transfection, seed cells in antibiotic-free growth medium to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the FDX1 siRNA stock solution in an appropriate volume of serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Complex Formation: Combine the diluted siRNA and transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours under normal growth conditions before proceeding with analysis.
-
Controls: Always include a non-targeting (scrambled) siRNA control and a mock transfection control (transfection reagent only).
Protocol 2: Validation of FDX1 Knockdown by qRT-PCR
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for FDX1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of FDX1 mRNA using the ΔΔCt method. A significant reduction in FDX1 mRNA levels in cells treated with FDX1 siRNA compared to the scrambled control confirms successful knockdown.
Visualizations
Caption: this compound (FDX1) electron transfer pathway.
Caption: Experimental workflow for FDX1 siRNA studies.
Caption: Troubleshooting logic for unexpected phenotypes.
References
Technical Support Center: Adrenodoxin Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during adrenodoxin immunofluorescence experiments, with a focus on mitigating background noise.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background fluorescence across my entire sample. What are the likely causes and solutions?
High background fluorescence can obscure the specific signal from this compound. The primary causes include autofluorescence, improper antibody concentration, and insufficient blocking.
-
Autofluorescence: This is the natural fluorescence of biological materials.
-
Troubleshooting:
-
Include an unstained control sample in your experiment to assess the level of autofluorescence.[1]
-
If autofluorescence is high, especially in the green spectrum, consider using fluorophores that emit in the red or far-red regions.
-
Chemical reduction of aldehyde-induced autofluorescence can be achieved by treating samples with sodium borohydride.[1]
-
-
-
Incorrect Antibody Concentration: Excess primary or secondary antibody can lead to non-specific binding.
-
Troubleshooting:
-
Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies.[2] The ideal concentration will give the best signal-to-noise ratio.
-
Consult the antibody datasheet for the manufacturer's recommended dilution range as a starting point.
-
-
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can cause antibodies to adhere to unintended targets.
-
Troubleshooting:
-
Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).[2]
-
Use a blocking solution containing normal serum from the same species as the secondary antibody.[3] For example, if you are using a goat anti-rabbit secondary antibody, use normal goat serum.
-
Ensure the blocking buffer is fresh and properly prepared.
-
-
Q2: My signal for this compound is weak or absent, but the background is still high. What should I do?
This issue often points to problems with antigen accessibility or antibody performance.
-
Poor Permeabilization: Since this compound is a mitochondrial protein, the antibodies need to cross both the plasma and mitochondrial membranes.
-
Troubleshooting:
-
Ensure your permeabilization step is adequate for mitochondrial targets. While Triton X-100 is commonly used, high concentrations or prolonged exposure can damage mitochondrial structure.[4]
-
Consider optimizing the Triton X-100 concentration (e.g., 0.1-0.5%) and incubation time (e.g., 5-15 minutes).[4][5] Milder detergents like digitonin (B1670571) or saponin (B1150181) can also be tested.
-
-
-
Fixation Issues: The fixation method can mask the epitope your primary antibody is supposed to recognize.
-
Antibody Incompatibility: The primary antibody may not be suitable for immunofluorescence.
Q3: The background staining appears punctate and non-specific. What could be causing this?
Punctate background can be due to antibody aggregates or non-specific binding of the secondary antibody.
-
Antibody Aggregates:
-
Troubleshooting:
-
Centrifuge your primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for a few minutes before use to pellet any aggregates.
-
Filter the antibody solutions if the problem persists.
-
-
-
Secondary Antibody Non-Specific Binding:
-
Troubleshooting:
-
Run a control where you omit the primary antibody but still apply the secondary antibody. If you see staining, your secondary antibody is binding non-specifically.
-
Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
-
Ensure your blocking serum is from the same species as your secondary antibody.[3]
-
-
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and incubation times for key steps in an this compound immunofluorescence protocol. Note that these are starting points and should be optimized for your specific experimental conditions.
| Parameter | Reagent/Step | Recommended Range/Duration | Notes |
| Fixation | 4% Paraformaldehyde (PFA) | 10-20 minutes at room temperature | Over-fixation can mask epitopes. |
| Cold Methanol | 5-10 minutes at -20°C | Can improve signal for some targets but may alter morphology.[6] | |
| Permeabilization | Triton X-100 | 0.1% - 0.5% in PBS for 5-15 minutes | Higher concentrations can damage mitochondrial membranes.[4][5] |
| Blocking | Normal Serum (from secondary host) | 5% - 10% in PBS for 30-60 minutes | Crucial for reducing non-specific antibody binding.[2] |
| Bovine Serum Albumin (BSA) | 1% - 5% in PBS for 30-60 minutes | An alternative to normal serum.[2] | |
| Primary Antibody | Anti-Adrenodoxin Antibody | Titrate for optimal signal-to-noise (e.g., 1:50 - 1:500) | Incubate for 1-2 hours at RT or overnight at 4°C.[9] |
| Secondary Antibody | Fluorophore-conjugated | Titrate for optimal signal (e.g., 1:200 - 1:1000) | Incubate for 1-2 hours at RT in the dark. |
Detailed Experimental Protocol for this compound Immunofluorescence
This protocol is a general guideline for staining this compound in cultured adherent cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 0.1% Triton X-100 in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Anti-Adrenodoxin Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Incubate cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[2]
-
Primary Antibody Incubation: Dilute the anti-adrenodoxin antibody in the Primary Antibody Dilution Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[11]
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[10]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer. Incubate the cells for 1-2 hours at room temperature in the dark.[11]
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.
-
Counterstaining: Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Final Wash: Wash the cells one final time with PBS.
-
Mounting: Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Visual Guides
Caption: Troubleshooting workflow for high background noise.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. biocompare.com [biocompare.com]
- 8. Antibody Registry [antibodyregistry.org]
- 9. This compound Rabbit Monoclonal Antibody-EnkiLife [enkilife.com]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purified Adrenodoxin Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and experimentation with purified adrenodoxin protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound is a small iron-sulfur protein that functions as a soluble electron carrier in the mitochondrial steroid hormone biosynthesis pathways.[1][2] It mediates electron transfer from NADPH-dependent this compound reductase to various cytochrome P450 enzymes.[1][2]
Q2: What is the typical molecular weight of purified this compound?
The mature bovine this compound protein has a molecular weight of approximately 12.5 kDa. Recombinant versions may have slightly different molecular weights depending on any purification tags.
Q3: What are the key structural features of this compound?
This compound contains a [2Fe-2S] iron-sulfur cluster that is essential for its electron transfer activity.[2] The protein has a specific three-dimensional structure that facilitates its interaction with both this compound reductase and cytochrome P450 enzymes.[1][2]
Q4: Does this compound exist in different oligomeric states?
Yes, in its oxidized form, this compound can exist in a monomer-homodimer equilibrium.[3] This equilibrium is influenced by the presence of its unstructured C-terminal tail. The oligomeric state can affect its interaction with redox partners and may be a source of heterogeneity in experimental results.[3]
Q5: What are the optimal storage conditions for purified this compound?
For long-term stability, it is recommended to store purified this compound in aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to protein denaturation and aggregation. The addition of a cryoprotectant, such as 20-50% glycerol (B35011), can further enhance stability during freezing and thawing.
Troubleshooting Guides
Issue 1: Protein Aggregation
Q1: My purified this compound solution appears cloudy or has visible precipitates. What could be the cause?
Protein aggregation can be triggered by several factors:
-
Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can lead to aggregation. This compound is generally stable in the pH range of 6.0 to 8.3.[1] Low salt concentrations may also promote aggregation.
-
High Protein Concentration: Storing or handling this compound at very high concentrations can increase the likelihood of aggregation.
-
Temperature Stress: Exposure to high temperatures or repeated freeze-thaw cycles can cause denaturation and subsequent aggregation.
-
Absence of Redox Partners: In some contexts, the interaction with its natural binding partners like cytochrome P450scc can prevent aggregation.[4]
Q2: How can I prevent my this compound from aggregating?
-
Optimize Buffer Composition: Ensure the buffer pH is within the stable range (6.0-8.3).[1] Consider increasing the ionic strength by adding 100-200 mM NaCl.
-
Control Protein Concentration: If you observe aggregation, try working with a lower protein concentration.
-
Proper Storage: Aliquot the purified protein into single-use volumes and store at -80°C. Add glycerol to a final concentration of 20-50% to protect against freeze-thaw stress.
-
Add Stabilizing Excipients: In some cases, the addition of small amounts of non-ionic detergents or other stabilizing agents may be beneficial, but this should be tested empirically for your specific application.
Q3: Can I rescue aggregated this compound?
Rescuing aggregated protein can be challenging and may not always be successful. However, you can attempt to resolubilize the protein by dialysis against a buffer containing a mild denaturant (e.g., 1-2 M urea (B33335) or guanidine (B92328) hydrochloride) followed by a gradual removal of the denaturant to allow for refolding. The success of this procedure is highly dependent on the nature of the aggregate.
Issue 2: Loss of Activity
Q1: My purified this compound shows low or no activity in my functional assay. What are the possible reasons?
Several factors can contribute to the loss of this compound activity:
-
Loss of the [2Fe-2S] Cluster: The iron-sulfur cluster is crucial for electron transfer. It can be lost due to harsh purification conditions, exposure to oxidizing agents, or extreme pH.
-
Protein Misfolding or Denaturation: Improper storage, handling, or buffer conditions can lead to conformational changes that render the protein inactive.
-
Proteolytic Degradation: Contamination with proteases during purification or storage can lead to the cleavage of the protein, affecting its structure and function.
-
Assay Conditions: The problem may lie within the assay itself, such as incorrect buffer composition, substrate concentration, or issues with other components of the reaction (e.g., this compound reductase, cytochrome P450).
Q2: How can I troubleshoot the loss of this compound activity?
-
Verify Protein Integrity: Run an SDS-PAGE to check for protein degradation. Use UV-visible spectroscopy to confirm the presence of the [2Fe-2S] cluster (this compound has characteristic absorbance peaks around 325, 414, and 455 nm).
-
Optimize Assay Conditions:
-
Ensure the assay buffer pH and ionic strength are optimal for this compound and its binding partners.
-
Titrate the concentrations of all components (this compound, this compound reductase, cytochrome P450, NADPH, and substrate) to find the optimal ratio.
-
Confirm the activity of other enzymes in your assay system.
-
-
Prevent Proteolysis: Add a protease inhibitor cocktail during purification and consider storing the purified protein in the presence of inhibitors if degradation is a persistent issue.
Issue 3: Protein Degradation
Q1: I observe multiple bands on my SDS-PAGE gel after purifying this compound, suggesting degradation. How can I prevent this?
Proteolytic degradation is a common issue during protein purification. Here are some strategies to minimize it:
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and throughout the purification process.
-
Optimize Purification Workflow: A more rapid purification protocol will reduce the time the protein is exposed to endogenous proteases.
-
Consider Truncated Constructs: Studies have shown that a C-terminally truncated form of this compound (des 116-128) can exhibit enhanced activity, suggesting that this region may be susceptible to proteolysis.[5] If you are expressing the protein recombinantly, a truncated version might be more stable.
Quantitative Data Summary
Table 1: Thermal Stability of this compound Mutants
| Mutant | Thermal Transition Temperature (°C) |
| Wild Type | 46-56 (range observed for various mutants) |
| H56R | Data suggests local changes in stability |
| Deletion Mutant (4-108) | More stable than wild type |
Data adapted from Burova et al. (1998).[6]
Table 2: Recommended Storage Conditions for Purified this compound
| Condition | Temperature | Duration | Key Considerations |
| Short-term | 4°C | Days to weeks | Risk of microbial growth and proteolysis. |
| Long-term (Liquid) | -20°C | Months | Add 50% glycerol to prevent freezing. Aliquot to avoid freeze-thaw. |
| Long-term (Frozen) | -80°C | Months to years | Flash-freeze aliquots in liquid nitrogen. Optimal for preserving activity. |
| Lyophilized | -20°C to -80°C | Years | Requires careful optimization of lyophilization conditions to prevent denaturation. |
Experimental Protocols
Protocol 1: Assessing this compound Stability via Thermal Shift Assay (TSA)
This protocol provides a general framework for assessing the thermal stability of this compound in different buffer conditions.
Materials:
-
Purified this compound protein
-
SYPRO Orange dye (or equivalent)
-
A real-time PCR instrument with a thermal ramping capability
-
A panel of different buffers to be tested (e.g., varying pH, ionic strength, and additives)
Method:
-
Prepare Protein-Dye Mixture: Dilute the purified this compound to a final concentration of 2-5 µM in the respective test buffers. Add SYPRO Orange dye to a final concentration of 5X.
-
Set up the Assay Plate: Pipette 20 µL of the protein-dye mixture into each well of a 96-well PCR plate. Include appropriate controls (buffer with dye only).
-
Run the Thermal Melt Experiment:
-
Set the real-time PCR instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Collect fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the point of protein unfolding.
-
Compare the Tm values across different buffer conditions to identify the most stabilizing conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for this compound stability testing.
References
- 1. The effect of pH on the formal reduction potential of this compound in the presence and absence of this compound reductase: the implication in the electron transfer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of human mitochondrial Ferredoxin 1 (this compound) by NMR; modulation by Cytochrome P450 substrate and by truncation of the C-terminal tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P-450scc induces vesicle aggregation through a secondary interaction at the this compound binding sites (in competition with protein exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational stability of this compound mutant proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Codon Usage for Bacterial Expression of Adrenodoxin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the recombinant expression of human adrenodoxin in bacterial systems, specifically Escherichia coli.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
Question: Why am I seeing very low or no expression of this compound on my SDS-PAGE gel?
Possible Causes and Solutions:
-
Codon Bias: The native human this compound gene contains codons that are rarely used by E. coli.[1] This can lead to translational stalling and premature termination.
-
Solution: We highly recommend synthesizing a codon-optimized version of the human this compound gene. This involves replacing rare codons with those frequently used in E. coli without altering the amino acid sequence.[2] Several commercial vendors offer gene synthesis and codon optimization services.
-
-
Toxicity of the Recombinant Protein: High levels of expressed this compound may be toxic to E. coli.
-
Solution: Use a tightly regulated expression system, such as the pET system with a T7 promoter, and consider using a host strain like BL21(DE3)pLysS or BL21(AI) for tighter control over basal expression.[3] Additionally, lowering the induction temperature to 18-25°C and reducing the inducer (IPTG) concentration can mitigate toxicity.[4]
-
-
Plasmid Instability: The expression plasmid may be lost during cell division.
-
Solution: Ensure that the antibiotic selection pressure is maintained throughout cultivation. If using ampicillin, consider switching to carbenicillin, which is more stable.[3]
-
-
Incorrect Gene Sequence: There might be a frameshift mutation or a premature stop codon in your construct.
-
Solution: Sequence-verify your entire expression construct before proceeding with expression studies.[3]
-
Question: My this compound is expressed, but it's all in the insoluble fraction (inclusion bodies). What can I do?
Possible Causes and Solutions:
-
High Expression Rate: Rapid, high-level expression often overwhelms the cellular folding machinery, leading to protein aggregation.[5]
-
Solution: Lower the induction temperature to 15-25°C and reduce the IPTG concentration (e.g., to 0.1-0.5 mM).[6] This slows down protein synthesis, allowing more time for proper folding.
-
-
Lack of Chaperones: The expressed protein may require specific chaperones for proper folding that are not sufficiently available.
-
Solution: Co-express molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, by co-transforming with a compatible plasmid carrying the chaperone genes.
-
-
Sub-optimal Growth Medium: The composition of the culture medium can influence protein solubility.
-
Disulfide Bond Formation: Although this compound is a mitochondrial protein, improper disulfide bond formation in the reducing environment of the E. coli cytoplasm can lead to misfolding.
-
Solution: While this compound's iron-sulfur cluster is its key feature, ensuring a proper redox environment can be beneficial. Expression in strains like Origami™ or SHuffle®, which have a more oxidizing cytoplasm, can be tested.
-
Question: The purified this compound has a poor color/spectrum, suggesting problems with the iron-sulfur cluster.
Possible Causes and Solutions:
-
Insufficient Iron or Sulfur: The E. coli may not have sufficient intracellular iron or sulfur for the efficient assembly of the [2Fe-2S] cluster.
-
Solution: Supplement the growth medium with iron salts (e.g., ferric ammonium (B1175870) citrate) and a sulfur source like L-cysteine.
-
-
Oxygen Sensitivity: The iron-sulfur cluster is sensitive to oxygen.
-
Solution: Perform purification steps under anaerobic or low-oxygen conditions if possible. Include reducing agents like dithiothreitol (B142953) (DTT) in your purification buffers.
-
-
Incorrect Protein Folding: Proper incorporation of the cluster is dependent on the correct folding of the polypeptide chain.
-
Solution: Address any underlying protein solubility issues using the strategies mentioned above. Expression of bovine this compound in E. coli has been shown to result in the correct incorporation of the [2Fe-2S] cluster, indicating that the bacterial machinery is capable of this process.[7]
-
Frequently Asked Questions (FAQs)
What is codon optimization and why is it important for expressing human this compound in E. coli?
Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage preferences of the expression host, in this case, E. coli.[8] Different organisms have different frequencies of using synonymous codons (codons that code for the same amino acid).[9] Human genes, like that for this compound, often contain codons that are rare in E. coli. This "codon bias" can lead to slow translation, protein misfolding, and overall low yields of the recombinant protein.[1] By replacing these rare codons with ones that are abundant in E. coli, translation efficiency can be significantly improved.[2]
What is a Codon Adaptation Index (CAI) and what is a good score for expression in E. coli?
The Codon Adaptation Index (CAI) is a numerical value that indicates how well the codon usage of a gene is adapted to the codon usage of a reference set of highly expressed genes in a particular organism. The CAI value ranges from 0 to 1. A higher CAI value (closer to 1) suggests that the gene is more likely to be expressed at a high level. For expression in E. coli, a CAI above 0.8 is generally considered to be good.
Should I optimize the entire gene sequence, including the parts that code for purification tags?
Yes, it is generally recommended to optimize the entire coding sequence, including any affinity tags (like a His-tag) and linker regions. This ensures that there are no translational bottlenecks throughout the entire length of the mRNA.
Can codon optimization negatively affect my protein?
While codon optimization generally improves expression levels, in some cases, altering the codon sequence can inadvertently affect protein folding.[9] The rate of translation is not always uniform along an mRNA, and "slow" codons can sometimes play a role in allowing different domains of a protein to fold correctly before the entire polypeptide is synthesized. However, for a relatively small protein like this compound, this is less likely to be a major issue, and the benefits of codon optimization in terms of yield typically outweigh this potential risk.
Data Presentation
| Protein | Expression System | Codon Optimization | Reported Yield | Reference |
| Bovine this compound | E. coli with pKK223-3 vector | No | > 15 mg/L | [7] |
| Bovine this compound Reductase | E. coli with pCWori+ vector | No | 2.5 mg/L | [10][11] |
| Human 37-kDa iLRP | E. coli BL21(DE3) with pET30a(+) | Yes | Up to 300 mg/L | [2] |
| Various Human Proteins | E. coli | Yes | Generally increased expression and solubility compared to native genes | [1] |
Based on these findings, it is reasonable to expect that a codon-optimized human this compound gene could yield soluble protein in the range of tens to potentially over a hundred milligrams per liter of culture, a significant improvement over what might be expected from the native sequence.
Experimental Protocols
This section provides a detailed methodology for the expression of codon-optimized human this compound in E. coli.
1. In Silico Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of human this compound: The sequence can be retrieved from databases like UniProt (Accession number: P10109).[12]
-
Perform codon optimization: Use online tools or software from gene synthesis vendors to optimize the coding sequence for E. coli K-12. Key parameters to consider are:
-
Replacing rare codons with high-frequency codons.
-
Adjusting the GC content to be between 30% and 70%.
-
Avoiding mRNA secondary structures, especially near the ribosome binding site.
-
Removing sequences that could be mistaken for transcriptional or translational signals in E. coli.
-
-
Add desired elements: Incorporate sequences for an N-terminal or C-terminal hexa-histidine (His6) tag for purification, and restriction sites compatible with your chosen expression vector (e.g., NdeI and XhoI for pET vectors).
-
Gene Synthesis: Order the synthesis of the complete, optimized gene from a commercial provider.
2. Cloning into an Expression Vector
-
Vector Selection: Choose a suitable E. coli expression vector, such as pET-28a(+) or pET-22b(+), which contain a strong T7 promoter.
-
Digestion and Ligation: Digest both the synthesized gene and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments and perform a ligation reaction using T4 DNA ligase.
-
Transformation into Cloning Strain: Transform the ligation mixture into a cloning strain of E. coli, such as DH5α. Plate on LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)).
-
Verification: Select colonies, isolate the plasmid DNA, and verify the correct insertion and sequence of the this compound gene via restriction digest and Sanger sequencing.
3. Protein Expression
-
Transformation into Expression Strain: Transform the verified plasmid into an expression host strain like E. coli BL21(DE3). Plate on LB agar with the appropriate antibiotic.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the lower temperature for a set period (e.g., 16-20 hours).
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
4. Protein Purification (for His-tagged this compound)
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and a small amount of DNase I). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: If necessary, perform buffer exchange into a final storage buffer (e.g., using dialysis or a desalting column) and concentrate the protein.
-
Analysis: Analyze the purity of the protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry. The presence of the correctly incorporated iron-sulfur cluster can be confirmed by its characteristic brown color and UV-visible spectroscopy.
Mandatory Visualization
Caption: Workflow for bacterial expression of codon-optimized this compound.
References
- 1. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct expression of mature bovine this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epochlifescience.com [epochlifescience.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct expression of this compound reductase in Escherichia coli and the functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Expression of this compound Reductase in Escherichia coli and the Functional Characterization [jstage.jst.go.jp]
- 12. uniprot.org [uniprot.org]
Technical Support Center: Reconstitution of P450 Systems with Adrenodoxin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reconstitution of cytochrome P450 (P450) systems involving adrenodoxin (Adx) and this compound reductase (AdR).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my reconstituted P450 system showing low or no catalytic activity?
Answer:
Low or absent activity in a reconstituted P450 system is a common issue that can stem from several factors, ranging from protein quality to suboptimal assay conditions. Below is a step-by-step guide to troubleshoot this problem.
Possible Causes and Solutions:
-
Inactive Proteins:
-
P450: The P450 enzyme may have denatured or lost its heme cofactor. Perform a CO-difference spectrum analysis to determine the concentration of active P450. A peak at 450 nm indicates correctly folded P450, while a peak at 420 nm suggests the presence of inactive P420.[1] Heme loss can sometimes occur during purification.[1]
-
This compound Reductase (AdR): The FAD cofactor of AdR may have dissociated. Verify the integrity of AdR by measuring its activity using a cytochrome c reduction assay.
-
This compound (Adx): The iron-sulfur cluster of Adx is susceptible to oxidation. Ensure that Adx has been stored under appropriate anaerobic conditions and handled properly to prevent degradation.
-
-
Suboptimal Protein Ratios: The molar ratios of P450, AdR, and Adx are critical for efficient electron transfer. The optimal ratio can vary between different P450 enzymes. It is often necessary to titrate the concentrations of AdR and Adx to find the optimal conditions for your specific P450. Increasing the concentration of this compound has been shown to increase the catalytic rate (kcat) for some P450s.[2] For instance, increasing the this compound to CYP11B1 ratio from 1:1 to 40:1 resulted in a significant increase in catalytic efficiency.[2]
-
Inefficient Electron Transfer:
-
The interaction between the redox partners is crucial. Electron transfer from AdR to Adx and subsequently to the P450 can be the rate-limiting step.[2]
-
Ensure that the buffer conditions (pH, ionic strength) are optimal for protein-protein interactions. Electrostatic interactions are important for the electron transfer process.[3]
-
-
Issues with Assay Components:
-
NADPH: Ensure the NADPH stock solution is fresh and the concentration is accurate. NADPH degrades over time.
-
Substrate: The substrate may have low solubility in the assay buffer. Consider using a carrier solvent like DMSO, but be mindful of its final concentration as it can inhibit the enzyme.
-
Lipids/Detergents: If using a lipid-based reconstitution system, the type and concentration of lipids are crucial. Phosphatidylcholine is an important lipid component for facilitating electron transfer from the reductase to the P450.[4] The method of reconstitution, such as sonication or detergent dialysis, can also impact the final activity.[5]
-
FAQ 2: My CO-difference spectrum shows a peak at 420 nm instead of 450 nm. What does this mean and how can I fix it?
Answer:
A peak at 420 nm (P420) in a CO-difference spectrum indicates that the P450 has been converted to an inactive form.[1] This typically happens when the crucial cysteine-heme iron bond is disrupted.
Possible Causes and Solutions:
-
Harsh Purification or Handling: The use of certain detergents, high salt concentrations, or extreme pH during purification can lead to the formation of P420.
-
Presence of Denaturants: Contaminants like proteases or denaturing agents in your buffers can damage the P450 enzyme.
-
Oxidative Stress: The heme group is sensitive to reactive oxygen species. Ensure your buffers are degassed and consider adding antioxidants like DTT or EDTA, though their compatibility with the specific P450 should be verified.
-
Incorrect Reconstitution: Improper incorporation into lipid vesicles or micelles can put stress on the P450 structure.
To remedy this:
-
Re-evaluate your protein purification and storage protocols.
-
Ensure all buffers are freshly prepared with high-purity reagents.
-
Optimize the reconstitution procedure, including the choice of lipids and detergents.
FAQ 3: The activity of my reconstituted system is not linear over time. What could be the cause?
Answer:
Non-linear reaction progress curves can indicate several issues within the assay.
Possible Causes and Solutions:
-
Enzyme Instability: One or more of the protein components may be unstable under the assay conditions (e.g., temperature, pH). Try running the assay at a lower temperature or for a shorter duration.
-
Substrate Depletion: If the substrate is being rapidly consumed, the reaction rate will decrease. Lower the enzyme concentration or increase the initial substrate concentration.
-
Product Inhibition: The product of the reaction may be inhibiting the P450 enzyme. Perform experiments with varying initial product concentrations to test for this.
-
NADPH Depletion: Ensure that the initial concentration of NADPH is not limiting. An NADPH regenerating system can be employed for long-duration assays.
Quantitative Data Summary
The optimal molar ratios of the components in a reconstituted P450 system are critical for maximal activity and can vary depending on the specific P450 enzyme being studied. The following table summarizes experimentally determined ratios and their effects on kinetic parameters for CYP11B1 as an example.
| P450:Adx Ratio | kcat (min⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) | Reference |
| 1:1 | 3.1 | 72.8 | 0.043 | [2] |
| 1:10 | 3.8 | 43.4 | 0.088 | [2] |
| 1:40 | 13 | 27.3 | 0.476 | [2] |
Table 1: Effect of this compound Concentration on CYP11B1 Kinetic Parameters.
Experimental Protocols
Protocol 1: CO-Difference Spectrum for P450 Quantification
This protocol is used to determine the concentration of functionally active P450.
Materials:
-
Spectrophotometer capable of recording spectra between 400 nm and 500 nm.
-
Matched quartz cuvettes.
-
P450 sample in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Carbon monoxide (CO) gas.
-
Sodium dithionite (B78146) (freshly prepared solution or solid).
Procedure:
-
Pipette the P450 sample into two matched cuvettes.
-
Record a baseline spectrum from 500 nm to 400 nm.
-
Gently bubble CO gas through the sample in the "sample" cuvette for approximately 1 minute. The order of reagent addition is important; CO should be added before the reducing agent.[1]
-
Add a few grains of solid sodium dithionite or a small volume of a fresh, concentrated solution to both the sample and reference cuvettes to reduce the P450. Mix gently by inversion.
-
Immediately record the difference spectrum from 500 nm to 400 nm.
-
A peak at approximately 450 nm and a trough at around 490 nm should be observed for active P450.
-
Calculate the P450 concentration using the Beer-Lambert law with an extinction coefficient of 91,000 M⁻¹cm⁻¹.[6] The formula is: Concentration (µM) = (Absorbance at 450 nm - Absorbance at 490 nm) / 0.091.
Protocol 2: this compound Reductase Activity Assay (Cytochrome c Reduction)
This assay measures the activity of AdR by monitoring the reduction of cytochrome c.
Materials:
-
Spectrophotometer capable of measuring absorbance at 550 nm.
-
AdR sample.
-
Adx.
-
Cytochrome c from equine heart.
-
NADPH.
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, cytochrome c (e.g., 50 µM), and Adx (concentration to be optimized).
-
Add the AdR sample to the cuvette and mix.
-
Initiate the reaction by adding NADPH (e.g., 100 µM).
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c at 550 nm (21,000 M⁻¹cm⁻¹).
Visualizations
Electron Transfer Pathway
Caption: Electron transfer pathway in the reconstituted P450-adrenodoxin system.
Troubleshooting Workflow for Low P450 Activity
Caption: A logical workflow for troubleshooting low activity in reconstituted P450 systems.
References
- 1. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox Partner this compound Alters Cytochrome P450 11B1 Ligand Binding and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three pairs of surrogate redox partners comparison for Class I cytochrome P450 enzyme activity reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Organization and Function Are Modulated by Endoplasmic Reticulum Phospholipid Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of P450•P450 Complexes and Their Effect on P450 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Human and Bovine Adrenodoxin for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of steroid hormone biosynthesis and mitochondrial research, the selection of appropriate reagents is paramount. Adrenodoxin (Adx), a small iron-sulfur protein, is a critical component of mitochondrial P450 systems, acting as an electron shuttle from this compound reductase to cytochromes P450. Both human and bovine forms of this compound are widely used in research. This guide provides a comprehensive comparison of human and bovine this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Structural and Physicochemical Properties: A Tale of Two Orthologs
Human and bovine this compound share a high degree of sequence homology, underpinning their similar three-dimensional structures and core functions. However, subtle differences in their amino acid composition can influence their physicochemical properties and interactions with redox partners.
An alignment of the mature human and bovine this compound amino acid sequences reveals a high degree of conservation.
Amino Acid Sequence Alignment:
Note: The above alignment highlights the high degree of similarity, with only a few amino acid differences.
The physicochemical properties of these proteins are crucial for their function and behavior in various experimental setups. While comprehensive, directly comparable experimental data for all parameters is not always available in a single source, the following table summarizes key reported values.
Table 1: Physicochemical Properties of Human and Bovine this compound
| Property | Human this compound | Bovine this compound |
| Molecular Weight (Mature Protein) | ~12.5 kDa (Calculated from sequence) | ~12.5 kDa (Calculated from sequence)[1] |
| Isoelectric Point (pI) | 5.62 (Theoretical)[2] | Data not readily available |
| Redox Potential (E0') | -448 mV[3] | -273 mV to -344 mV (Depending on truncation)[4] |
| Number of Amino Acids (Mature) | 124 | 128[5] |
Note: The redox potential for bovine this compound can vary based on the specific form of the protein used (full-length vs. truncated) and the experimental conditions.
Functional Comparison: Electron Transfer and Protein-Protein Interactions
The primary function of this compound is to mediate electron transfer from this compound reductase (AdR) to mitochondrial cytochrome P450 enzymes (CYPs). Studies have shown that human and bovine this compound can often be used interchangeably in reconstituted human mitochondrial P450 systems, exhibiting very similar catalytic activities.
The binding affinity between this compound and its redox partners is a critical determinant of the efficiency of electron transfer. Microscale thermophoresis (MST) has been employed to determine the dissociation constants (Kd) for these interactions.
Table 2: Binding Affinities (Kd) of Human and Bovine this compound with Redox Partners
| Interacting Partner | Human this compound (Kd) | Bovine this compound (Kd) | Experimental Conditions |
| Human CYP11A1 | Not explicitly found | ~1.38 µM (with cholesterol)[6] | Spectrophotometric Titration |
| Bovine this compound Reductase | ~40 nM[7] | Data not readily available | Microscale Thermophoresis |
| Human CYP11B1 | 7.3 µM (in 40-fold excess)[8] | Data not readily available | Spectrophotometric Titration |
| Human CYP11B2 | Allosteric modulator[6] | Data not readily available | Stopped-flow kinetics |
| Human CYP27C1 | 12-22 nM[7] | Data not readily available | Microscale Thermophoresis |
Note: The binding affinities can be influenced by the presence of substrates, ionic strength, and the specific techniques used for measurement. The data presented is a compilation from various studies and may not be directly comparable due to differing experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the central role of this compound in mitochondrial steroidogenesis and a typical workflow for its comparative analysis, the following diagrams are provided.
Caption: Electron transfer pathway in mitochondrial P450 systems.
Caption: Experimental workflow for comparing human and bovine this compound.
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific research. The following are outlines of key experimental protocols used in the characterization and comparison of human and bovine this compound.
Microscale Thermophoresis (MST) for Binding Affinity
MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding to a partner. This technique allows for the determination of binding affinities in solution.
Protocol Outline:
-
Protein Labeling: One of the binding partners (e.g., this compound) is fluorescently labeled according to the manufacturer's instructions (e.g., using an NHS-ester dye).
-
Sample Preparation: A dilution series of the unlabeled binding partner (e.g., a cytochrome P450) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
Incubation: The labeled protein is mixed with each dilution of the unlabeled partner and incubated to reach binding equilibrium.
-
Measurement: The samples are loaded into capillaries, and the MST instrument measures the thermophoretic movement.
-
Data Analysis: The change in thermophoresis is plotted against the concentration of the unlabeled partner, and the data is fitted to a binding model to determine the Kd.
Spectrophotometric Assay of this compound-Dependent P450 Activity
The activity of mitochondrial P450 enzymes is dependent on electron transfer from this compound. This can be monitored by measuring the rate of substrate conversion.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the cytochrome P450 enzyme, this compound reductase, the substrate (e.g., cholesterol for CYP11A1), and either human or bovine this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of NADPH.
-
Monitoring Product Formation: The formation of the product can be monitored spectrophotometrically if the product has a distinct absorbance spectrum. Alternatively, the reaction can be stopped at different time points, and the product can be quantified by methods like HPLC or LC-MS.
-
Data Analysis: The initial rate of the reaction is calculated and compared between the assays using human and bovine this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron-Sulfur Cluster Analysis
EPR spectroscopy is a powerful technique to study the electronic structure and environment of the [2Fe-2S] iron-sulfur cluster in this compound.
Protocol Outline:
-
Sample Preparation: Purified this compound samples (human and bovine) are prepared in a suitable buffer and transferred to EPR tubes. For studying the reduced state, a reducing agent like sodium dithionite (B78146) is added.
-
Measurement: The EPR spectra are recorded at cryogenic temperatures (e.g., 77 K).
-
Data Analysis: The g-values and the line shape of the EPR signals are analyzed to obtain information about the iron-sulfur cluster's geometry and electronic properties. The spectra from human and bovine this compound are then compared.[9]
Conclusion
Both human and bovine this compound are highly effective electron donors for mitochondrial P450 systems. Their high degree of sequence and structural similarity often allows for their interchangeable use in in vitro reconstituted systems. However, subtle differences in their physicochemical properties, such as redox potential, may exist and could be a factor in specific experimental contexts. For studies requiring precise characterization of human-specific interactions and kinetics, the use of human this compound is recommended. For more general functional studies, bovine this compound remains a reliable and widely used alternative. The choice between the two should be guided by the specific research question and the level of detail required in the investigation. This guide provides a foundational dataset to assist researchers in making this critical decision.
References
- 1. vareum.com [vareum.com]
- 2. Human Metabolome Database: Showing Protein this compound, mitochondrial precursor (HMDBP02111) [hmdb.ca]
- 3. uniprot.org [uniprot.org]
- 4. bisb.uni-bayreuth.de [bisb.uni-bayreuth.de]
- 5. Molecular cloning and amino acid sequence of the precursor form of bovine this compound: evidence for a previously unidentified COOH-terminal peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox partner this compound induces substrate binding to steroidogenic cytochrome P450 11B2 and 11A1 by promoting a conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of cytochrome P450 27C1, a retinoid desaturase, to its accessory protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox Partner this compound Alters Cytochrome P450 11B1 Ligand Binding and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Redundancy of Adrenodoxin-Like Proteins: FDX1 vs. FDX2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two human mitochondrial adrenodoxin-like proteins, Ferredoxin 1 (FDX1) and Ferredoxin 2 (FDX2). While structurally similar, compelling experimental evidence reveals a stark lack of functional redundancy between these two proteins, with each playing a distinct and critical role in separate cellular pathways. This guide summarizes the key functional differences, presents supporting quantitative data, and provides an overview of the experimental protocols used to elucidate these distinctions.
Functional Divergence of FDX1 and FDX2
Human mitochondria contain two [2Fe-2S] ferredoxins, FDX1 (commonly known as this compound) and FDX2. Despite their high sequence similarity, they are not interchangeable and participate in distinct and essential metabolic pathways.[1][2] FDX1 is a key component of steroid hormone biosynthesis, while FDX2 is integral to the formation of iron-sulfur (Fe-S) clusters and heme A.[1]
FDX1 (this compound): The Steroidogenesis Specialist
FDX1 acts as an electron shuttle, transferring electrons from NADPH-adrenodoxin reductase (FDXR) to mitochondrial cytochrome P450 (CYP) enzymes.[1] This process is fundamental for:
-
Steroid Hormone Production: FDX1 is essential for the synthesis of various steroid hormones, including cortisol and aldosterone, in the adrenal glands.[1]
-
Bile Acid Synthesis: It participates in the synthesis of bile acids in the liver.
-
Vitamin D Metabolism: FDX1 is also involved in the metabolic pathways of vitamin D.
FDX2: The Iron-Sulfur Cluster and Heme A Biogenesis Expert
FDX2 is crucial for more fundamental cellular processes that are not directly related to steroidogenesis. Its primary functions include:
-
Iron-Sulfur (Fe-S) Cluster Biogenesis: FDX2 is the primary electron donor for the assembly of Fe-S clusters, which are essential cofactors for a wide range of proteins involved in mitochondrial respiration and other metabolic processes.[1][3]
-
Heme A Synthesis: It plays a vital role in the biosynthesis of heme A, a component of cytochrome c oxidase (Complex IV) in the electron transport chain.[1]
The functional dichotomy of FDX1 and FDX2 establishes them as master regulators of mitochondrial metabolic homeostasis.[4] Emerging research has further implicated their involvement in programmed cell death pathways, including apoptosis, autophagy, ferroptosis, and cuproptosis.[4]
Quantitative Comparison of FDX1 and FDX2
Experimental data highlights the significant functional differences between FDX1 and FDX2.
| Parameter | FDX1 (this compound) | FDX2 | Reference |
| Steroid Conversion Rate | High | 500-fold lower than FDX1 | [1] |
| Binding to Cysteine Desulfurase Complex | Weaker | Tighter than FDX1 | [5] |
| Rate of in vitro Fe-S Cluster Assembly | Slower | Faster than FDX1 | [5] |
| Redox Potential | -267 ± 5 mV | -342 ± 5 mV | [1] |
Signaling Pathways and Experimental Workflows
Mitochondrial Electron Transfer Pathways
The following diagram illustrates the distinct electron transfer pathways involving FDX1 and FDX2. FDXR reduces both ferredoxins, which then donate electrons to their specific downstream targets.
Caption: Electron flow from NADPH via FDXR to either FDX1 for steroidogenesis or FDX2 for Fe-S cluster and heme A biogenesis.
Experimental Workflow for Assessing Functional Redundancy
This diagram outlines a typical experimental workflow to investigate the functional redundancy of FDX1 and FDX2.
Caption: A workflow combining in vivo and in vitro experiments to determine the distinct functions of FDX1 and FDX2.
Experimental Protocols
RNA Interference (RNAi) in HeLa Cells
This protocol describes the general steps for siRNA-mediated knockdown of FDX1 and FDX2 in HeLa cells to assess their impact on cellular functions.
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
siRNA Transfection:
-
One day before transfection, seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes using a transfection reagent like Oligofectamine™ or Lipofectamine™ RNAiMAX according to the manufacturer's instructions. Typically, a final siRNA concentration of 10-50 nM is used.
-
Incubate the cells with the siRNA complexes for 48-72 hours.
-
-
Analysis of Knockdown Efficiency:
-
Harvest cells and extract total RNA for quantitative real-time PCR (qRT-PCR) to measure FDX1 and FDX2 mRNA levels.
-
Perform western blotting on cell lysates to determine FDX1 and FDX2 protein levels.
-
-
Phenotypic Assays:
-
Fe-S Cluster-Dependent Enzyme Activity: Measure the activity of mitochondrial enzymes that contain Fe-S clusters, such as aconitase or succinate (B1194679) dehydrogenase.
-
Heme A Synthesis: Assess the levels of heme A or the activity of cytochrome c oxidase.
-
Steroidogenesis: (In appropriate steroidogenic cell lines) Measure the production of steroid hormones by HPLC or mass spectrometry.
-
Yeast Complementation Assay
This assay is used to determine if human FDX1 or FDX2 can functionally replace their yeast homolog, Yah1, which is essential for Fe-S cluster biogenesis.
-
Yeast Strain: Use a Saccharomyces cerevisiae strain with a galactose-inducible promoter controlling the expression of the endogenous YAH1 gene (e.g., Gal-YAH1).
-
Plasmid Construction: Clone the cDNAs for human FDX1 and FDX2 into a yeast expression vector.
-
Yeast Transformation: Transform the Gal-YAH1 yeast strain with the plasmids containing FDX1, FDX2, or an empty vector control.
-
Growth Assay:
-
Grow the transformed yeast strains in liquid media containing galactose.
-
Plate serial dilutions of the yeast cultures on solid media containing either galactose (permissive condition) or glucose (repressive condition for Yah1 expression).
-
Monitor yeast growth at 30°C for several days. Complementation is indicated by growth on glucose-containing media.
-
In Vitro Steroid Conversion Assay
This assay directly measures the ability of FDX1 and FDX2 to support the catalytic activity of a mitochondrial cytochrome P450 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
A mitochondrial cytochrome P450 enzyme (e.g., CYP11B1).
-
A steroid substrate (e.g., 11-deoxycortisol).
-
NADPH.
-
This compound reductase (FDXR).
-
Varying concentrations of either purified recombinant FDX1 or FDX2.
-
-
Reaction Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period.
-
Product Analysis: Stop the reaction and extract the steroids. Analyze the conversion of the substrate to the product (e.g., cortisol) using High-Performance Liquid Chromatography (HPLC).
-
Kinetic Analysis: Determine the initial reaction velocities at different ferredoxin concentrations to calculate kinetic parameters.
In Vitro Iron-Sulfur (Fe-S) Cluster Assembly Assay
This assay assesses the capacity of FDX1 and FDX2 to donate electrons for the assembly of an Fe-S cluster on a scaffold protein.
-
Reaction Components: The reaction mixture typically includes:
-
A cysteine desulfurase (e.g., NFS1).
-
A scaffold protein (e.g., ISCU).
-
L-cysteine as a sulfur source.
-
An iron source (e.g., ferrous ammonium (B1175870) sulfate).
-
Reduced FDX1 or FDX2 as the electron donor.
-
-
Monitoring Cluster Assembly: The formation of the Fe-S cluster on the scaffold protein can be monitored spectrophotometrically by the increase in absorbance in the visible range (e.g., around 456 nm for a [2Fe-2S] cluster).
-
Data Analysis: The rate of Fe-S cluster formation is determined from the initial linear phase of the absorbance increase.
Conclusion
The available experimental evidence unequivocally demonstrates that FDX1 and FDX2 are functionally distinct proteins with specific, non-overlapping roles in mammalian cells. FDX1 is specialized for steroidogenesis and related metabolic pathways, while FDX2 is essential for the fundamental processes of Fe-S cluster biogenesis and heme A synthesis. This functional specificity is supported by quantitative differences in their enzymatic activities and binding affinities. For researchers in drug development, understanding this lack of redundancy is crucial, as targeting one of these proteins is unlikely to be compensated for by the other, allowing for more precise therapeutic interventions.
References
- 1. Humans possess two mitochondrial ferredoxins, Fdx1 and Fdx2, with distinct roles in steroidogenesis, heme, and Fe/S cluster biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hybrid Methods in Iron-Sulfur Cluster Biogenesis [frontiersin.org]
- 3. Human Mitochondrial Ferredoxin 1 (FDX1) and Ferredoxin 2 (FDX2) Both Bind Cysteine Desulfurase and Donate Electrons for Iron–Sulfur Cluster Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validating Adrenodoxin Function: A Comparative Guide to Mouse Models and Alternatives
The indispensable nature of adrenodoxin (FDX1) in mammalian biology presents a significant challenge for in vivo functional validation. The embryonic lethality of a full knockout of the Fdx1 gene in mice necessitates the use of alternative and more nuanced experimental approaches. This guide provides a comprehensive comparison of available mouse models and in vitro systems for investigating this compound's role in steroidogenesis and other metabolic pathways, tailored for researchers, scientists, and drug development professionals.
The complete absence of this compound in mice results in embryonic lethality, underscoring its critical role during development. This fact precludes the use of traditional homozygous knockout models for studying its function in adult animals. Consequently, researchers have turned to heterozygous knockout mice, conditional knockout strategies, and in vitro knockdown systems to dissect the multifaceted functions of this essential mitochondrial protein.
In Vivo Models: A Balancing Act Between Viability and Functional Insight
Given the limitations of a full knockout, two primary in vivo approaches are available for studying this compound function in mice: the heterozygous knockout model and conditional knockout models.
Heterozygous this compound (Fdx1+/-) Knockout Mouse Model
The heterozygous Fdx1 knockout mouse, carrying one functional copy of the Fdx1 gene, is a viable model that offers insights into the consequences of reduced this compound levels. While these mice survive into adulthood, they exhibit a distinct phenotype characterized by a shortened lifespan and a predisposition to steatohepatitis (fatty liver disease).
Key Phenotypic Features:
-
Altered Lipid Metabolism: Fdx1+/- mice display significant changes in their lipid profiles, including an accumulation of lipid droplets. This has been linked to the dysregulation of the ABCA1-SREBP1/2 pathway, a critical regulator of cholesterol and fatty acid metabolism.
-
Impact on Steroidogenesis: While direct, extensive studies on steroid hormone production in Fdx1+/- mice are limited, research on mice with mutations in the this compound reductase (FDXR) gene, the enzyme that transfers electrons to this compound, shows reduced corticosterone (B1669441) levels. This suggests that a reduction in this compound levels in Fdx1+/- mice would likely lead to impaired steroidogenesis. Further quantitative analysis in these mice is needed to fully elucidate the impact on adrenal and gonadal steroid production.
Conditional Knockout (cKO) Mouse Models
Conditional knockout technology, utilizing systems like Cre-loxP, allows for the targeted deletion of the Fdx1 gene in specific tissues or at particular developmental stages. This approach bypasses the embryonic lethality of a full knockout and enables a more precise investigation of this compound's function in different physiological contexts. Commercially available floxed Fdx1 mouse lines provide a valuable resource for generating tissue-specific knockout models.
Experimental Workflow for Generating a Conditional Knockout Mouse:
The generation of a conditional knockout mouse involves a multi-step process, beginning with the creation of a targeting vector and culminating in the breeding of tissue-specific knockout animals.
In Vitro Models: Cellular-Level Functional Validation
In vitro systems, particularly cell lines with FDX1 knockout or knockdown, offer a powerful and controlled environment to investigate the molecular functions of this compound.
FDX1 Knockout/Knockdown in Cell Lines
The use of CRISPR-Cas9 or RNA interference (RNAi) allows for the targeted deletion or silencing of the FDX1 gene in various cell lines. While murine cells with a complete Fdx1 knockout are often not viable, human cell lines have been successfully engineered to lack FDX1. These models have been instrumental in elucidating the role of this compound in processes such as cuproptosis, a form of copper-dependent cell death.
Experimental Protocol for FDX1 Knockdown using siRNA:
-
Cell Culture: Plate cells (e.g., H295R human adrenocortical carcinoma cells) in appropriate growth medium and allow them to adhere overnight.
-
siRNA Transfection: Prepare a transfection mix containing a validated FDX1-targeting siRNA and a suitable transfection reagent in serum-free medium.
-
Incubation: Add the transfection mix to the cells and incubate for 4-6 hours.
-
Recovery: Replace the transfection medium with complete growth medium and incubate for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess FDX1 mRNA and protein levels using RT-qPCR and Western blotting, respectively.
-
Functional Assays: Perform functional assays, such as measuring steroid hormone production (e.g., cortisol, aldosterone) by LC-MS/MS or ELISA, or assessing cell viability in the presence of copper ionophores.
The this compound Family: A Tale of Two Ferredoxins
It is important to note that mammals possess a second mitochondrial ferredoxin, FDX2. While structurally similar to FDX1, FDX2 has a distinct primary function. It is primarily involved in the biogenesis of iron-sulfur (Fe/S) clusters and heme A, and it cannot efficiently substitute for FDX1 in steroidogenesis. This functional divergence highlights the specialized role of FDX1 in adrenal and gonadal steroid hormone production.
Table 1: Comparison of this compound (FDX1) and FDX2
| Feature | This compound (FDX1) | FDX2 |
| Primary Function | Electron donor for mitochondrial P450 enzymes in steroidogenesis | Fe/S cluster and heme A biogenesis |
| Tissue Expression | High in steroidogenic tissues (adrenal gland, gonads, placenta) | Ubiquitously expressed |
| Knockout Phenotype | Embryonic lethal | Not reported to be embryonic lethal |
| Role in Steroidogenesis | Essential | Not directly involved |
This compound's Central Role in Steroidogenesis
This compound is a critical component of the mitochondrial steroidogenic machinery. It acts as an electron shuttle, transferring electrons from NADPH, via this compound reductase (FDXR), to mitochondrial cytochrome P450 enzymes. These enzymes, including CYP11A1 (cholesterol side-chain cleavage enzyme), CYP11B1 (11β-hydroxylase), and CYP11B2 (aldosterone synthase), catalyze key steps in the synthesis of all steroid hormones.
Conclusion: A Multi-faceted Approach to a Multi-functional Protein
The validation of this compound's function in vivo requires a departure from traditional knockout models. The embryonic lethality of the Fdx1 knockout mouse has spurred the adoption of heterozygous and conditional knockout models, each providing unique insights into the protein's role in health and disease. The Fdx1+/- model, while viable, highlights the importance of this compound in maintaining metabolic homeostasis, particularly in the liver. Conditional knockout models offer the most promising avenue for dissecting the tissue-specific functions of this compound without the confounding factor of embryonic lethality. In parallel, in vitro studies using FDX1 knockout or knockdown cell lines provide a controlled environment for mechanistic studies. By integrating data from these complementary models, researchers can build a comprehensive understanding of this compound's indispensable contributions to steroidogenesis and overall metabolic health.
Mass Spectrometry Approaches for Confirming Post-Translational Modifications of Adrenodoxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based methodologies for the confirmation of post-translational modifications (PTMs) on adrenodoxin, a critical [2Fe-2S] iron-sulfur protein in steroid hormone biosynthesis. This compound acts as a key electron shuttle, and its regulation via PTMs can have significant implications for steroidogenesis and related metabolic pathways. This document details experimental protocols, presents data for confirmed modifications, and offers a framework for investigating novel PTMs on this essential protein.
Confirmed Post-Translational Modification of this compound: Phosphorylation
Phosphorylation is a well-documented PTM of bovine this compound. The primary identified phosphorylation site and its functional consequence are summarized below.
Table 1: Confirmed Phosphorylation Site on Bovine this compound and its Functional Impact
| Modification | Site | Observed Effect on this compound Function | Reference |
| Phosphorylation | Serine-88 | Twofold decrease in the Michaelis constant (Km) for its interaction with cytochrome P450scc and P450c11, indicating a higher binding affinity. | [1] |
Comparative Analysis of Mass Spectrometry Methods for PTM Confirmation
While phosphorylation is a known modification, other PTMs such as acetylation and ubiquitination are highly plausible regulatory mechanisms for this compound. The following sections compare mass spectrometry-based workflows for the confirmation of these key PTMs.
Workflow for PTM Analysis of this compound
Caption: General workflow for PTM analysis of this compound.
Experimental Protocols
Detailed methodologies for the enrichment and mass spectrometric analysis of phosphorylated, acetylated, and ubiquitinated peptides from this compound are provided below.
Phosphopeptide Enrichment and Analysis
This protocol is adapted from standard immobilized metal affinity chromatography (IMAC) procedures, a robust method for enriching phosphopeptides.
Methodology:
-
Protein Digestion:
-
Start with purified this compound or a mitochondrial protein lysate.
-
Reduce disulfide bonds with 5 mM dithiothreitol (B142953) (DTT) at 56°C for 45 minutes.
-
Alkylate cysteine residues with 14 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Quench excess iodoacetamide with an additional 5 mM DTT.
-
Digest the protein with trypsin (1:50 to 1:100 enzyme-to-substrate ratio) overnight at 37°C.
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.4% to stop the reaction.[2]
-
Desalt the peptides using a C18 Sep-Pak cartridge.[2]
-
-
IMAC Enrichment:
-
Prepare IMAC beads (e.g., Fe-IMAC) by washing them with the IMAC binding buffer (e.g., 50% acetonitrile, 0.1% TFA).
-
Incubate the desalted peptides with the IMAC beads for 30-60 minutes with gentle shaking.[2][3]
-
Wash the beads several times with the binding buffer to remove non-phosphorylated peptides.[2]
-
Elute the enriched phosphopeptides using an elution buffer with a high pH, such as 100 mM ammonium (B1175870) bicarbonate (pH 9.0).[3]
-
-
LC-MS/MS Analysis:
-
Acidify the eluted phosphopeptides with formic acid and desalt using a C18 StageTip.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) method with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Electron transfer dissociation (ETD) can be beneficial for localizing labile phosphate (B84403) groups.[4]
-
Table 2: Comparison of Phosphopeptide Enrichment Techniques
| Technique | Principle | Advantages | Disadvantages |
| IMAC (Fe3+, Ga3+) | Chelation of phosphate groups by immobilized metal ions. | High binding capacity, well-established protocols. | Can have non-specific binding to acidic peptides.[5] |
| TiO2/ZrO2 | Metal oxide affinity chromatography for phosphopeptides. | High specificity, complementary to IMAC. | Lower recovery for some phosphopeptides. |
| Antibody-based | Immunoaffinity purification using anti-phospho-serine/threonine/tyrosine antibodies. | High specificity for the target phospho-amino acid. | May not capture all phosphorylation events, antibody-dependent.[6] |
Acetylated Peptide Enrichment and Analysis
This protocol outlines a common immunoaffinity purification approach for acetylated peptides.
Methodology:
-
Protein Digestion:
-
Follow the same protein digestion and desalting protocol as for phosphopeptide analysis.
-
-
Immunoaffinity Purification:
-
Prepare anti-acetyl-lysine antibody-conjugated beads.[7]
-
Incubate the desalted peptides with the antibody beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with an appropriate immunoprecipitation (IP) buffer to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides, often using a low pH buffer.
-
-
LC-MS/MS Analysis:
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze by LC-MS/MS. A mass shift of +42.0106 Da on lysine (B10760008) residues indicates acetylation.[8]
-
Use a high-resolution mass spectrometer to accurately measure the mass shift.
-
Table 3: Key Considerations for Acetylation Analysis
| Parameter | Recommendation | Rationale |
| Antibody | Use a high-quality, pan-acetyl-lysine antibody. | Ensures broad enrichment of acetylated peptides. |
| Quantification | Label-free quantification (e.g., DIA) or isotopic labeling (e.g., SILAC).[1] | Enables comparison of acetylation levels across different conditions. |
| Data Analysis Software | MaxQuant, Proteome Discoverer, or Skyline.[2] | Specialized algorithms for identifying and quantifying PTMs. |
Ubiquitinated Peptide (di-Gly Remnant) Enrichment and Analysis
This protocol focuses on the enrichment of the di-glycine (di-Gly) remnant of ubiquitin on lysine residues following tryptic digestion.
Methodology:
-
Protein Digestion:
-
Follow the same protein digestion and desalting protocol. It is crucial to use trypsin as it cleaves after lysine and arginine, leaving the di-Gly remnant from ubiquitin on the modified lysine.[9]
-
-
Immunoaffinity Purification:
-
Use an antibody that specifically recognizes the K-ε-GG (di-Gly) remnant.[3]
-
Perform the immunoaffinity purification as described for acetylated peptides.
-
-
LC-MS/MS Analysis:
-
Desalt the enriched peptides.
-
Analyze by LC-MS/MS. The di-Gly remnant results in a mass shift of +114.0429 Da on the modified lysine residue.[9]
-
High-resolution MS/MS is essential to confirm the identity of the remnant.
-
Table 4: Comparison of Ubiquitination Analysis Strategies
| Strategy | Description | Advantages | Disadvantages |
| di-Gly Remnant Profiling | Enrichment of the tryptic remnant of ubiquitin. | Identifies the specific site of ubiquitination.[3] | Does not provide information on ubiquitin chain linkage. |
| Tagged Ubiquitin | Overexpression of a tagged version of ubiquitin (e.g., His-tag, FLAG-tag). | Allows for efficient purification of all ubiquitinated proteins. | Overexpression may lead to non-physiological ubiquitination. |
This compound in the Steroidogenesis Signaling Pathway
This compound is a central component of the mitochondrial steroidogenic pathway, facilitating electron transfer from this compound reductase to cytochrome P450 enzymes.
Caption: Role of this compound in steroidogenesis.
Conclusion
Mass spectrometry is an indispensable tool for the detailed characterization of post-translational modifications of this compound. While phosphorylation at Serine-88 is a confirmed modification with a clear functional impact, the investigation of other PTMs like acetylation and ubiquitination holds the potential to uncover further layers of regulation in steroidogenesis. The protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the full landscape of this compound PTMs, ultimately leading to a deeper understanding of its role in health and disease.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Large-scale identification of ubiquitination sites by mass spectrometry. | Broad Institute [broadinstitute.org]
- 4. The structure of this compound reductase of mitochondrial P450 systems: electron transfer for steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics DB [proteomicsdb.org]
- 6. Human Metabolome Database: Showing Protein this compound, mitochondrial precursor (HMDBP02111) [hmdb.ca]
- 7. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionsource.com [ionsource.com]
- 9. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
Unveiling Adrenodoxin's Catalytic Power: A Comparative Guide to Activity Assays
For researchers, scientists, and drug development professionals navigating the complexities of steroid biosynthesis and mitochondrial electron transport, accurately quantifying the activity of adrenodoxin is paramount. This guide provides a comprehensive comparison of key methodologies used to measure the electron transfer efficiency of this critical iron-sulfur protein. We delve into the principles, protocols, and performance metrics of established assays, offering the data-driven insights necessary to select the most appropriate method for your research needs.
This compound serves as a crucial electron shuttle, mediating the transfer of electrons from NADPH-adrenodoxin reductase to mitochondrial cytochrome P450 enzymes.[1][2][3] This process is fundamental to the biosynthesis of steroid hormones and other metabolic pathways.[1][4] Consequently, robust and reliable assays are essential for studying the kinetics of this system, screening for potential inhibitors, and understanding the impact of mutations or disease states on its function.
This guide will compare three commonly employed assays: the Cytochrome c Reduction Assay, the NADPH Consumption Assay, and the Cytochrome P450 Substrate Hydroxylation Assay. Each method offers distinct advantages and limitations in terms of specificity, throughput, and physiological relevance.
Comparative Analysis of this compound Activity Assays
The selection of an appropriate assay for determining this compound activity is contingent on the specific experimental goals. The following table summarizes the key quantitative parameters of the three primary assays discussed in this guide, providing a clear comparison to inform your decision-making process.
| Assay Type | Principle | Common Substrates | Detection Method | Key Parameters Measured | Advantages | Disadvantages |
| Cytochrome c Reduction Assay | This compound-dependent reduction of cytochrome c by this compound reductase. | Cytochrome c, NADPH | Spectrophotometry (increase in absorbance at 550 nm) | Apparent K | Well-established, relatively simple, continuous monitoring.[5][6][7] | Indirect measurement of Adx activity, potential for interference from other reductases. |
| NADPH Consumption Assay | Measures the rate of NADPH oxidation by the this compound reductase-adrenodoxin system. | NADPH | Spectrophotometry (decrease in absorbance at 340 nm) | Rate of NADPH consumption | Direct measurement of electron flow from the primary donor.[8][9][10] | Can be affected by any NADPH-consuming side reactions, lower sensitivity for detecting Adx-specific activity. |
| Cytochrome P450 Substrate Hydroxylation Assay | Measures the formation of a hydroxylated product by a specific cytochrome P450 enzyme. | Deoxycorticosterone, Cholesterol | HPLC, LC-MS, Radioimmunoassay | Product formation rate, IC | High physiological relevance, measures the activity of the complete electron transport chain.[11][12][13] | More complex, requires specific P450 enzymes and substrates, may be lower throughput. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of experimental results. The following sections provide step-by-step protocols for the key assays discussed.
Cytochrome c Reduction Assay
This assay measures the this compound-dependent transfer of electrons from NADPH to cytochrome c, catalyzed by this compound reductase. The reduction of cytochrome c is monitored by the increase in its absorbance at 550 nm.[5][6]
Materials:
-
This compound
-
This compound Reductase
-
Cytochrome c (from horse heart)
-
NADPH
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, cytochrome c (final concentration, e.g., 50 µM), and this compound (final concentration, e.g., 1-10 µM).
-
Add this compound reductase to the mixture (final concentration, e.g., 0.1 µM).
-
Incubate the mixture for 2-3 minutes at the desired temperature (e.g., 25°C) to allow for temperature equilibration.
-
Initiate the reaction by adding NADPH (final concentration, e.g., 100 µM).
-
Immediately start monitoring the increase in absorbance at 550 nm for a set period (e.g., 5 minutes).
-
Calculate the rate of cytochrome c reduction using the molar extinction coefficient for reduced cytochrome c (Δε
550nm= 21.1 mM⁻¹cm⁻¹).
NADPH Consumption Assay
This method directly measures the primary event in the electron transport chain: the oxidation of NADPH. The rate of NADPH consumption is determined by monitoring the decrease in absorbance at 340 nm.[8][9]
Materials:
-
This compound
-
This compound Reductase
-
NADPH
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and this compound (final concentration, e.g., 1-10 µM).
-
Add this compound reductase to the mixture (final concentration, e.g., 0.1 µM).
-
Incubate the mixture for 2-3 minutes at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding NADPH (final concentration, e.g., 100 µM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate the rate of NADPH consumption using the molar extinction coefficient for NADPH (ε
340nm= 6.22 mM⁻¹cm⁻¹).
Cytochrome P450 Substrate Hydroxylation Assay (Example: 11β-Hydroxylation of Deoxycorticosterone)
This assay provides a physiologically relevant measure of this compound's ability to support the catalytic activity of a specific cytochrome P450 enzyme. Here, we use the conversion of deoxycorticosterone to corticosterone (B1669441) by CYP11B1 as an example.[11][14]
Materials:
-
This compound
-
This compound Reductase
-
Cytochrome P450 (e.g., CYP11B1)
-
Deoxycorticosterone (substrate)
-
NADPH
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, containing a suitable concentration of a detergent (e.g., 0.1% Tween-20)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC or LC-MS system for product analysis
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, this compound (e.g., 1-10 µM), this compound reductase (e.g., 0.1 µM), and the cytochrome P450 enzyme (e.g., 0.05 µM).
-
Add the substrate, deoxycorticosterone (e.g., 20 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (e.g., 100 µM).
-
Incubate at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of corticosterone using a calibrated HPLC or LC-MS method.
Signaling Pathways and Experimental Workflows
To visually represent the biochemical processes and experimental setups described, the following diagrams have been generated.
Caption: Electron transport chain involving this compound.
Caption: Workflow for the Cytochrome c Reduction Assay.
Caption: Workflow for the Cytochrome P450 Hydroxylation Assay.
References
- 1. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reductase - Proteopedia, life in 3D [proteopedia.org]
- 3. This compound reductase - Wikipedia [en.wikipedia.org]
- 4. This compound--a versatile ferredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. NADPH assay [profoldin.com]
- 9. Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria | PLOS One [journals.plos.org]
- 10. Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox Partner this compound Alters Cytochrome P450 11B1 Ligand Binding and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The concentration of this compound reductase limits cytochrome p450scc activity in the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound with a COOH-terminal deletion (des 116-128) exhibits enhanced activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound allosterically alters human cytochrome P450 11B enzymes to accelerate substrate binding and decelerate release - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Adrenodoxin Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available adrenodoxin (FDX1) antibodies, with a focus on their cross-reactivity with this compound reductase (AdxR) and the closely related mitochondrial ferredoxin, FDX2. The information presented herein is intended to assist researchers in selecting the most appropriate antibody for their specific application, thereby ensuring data accuracy and reproducibility.
Introduction to this compound and its Homologs
This compound, also known as ferredoxin-1 (FDX1), is a small iron-sulfur protein crucial for steroid hormone biosynthesis in the mitochondria. It functions as an electron carrier, shuttling electrons from NADPH-adrenodoxin reductase (AdxR) to cytochrome P450 enzymes.[1] Humans possess another mitochondrial ferredoxin, FDX2, which shares significant sequence homology with FDX1 but is primarily involved in iron-sulfur cluster assembly and heme A biosynthesis.[2] Despite their structural similarities, FDX1 and FDX2 have distinct and non-overlapping physiological roles.[2] This functional specificity underscores the importance of using highly specific antibodies in research to differentiate between these two proteins. This compound reductase (AdxR) is the flavoprotein that transfers electrons from NADPH to this compound.[3] Given their direct physical interaction, the potential for antibody cross-reactivity between this compound and its reductase is a valid concern.
This compound Signaling Pathway in Steroidogenesis
The pathway diagram below illustrates the central role of this compound in mitochondrial steroidogenesis.
Caption: Electron transfer from NADPH to Cytochrome P450 via this compound Reductase and this compound.
Comparison of Commercially Available this compound Antibodies
The following table summarizes the key features of several commercially available this compound (FDX1) antibodies. Cross-reactivity information is based on manufacturer-provided data and available research. It is important to note that definitive quantitative cross-reactivity data is often limited.
| Antibody Name/Clone | Host Species | Clonality | Immunogen | Tested Applications | Reported Cross-Reactivity with FDX2 | Reported Cross-Reactivity with AdxR | Supplier | Catalog Number |
| FDX1 Polyclonal Antibody | Rabbit | Polyclonal | FDX1 Fusion Protein Ag3301 | WB, IHC, ICC/IF[4] | Not explicitly tested, but functional studies suggest high specificity for FDX1 over FDX2. | Not reported | Proteintech | 12592-1-AP[4] |
| Anti-Adrenodoxin, mitochondrial FDX1 Antibody | Rabbit | Polyclonal | Recombinant fusion protein of human FDX1/ADX | WB[5] | Not explicitly tested. | Not reported | Boster Bio | A05441[5] |
| Mouse Anti-FDX1 Monoclonal Antibody (1E7) | Mouse | Monoclonal | Partial recombinant human FDX1 (aa85-183) | FLISA, WB[6] | Not explicitly tested. | Not reported | United States Biological | FDX1-1E7[6] |
| FDX1 Antibody | Rabbit | Polyclonal | Recombinant human FDX1 protein | WB, IF | Not explicitly tested. | Not reported | Proteintech | 12592-1-AP[7] |
Note: The absence of reported cross-reactivity does not definitively confirm specificity. Independent validation is highly recommended.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of an this compound antibody, it is crucial to perform rigorous validation experiments. Below are detailed protocols for Western Blotting, ELISA, and Immunoprecipitation.
Western Blotting
Western blotting is a fundamental technique to assess antibody specificity by detecting the target protein's molecular weight.
Experimental Workflow for Western Blotting
Caption: Workflow for assessing antibody specificity using Western Blot.
Protocol:
-
Protein Lysate Preparation: Prepare whole-cell lysates from cells or tissues known to express FDX1 (e.g., adrenal gland, steroidogenic cell lines), FDX2 (most tissues), and AdxR. Recombinant purified FDX1, FDX2, and AdxR proteins should be used as controls.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each lysate and the purified proteins onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should only detect a band corresponding to the molecular weight of FDX1 (approximately 14 kDa) and not FDX2 (approximately 14 kDa) or AdxR (approximately 51 kDa).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to quantify the binding affinity of the antibody to its target and potential cross-reactive proteins.
Experimental Workflow for Indirect ELISA
Caption: Workflow for assessing antibody cross-reactivity using an indirect ELISA.
Protocol:
-
Antigen Coating: Coat the wells of a 96-well microplate with purified recombinant FDX1, FDX2, and AdxR proteins (e.g., 1 µg/mL in coating buffer) overnight at 4°C.[8] Include a well with no antigen as a negative control.
-
Blocking: Wash the plate and block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8]
-
Primary Antibody Incubation: Add serial dilutions of the primary this compound antibody to the wells and incubate for 2 hours at room temperature.[8]
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.[9]
-
Analysis: A specific antibody will show a strong signal in the FDX1-coated wells and minimal to no signal in the FDX2 and AdxR-coated wells.
Immunoprecipitation (IP)
Immunoprecipitation followed by Western blotting is a powerful method to confirm antibody specificity in a complex protein mixture.
Experimental Workflow for Immunoprecipitation
Caption: Workflow for validating antibody specificity through Immunoprecipitation.
Protocol:
-
Cell Lysate Preparation: Prepare a whole-cell lysate from a cell line expressing FDX1.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G-agarose beads for 30 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary this compound antibody or a control IgG overnight at 4°C.[10]
-
Immune Complex Capture: Add protein A/G-agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.[10]
-
Washing: Pellet the beads and wash them several times with a cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using the same this compound antibody. A specific antibody should pull down FDX1, which will be detected as a single band at the correct molecular weight. The absence of FDX2 and AdxR in the immunoprecipitate should be confirmed by probing separate blots with specific antibodies for these proteins.
Conclusion
The selection of a highly specific this compound antibody is paramount for obtaining reliable and reproducible research data. Due to the high sequence homology between FDX1 and FDX2, thorough validation of antibody specificity is essential. Researchers should not solely rely on manufacturer-provided data but should perform in-house validation using techniques such as Western blotting, ELISA, and immunoprecipitation. This guide provides a framework for comparing available antibodies and detailed protocols to aid in this critical validation process. By carefully selecting and validating their tools, researchers can ensure the accuracy of their findings in the complex field of steroidogenesis and mitochondrial metabolism.
References
- 1. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Humans possess two mitochondrial ferredoxins, Fdx1 and Fdx2, with distinct roles in steroidogenesis, heme, and Fe/S cluster biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reductase - Wikipedia [en.wikipedia.org]
- 4. FDX1 Polyclonal Antibody (12592-1-AP) [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. usbio.net [usbio.net]
- 7. FDX1 antibody (12592-1-AP) | Proteintech [ptglab.com]
- 8. addgene.org [addgene.org]
- 9. Human ADX ELISA Kit (A326562) [antibodies.com]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Adrenodoxin Expression: A Comparative Guide for Normal and Diseased States
For Researchers, Scientists, and Drug Development Professionals
Adrenodoxin (ADX), also known as Ferredoxin 1 (FDX1), is a pivotal small iron-sulfur protein essential for steroid hormone biosynthesis. Operating within the mitochondrial matrix, it functions as a critical electron shuttle, transferring electrons from this compound reductase to various cytochrome P450 enzymes. This role places this compound at the heart of cellular metabolism, and consequently, alterations in its expression have been implicated in a range of human diseases. This guide provides a comparative overview of this compound expression levels in normal versus diseased tissues, supported by quantitative data from recent research, and details the experimental methodologies employed in these studies.
A Comparative Analysis of this compound Expression
This compound in Cancer
The expression of FDX1 in cancerous tissues presents a dichotomous pattern, with its levels being either elevated or diminished depending on the specific type of cancer when compared to healthy tissues. This differential expression, highlighted in large-scale analyses of datasets like The Cancer Genome Atlas (TCGA) and the Clinical Proteomic Tumor Analysis Consortium (CPTAC), underscores the context-dependent role of FDX1 in malignancy.
Table 1: FDX1 mRNA Expression in Various Cancers Compared to Normal Tissues
| Cancer Type | Abbreviation | Expression Change in Tumor |
| Adrenocortical carcinoma | ACC | Lower[1] |
| Breast invasive carcinoma | BRCA | Lower[1][2] |
| Cholangiocarcinoma | CHOL | Lower[1][2] |
| Colon adenocarcinoma | COAD | Lower[2] |
| Head and Neck squamous cell carcinoma | HNSC | Lower[1][2] |
| Kidney Chromophobe | KICH | Lower[1][2] |
| Kidney renal clear cell carcinoma | KIRC | Lower[1][2] |
| Kidney renal papillary cell carcinoma | KIRP | Lower[1][2] |
| Liver hepatocellular carcinoma | LIHC | Lower[1][2] |
| Lung adenocarcinoma | LUAD | Lower[1][2] |
| Lung squamous cell carcinoma | LUSC | Lower[1][2] |
| Pheochromocytoma and Paraganglioma | PCPG | Lower[1][2] |
| Rectum adenocarcinoma | READ | Lower[2] |
| Sarcoma | SARC | Lower[2] |
| Thyroid carcinoma | THCA | Lower[1][2] |
| Uterine Corpus Endometrial Carcinoma | UCEC | Higher[1] |
| Stomach adenocarcinoma | STAD | Higher[1] |
| Ovarian serous cystadenocarcinoma | OV | Higher[3] |
| Glioma | - | Higher[4][5] |
Table 2: FDX1 Protein Expression in Various Cancers Compared to Normal Tissues
| Cancer Type | Abbreviation | Expression Change in Tumor |
| Breast cancer | BRCA | Higher[6] |
| Ovarian cancer | OV | Higher[3][6] |
| Uterine Corpus Endometrial Carcinoma | UCEC | Higher[6] |
| Colon adenocarcinoma | COAD | Lower[6] |
| Kidney renal clear cell carcinoma | KIRC | Lower[6][7] |
| Lung adenocarcinoma | LUAD | Lower[6] |
| Head and Neck squamous cell carcinoma | HNSC | Lower[6] |
| Pancreatic adenocarcinoma | PAAD | Lower[6] |
| Glioblastoma multiforme | GBM | Lower[6] |
| Liver hepatocellular carcinoma | LIHC | Lower[6] |
This compound in Neurodegenerative Diseases
The role of FDX1 in neurodegenerative disorders is a burgeoning field of study. Preliminary data, particularly concerning Alzheimer's disease, have yielded conflicting results, indicating a potentially complex and multifaceted involvement of this protein in the pathology of neurodegeneration.
Table 3: FDX1 Expression in Alzheimer's Disease
| Condition | Tissue/Cell Type | Method | Expression Change |
| Alzheimer's Disease Model | SH-SY5Y cells treated with Aβ25-35 | RT-qPCR, Western Blot | Significantly Increased[8] |
| Alzheimer's Disease | Peripheral Venous Blood | qPCR | Significantly Higher[8] |
| Alzheimer's Disease (APOE ε4/ε4 genotype) | Peripheral Venous Blood | qPCR | Significantly Higher than other APOE genotypes[8] |
| Alzheimer's Disease | Cortex Tissues | Gene Expression Analysis | Lower[2] |
It is important to note the contradictory findings regarding FDX1 expression in Alzheimer's disease. One study reports a significant increase in FDX1 mRNA and protein in a cell model and in the peripheral blood of patients, especially those with the APOE ε4/ε4 genotype[8]. Conversely, another study analyzing cortical tissue found lower FDX1 gene expression in Alzheimer's patients[2]. This discrepancy may reflect differences in the tissues analyzed (peripheral blood vs. brain tissue) or the stage of the disease, warranting further investigation.
This compound in Parkinson's Disease and Metabolic Disorders
Despite the integral function of this compound in mitochondrial respiration and metabolism, a thorough review of the current literature did not reveal specific quantitative studies that directly compare the expression levels of FDX1/adrenodoxin in the substantia nigra of individuals with Parkinson's disease against healthy controls. Likewise, there is a notable absence of direct quantitative data on FDX1 expression in the adipose tissue or liver of individuals with obesity or metabolic syndrome when compared to lean, healthy counterparts. While broad transcriptomic and proteomic analyses of these conditions have been conducted, they have not specifically reported on the differential expression of FDX1.
Signaling Pathways and Experimental Workflows
The Role of this compound in Steroidogenesis
This compound is an indispensable component of the mitochondrial steroidogenic pathway. It acts as an electron carrier, transferring electrons from NADPH-dependent this compound reductase to cytochrome P450 enzymes, which catalyze the conversion of cholesterol into various steroid hormones.
Caption: Electron transfer pathway involving this compound in steroid biosynthesis.
Key Experimental Protocols
The following sections detail generalized protocols for the primary techniques used to measure this compound expression.
Quantitative Real-Time PCR (qPCR) for FDX1 mRNA Expression
This technique allows for the precise quantification of FDX1 messenger RNA (mRNA) levels within a biological sample.
Caption: General workflow for quantifying mRNA expression using qPCR.
Protocol Overview:
-
RNA Extraction: Total RNA is isolated from the tissue or cell samples of interest.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA), which serves as a stable template for the PCR reaction.
-
qPCR Reaction Setup: A reaction mixture is prepared containing the cDNA, primers specific to the FDX1 gene, a fluorescent probe (e.g., TaqMan or SYBR Green), and a specialized PCR master mix.
-
Amplification and Detection: The reaction is run in a real-time PCR instrument, which amplifies the FDX1 target sequence and measures the resulting fluorescence in real-time.
-
Data Analysis: The cycle threshold (Ct) value, which is inversely correlated with the initial amount of target mRNA, is determined. The relative expression of FDX1 is then calculated by normalizing its Ct value to that of a stably expressed housekeeping gene.
Western Blot for this compound Protein Quantification
This widely used biochemical technique enables the detection and relative quantification of this compound protein in a sample.
Caption: General workflow for protein detection and quantification via Western blot.
Protocol Overview:
-
Protein Extraction: Proteins are extracted from cells or tissues using lysis buffers.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: The protein samples are separated based on their molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel onto a solid membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is treated with a blocking agent, such as milk or bovine serum albumin (BSA), to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes this compound, followed by incubation with a secondary antibody that is conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: A chemiluminescent substrate is added, which is converted by HRP into a light-emitting product.
-
Imaging and Analysis: The light signal is captured using an imaging system, and the intensity of the band corresponding to this compound is quantified to determine its relative abundance.
Immunohistochemistry (IHC) for this compound Localization
Immunohistochemistry allows for the visualization of the distribution and localization of this compound protein within the context of tissue architecture.
References
- 1. Depot-specific differences in adipose tissue gene expression in lean and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression profiling of substantia nigra dopamine neurons: further insights into Parkinson's disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson’s disease following deep brain stimulation [frontiersin.org]
- 4. Adipose tissue ob mRNA expression in humans: discordance with plasma leptin and relationship with adipose TNFalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene Expression Profiling of Post Mortem Midbrain of Parkinson's Disease Patients and Healthy Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Expression profiling of substantia nigra in Parkinson disease, progressive supranuclear palsy, and frontotemporal dementia with parkinsonism. [scholars.duke.edu]
- 8. Proteome analysis of human substantia nigra in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Ferredoxins: A Functional Comparison of Human Adrenodoxin Isoforms FDX1 and FDX2
For researchers, scientists, and drug development professionals, understanding the nuanced roles of electron transfer proteins is paramount. Within the mitochondria, two key ferredoxins, Ferredoxin 1 (FDX1), classically known as adrenodoxin, and the more recently characterized Ferredoxin 2 (FDX2), orchestrate distinct yet vital metabolic processes. While structurally similar, these two isoforms exhibit remarkable functional specificity, directing electrons from a common reductase to divergent pathways: steroid hormone synthesis and iron-sulfur cluster biogenesis.
This guide provides an objective comparison of the functional characteristics of human FDX1 and FDX2, supported by experimental data, detailed methodologies, and visual representations of their operational pathways.
Core Functional Divergence: Steroidogenesis vs. Iron-Sulfur Cluster Assembly
The primary functional distinction between FDX1 and FDX2 lies in their preferential electron donation to different mitochondrial enzyme systems. FDX1 is a cornerstone of steroidogenesis, shuttling electrons from this compound reductase (FDXR) to cytochrome P450 enzymes (CYPs) involved in the synthesis of steroid hormones.[1][2][3][4] In contrast, FDX2 is the primary electron donor for the iron-sulfur (Fe-S) cluster assembly machinery, a fundamental process for the maturation of numerous enzymes involved in cellular respiration and metabolism.[1][2][5]
While some studies suggest a degree of functional overlap, with both ferredoxins potentially contributing to Fe-S cluster biogenesis, the consensus points towards a clear division of labor.[6][7] FDX1 is highly efficient in reducing mitochondrial CYPs, a task for which FDX2 is largely incompetent.[1][2][3][8] Conversely, FDX2 is indispensable for Fe-S cluster and heme A biosynthesis.[1][2]
Quantitative Comparison of FDX1 and FDX2 Activities
The functional specificity of FDX1 and FDX2 is reflected in their kinetic parameters and binding affinities with their respective redox partners. The following tables summarize key quantitative data from comparative studies.
| Parameter | FDX1 | FDX2 | Target Protein | Experimental Context | Reference |
| Binding Affinity (Kd) | Tighter Binding | Weaker Binding | Cysteine Desulfurase Complex (NFS1-ISD11-ACP) | Isothermal Titration Calorimetry | [6][9] |
| Fe-S Cluster Assembly Rate | Slower | Faster | ISCU (scaffold protein) | In vitro Fe-S cluster assembly assay | [6][9] |
| Electron Transfer to CYPs | Efficient | Inefficient | Mitochondrial Cytochrome P450s (e.g., CYP11A1) | Steroid conversion assays | [1][2][3][8] |
Signaling and Metabolic Pathways
The distinct roles of FDX1 and FDX2 place them in separate, critical mitochondrial pathways.
FDX1-Mediated Steroidogenesis
FDX1 is an integral component of the mitochondrial steroidogenic electron transport chain. It receives an electron from NADPH via this compound reductase (FDXR) and transfers it to a mitochondrial cytochrome P450 enzyme, such as CYP11A1, which catalyzes the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones.
FDX2 and the Iron-Sulfur Cluster Assembly
FDX2 provides the necessary reducing equivalents for the synthesis of [2Fe-2S] clusters on the scaffold protein ISCU. This process is initiated by the cysteine desulfurase complex (NFS1/ISD11/ACP), which abstracts sulfur from cysteine. FDX2 then reduces this sulfur to a sulfide, enabling the formation of the Fe-S cluster.
Experimental Protocols
The functional characterization of FDX1 and FDX2 relies on a variety of biochemical and cellular assays. Below are overviews of key experimental methodologies.
In Vitro Steroid Conversion Assay
Objective: To measure the efficiency of a ferredoxin isoform in supporting cytochrome P450-mediated steroid hormone synthesis.
Methodology:
-
A reaction mixture is prepared containing a mitochondrial cytochrome P450 enzyme (e.g., CYP11A1), this compound reductase, NADPH, a steroid substrate (e.g., cholesterol), and the ferredoxin isoform to be tested (FDX1 or FDX2).
-
The reaction is initiated by the addition of NADPH and incubated at a controlled temperature.
-
Aliquots are taken at various time points and the reaction is stopped, typically by the addition of an organic solvent.
-
The steroid products (e.g., pregnenolone) are extracted and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The rate of product formation is calculated to determine the catalytic efficiency of the ferredoxin isoform.
In Vitro Iron-Sulfur Cluster Assembly Assay
Objective: To determine the ability of a ferredoxin isoform to act as an electron donor for the assembly of Fe-S clusters on a scaffold protein.
Methodology:
-
The assay is performed under anaerobic conditions to prevent the oxidation of the Fe-S clusters.
-
A reaction mixture is prepared containing the cysteine desulfurase complex (NFS1/ISD11/ACP), the scaffold protein ISCU, a source of iron and cysteine, and the reduced ferredoxin isoform (FDX1 or FDX2).
-
The formation of the [2Fe-2S] cluster on ISCU is monitored spectrophotometrically by the increase in absorbance at 456 nm.
-
The initial rate of Fe-S cluster formation is determined to compare the efficiency of the different ferredoxin isoforms.
Isothermal Titration Calorimetry (ITC)
Objective: To measure the binding affinity between a ferredoxin isoform and its protein partner (e.g., the cysteine desulfurase complex).
Methodology:
-
A solution of the ferredoxin isoform is placed in the sample cell of the ITC instrument.
-
A solution of the binding partner is loaded into the injection syringe.
-
The binding partner is titrated into the ferredoxin solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), which is a measure of binding affinity.
Conclusion
The existence of two functionally distinct mitochondrial ferredoxins, FDX1 and FDX2, highlights the sophisticated regulation of electron flow in human cells. FDX1 is a specialized electron donor for steroidogenesis, while FDX2 is dedicated to the fundamental process of Fe-S cluster and heme biosynthesis. This functional dichotomy has significant implications for understanding the pathophysiology of diseases related to steroid metabolism and Fe-S cluster deficiencies, and for the development of targeted therapeutic interventions. Further research into the structural determinants of their specificity will undoubtedly provide deeper insights into the intricate network of mitochondrial metabolism.
References
- 1. pnas.org [pnas.org]
- 2. Humans possess two mitochondrial ferredoxins, Fdx1 and Fdx2, with distinct roles in steroidogenesis, heme, and Fe/S cluster biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Human Mitochondrial Ferredoxin 1 (FDX1) and Ferredoxin 2 (FDX2) Both Bind Cysteine Desulfurase and Donate Electrons for Iron–Sulfur Cluster Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Both human ferredoxins 1 and 2 and ferredoxin reductase are important for iron-sulfur cluster biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Structural Analysis of Adrenodoxin Mutants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adrenodoxin mutants, supported by experimental data. It delves into the structural and functional consequences of various mutations, offering insights into the protein's stability, redox potential, and interactions with its binding partners.
This compound (Adx) is a small [2Fe-2S] iron-sulfur protein that plays a crucial role as an electron carrier in mitochondrial cytochrome P450 systems.[1] These systems are essential for the biosynthesis of steroid hormones, making this compound a key player in various physiological processes.[1][2] Understanding how mutations affect the structure and function of this compound is vital for elucidating its mechanism of action and for the development of novel therapeutics targeting steroidogenic pathways.
This guide summarizes key quantitative data on various this compound mutants, provides detailed experimental protocols for their characterization, and visualizes the underlying biochemical processes.
Comparative Data on this compound Mutants
The following tables summarize the impact of various mutations on the stability, redox potential, and binding affinity of bovine this compound.
| Mutant | Thermal Transition Temperature (Tm, °C) | Enthalpy Change (ΔH, kJ/mol) | Heat Capacity Change (ΔCp, kJ/mol/K) | Reference |
| Wild Type | 53.5 | 330 | 7.28 ± 0.67 | [3] |
| T54A | 51.5 | 300 | 7.28 ± 0.67 | [3] |
| T54S | 52.0 | 310 | 7.28 ± 0.67 | [3] |
| H56R | 46.0 | 250 | 4.29 ± 0.37 | [3] |
| D76N | 56.0 | 370 | 7.28 ± 0.67 | [3] |
| Y82F | 54.5 | 350 | 7.28 ± 0.67 | [3] |
| C95S | 52.5 | 320 | 7.28 ± 0.67 | [3] |
| Adx(4-114) | 53.0 | 330 | 7.28 ± 0.67 | [3] |
| Adx(4-108) | 54.0 | 340 | 7.28 ± 0.67 | [3] |
| Table 1: Conformational Stability of this compound Mutants. This table presents data on the thermal stability of various this compound mutants as determined by high-sensitivity scanning microcalorimetry.[3] The thermal transition temperature (Tm), enthalpy change (ΔH), and heat capacity change (ΔCp) are key parameters for assessing protein stability. |
| Mutant | Redox Potential (E0', mV) vs. NHE |
| Wild Type | -375 |
| S112W | -440 |
| Y82F/S112W | -440 |
| Y82L/S112W | -440 |
| Y82S/S112W | -440 |
| Table 2: Redox Potentials of this compound Mutants. This table shows the redox potential of wild-type and several tryptophan-containing mutants. The redox potential is a measure of the protein's ability to accept or donate electrons. |
| This compound Species | Ks for CYP11A1 (µM) |
| Wild Type | 1.2 |
| Adx-(4-108) | 0.4 |
| Adx-(4-114) | 0.6 |
| S112W | 0.1 |
| Y82F/S112W | 0.1 |
| Table 3: Binding Affinity of this compound Mutants to Cytochrome P450 11A1 (CYP11A1). This table displays the dissociation constants (Ks) for the interaction of various this compound mutants with one of its key binding partners, CYP11A1. A lower Ks value indicates a higher binding affinity. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the electron transfer pathway involving this compound and a typical experimental workflow for studying this compound mutants.
Caption: Electron transfer pathway in the mitochondrial P450 system.
Caption: Experimental workflow for this compound mutant analysis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the comparative analysis of this compound mutants.
Site-Directed Mutagenesis of this compound
Site-directed mutagenesis is employed to introduce specific mutations into the this compound gene. The QuikChange™ Site-Directed Mutagenesis protocol from Stratagene is a commonly used method.[4][5]
-
Primer Design: Two complementary mutagenic primers, typically 25-45 bases in length with a melting temperature (Tm) of ≥78°C, are designed. The desired mutation is located at the center of the primers.[5]
-
PCR Amplification: A high-fidelity DNA polymerase (e.g., PfuTurbo) is used to amplify the entire plasmid containing the this compound gene using the mutagenic primers. This results in a linear, nicked DNA product containing the desired mutation.[5]
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA. The newly synthesized, mutated DNA is unmethylated and remains intact.[4][5]
-
Transformation: The nicked, mutated plasmid is then transformed into competent E. coli cells for nick repair and propagation.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Expression and Purification of this compound Mutants in E. coli
Recombinant this compound and its mutants are typically expressed in E. coli.[3][6]
-
Expression Vector: The cDNA of mature bovine this compound is cloned into an E. coli expression vector, such as pKK223-3, under the control of an inducible promoter (e.g., "tac" promoter).[6]
-
Host Strain: A suitable E. coli strain, such as BL21(DE3), is transformed with the expression plasmid.
-
Culture and Induction: The transformed E. coli are grown in a suitable medium (e.g., LB broth) to a specific optical density, and protein expression is induced with an appropriate inducer (e.g., IPTG).[7]
-
Cell Lysis: The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by methods such as sonication or French press.
-
Purification: The soluble this compound is purified from the cell lysate using a combination of chromatographic techniques. A common purification scheme involves:
-
DEAE-Cellulose Chromatography: Anion exchange chromatography to separate proteins based on their net negative charge.[8]
-
Sephadex Gel Filtration: Size-exclusion chromatography to separate proteins based on their size.[8]
-
Hydroxylapatite Chromatography: A form of adsorption chromatography.[8] Alternatively, affinity chromatography using an this compound-Sepharose column can be a highly effective purification step.[1]
-
-
Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically. The presence of the [2Fe-2S] cluster is confirmed by the characteristic visible absorbance spectrum.[6]
Determination of Protein Stability by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to assess the thermal stability of proteins by measuring the heat capacity change as a function of temperature.[9][10]
-
Sample Preparation: The purified protein solution is dialyzed against a suitable buffer. The same buffer is used as the reference.
-
DSC Measurement: The protein sample and the reference buffer are heated at a constant rate (e.g., 60 °C/h) in the calorimeter. The instrument measures the differential heat capacity between the sample and the reference.[9]
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the thermal transition midpoint (Tm), the calorimetric enthalpy of unfolding (ΔH), and the change in heat capacity upon unfolding (ΔCp).[2]
Determination of Redox Potential
The redox potential of this compound mutants can be determined using spectroelectrochemical methods.[11]
-
Method: An optically transparent thin-layer electrode cell is used under anaerobic conditions.
-
Procedure: The absorbance spectrum of the this compound mutant is recorded at a series of applied electrode potentials.
-
Data Analysis: The fraction of reduced and oxidized protein at each potential is determined from the spectral changes. The formal reduction potential (E0') is then calculated by fitting the data to the Nernst equation.[12]
Measurement of Binding Affinity to Cytochrome P450 Enzymes
The binding affinity of this compound mutants to their cytochrome P450 partners can be determined by monitoring substrate-induced spectral changes.[13][14]
-
Principle: The binding of a substrate to a cytochrome P450 enzyme often causes a characteristic change in its absorbance spectrum (a "Type I" spectral shift). The magnitude of this shift can be modulated by the interaction with this compound.
-
Assay: A solution of the CYP450 enzyme and its substrate is titrated with increasing concentrations of the this compound mutant.
-
Data Analysis: The change in absorbance is measured at the peak and trough of the difference spectrum. The dissociation constant (Ks) is determined by fitting the absorbance change as a function of the this compound concentration to a binding isotherm.[15]
Functional Assay: Substrate Conversion
The functional consequence of mutations on this compound's electron transfer capability can be assessed by measuring the rate of substrate conversion in a reconstituted P450 system.[16]
-
Reconstituted System: The assay mixture contains the purified this compound mutant, this compound reductase, the specific cytochrome P450 enzyme (e.g., CYP11A1), and the substrate (e.g., cholesterol).
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Product Analysis: The reaction is stopped after a specific time, and the product (e.g., pregnenolone) is extracted and quantified, typically by HPLC.
-
Kinetic Analysis: The initial rate of product formation is determined at various concentrations of the this compound mutant to determine kinetic parameters.
Structural Analysis by X-ray Crystallography and NMR Spectroscopy
High-resolution structural information on this compound mutants can be obtained through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
X-ray Crystallography: This technique requires the growth of well-ordered protein crystals. The crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein.[17][18]
-
NMR Spectroscopy: NMR spectroscopy can provide structural information on proteins in solution. For this compound, NMR has been used to assign resonances of amino acid residues and to study conformational changes upon reduction of the iron-sulfur cluster.[19][20] Paramagnetic NMR spectroscopy has also been employed to determine the solution structure of the this compound-adrenodoxin reductase complex.[20]
References
- 1. Direct expression of this compound reductase in Escherichia coli and the functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of bovine this compound in E. coli and site-directed mutagenesis of /2 Fe-2S/ cluster ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 6. Direct expression of mature bovine this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. Reduction potential and thermodynamic parameters of this compound by the use of an anaerobic thin-layer electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple method for the determination of reduction potentials in heme proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redox partner this compound induces substrate binding to steroidogenic cytochrome P450 11B2 and 11A1 by promoting a conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding of cytochrome P450 27C1, a retinoid desaturase, to its accessory protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redox Partner this compound Alters Cytochrome P450 11B1 Ligand Binding and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The interaction of bovine this compound with CYP11A1 (cytochrome P450scc) and CYP11B1 (cytochrome P45011beta ). Acceleration of reduction and substrate conversion by site-directed mutagenesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystallization and X-ray examination of bovine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. Interactions of human mitochondrial Ferredoxin 1 (this compound) by NMR; modulation by Cytochrome P450 substrate and by truncation of the C-terminal tail - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Laboratory Operations: A Step-by-Step Guide to the Proper Disposal of Adrenodoxin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of adrenodoxin, a key protein in steroid biosynthesis.[1] Adherence to these protocols is essential for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure risks and ensures personal safety.
Required Personal Protective Equipment (PPE):
-
Safety Goggles: To protect the eyes from potential splashes.
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin from contamination.
In situations where there is a risk of generating aerosols or dust, additional respiratory protection, such as a self-contained breathing apparatus, should be used.[2]
This compound Disposal Protocol
This protocol outlines the segregation, collection, and disposal of both pure this compound and materials contaminated with it.
Step 1: Waste Segregation
Proper segregation of waste is the first critical step to ensure safe and compliant disposal. Do not mix this compound waste with other waste streams.[2]
-
Uncontaminated this compound: Pure, expired, or unused this compound should be collected in a designated waste container. This container must be clearly labeled as "this compound Waste."
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and other consumables, must be collected in a separate, sealed container.[2] This container should be clearly labeled as "this compound Contaminated Waste."[2]
Step 2: Waste Collection and Storage
-
Containers: Use sturdy, leak-proof, and chemically resistant containers for waste collection.[3]
-
Labeling: All waste containers must be accurately labeled with the name of the chemical ("this compound"), the type of waste (e.g., "Pure," "Contaminated Solids"), and the date of accumulation.
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[2] The storage area should be clearly marked as a hazardous waste accumulation point.
Step 3: Disposal Procedure
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal company.[2] This ensures that the waste is managed in accordance with all federal, state, and local regulations.
-
Engage a Licensed Vendor: Contact a certified hazardous waste disposal vendor to arrange for the pickup and disposal of the this compound waste. The vendor can provide specific guidance on packaging and labeling requirements for transport.[2]
-
Incineration: Incineration at a permitted facility is the preferred method for the destruction of pharmaceutical waste.[2]
-
Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and the date of disposal. This documentation is crucial for regulatory compliance.[2]
Crucial Disposal Restrictions:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be discharged into drains or water courses.[2] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[2][4][5][6]
-
No Regular Trash Disposal: this compound waste and contaminated materials must not be disposed of in the regular trash.[3]
Summary of this compound Disposal Procedures
| Procedure | Key Action | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, gloves, and a lab coat. | To ensure personal safety and prevent exposure. |
| Waste Segregation | Use separate, labeled containers for pure this compound and contaminated materials. | To prevent cross-contamination and ensure proper handling of different waste streams.[2] |
| Waste Storage | Store sealed containers in a designated, secure, and well-ventilated area. | To safely contain hazardous materials and prevent accidental spills or exposure.[2] |
| Disposal Method | Engage a licensed hazardous waste disposal vendor for incineration. | To ensure regulatory compliance and proper destruction of the chemical waste.[2] |
| Prohibited Actions | Do not dispose of in the sewer or regular trash. | To protect the environment and comply with federal regulations.[2][3][4][5][6] |
| Documentation | Maintain detailed records of all disposed waste. | To ensure a clear audit trail for regulatory compliance.[2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
- 1. Stork: this compound reductase-adrenodoxin complex structure suggests electron transfer path in steroid biosynthesis [storkapp.me]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 5. waste360.com [waste360.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Adrenodoxin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Adrenodoxin, a key iron-sulfur protein in steroid hormone biosynthesis. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the protein for research applications.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from accidental splashes of this compound solution or buffers. |
| Hand Protection | Nitrile gloves. | Prevents skin contact and contamination of the protein sample. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from spills. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the biological activity of this compound.
Receiving and Initial Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Recombinant this compound is typically shipped on dry ice. Immediately transfer the vial to a -80°C freezer for long-term storage.[1]
-
Avoid repeated freeze-thaw cycles, which can denature the protein.[1]
Preparation for Use:
-
When ready to use, thaw the protein vial rapidly in a cool water bath.
-
Once thawed, keep the protein on ice at all times to minimize degradation.
-
For long-term storage of reconstituted protein, it is recommended to add glycerol (B35011) to a final concentration of 5-50% and store in aliquots at -20°C or -80°C.[2]
Disposal Plan
Dispose of all materials that have come into contact with this compound in accordance with standard laboratory procedures for non-hazardous biological waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated waste container.
-
Solid Waste: Pipette tips, centrifuge tubes, and other contaminated disposable materials should be placed in a biohazard bag.
-
Decontamination: All spills should be cleaned with a suitable disinfectant, such as a 10% bleach solution, followed by a water rinse.
Quantitative Data for this compound
The following table summarizes key quantitative data for bovine and human this compound.
| Property | Bovine this compound | Human this compound |
| Molecular Weight | ~19.5 kDa (recombinant with His-tag)[3] | ~14 kDa (native) |
| Isoelectric Point (pI) | 5.4 (for this compound Reductase complex)[4] | Not explicitly found |
| Optimal Storage | -80°C (long-term); -20°C (with glycerol)[1][2] | -80°C (long-term); -20°C (with glycerol)[1][2] |
Experimental Protocol: Purification of Recombinant His-tagged this compound
This protocol outlines a general method for the purification of His-tagged this compound expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged this compound
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA Agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells using a sonicator or French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified supernatant to a column containing equilibrated Ni-NTA Agarose resin. Allow the protein to bind to the resin by gentle mixing for 1 hour at 4°C.
-
Washing: Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the resin using Elution Buffer. Collect the fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the this compound.
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.
Signaling Pathway and Experimental Workflow
This compound functions as a crucial electron carrier in the mitochondrial steroidogenic pathway. It shuttles electrons from this compound Reductase (a flavoprotein that accepts electrons from NADPH) to mitochondrial cytochrome P450 enzymes.[5] This electron transfer is essential for the catalytic activity of these P450 enzymes in steroid hormone synthesis.
Caption: Electron transfer pathway involving this compound.
The following diagram illustrates a typical experimental workflow for an this compound activity assay.
Caption: General workflow for an this compound activity assay.
References
- 1. origene.com [origene.com]
- 2. cusabio.com [cusabio.com]
- 3. amsbio.com [amsbio.com]
- 4. Properties of crystalline reduced nicotinamide adenine dinucleotide phosphate-adrenodoxin reductase from bovine adrenocortical mitochonria. I. Physicochemical properties of holo- and apo-NADPH-adrenodoxin reductase and interaction between non-heme iron proteins and the reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: structure, stability, and electron transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
